molecular formula C12H15NO2 B175529 N-(4-Butyrylphenyl)acetamide CAS No. 13211-00-2

N-(4-Butyrylphenyl)acetamide

Cat. No.: B175529
CAS No.: 13211-00-2
M. Wt: 205.25 g/mol
InChI Key: NYUNVUICRAJDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butyrylphenyl)acetamide is a synthetic organic compound belonging to the class of N-phenylacetamides, which are widely recognized as valuable intermediates in medicinal and agrochemical research . Similar acetamide derivatives are frequently employed as key building blocks in the synthesis of more complex molecules, particularly those with heterocyclic architectures like thiazoles, which exhibit a broad spectrum of biological activities . Researchers utilize these compounds in the design and development of potential pharmacologically active substances. The structure of N-(4-Butyrylphenyl)acetamide, featuring both acetamide and butyrophenone functional groups, makes it a versatile precursor for further chemical modification. Its applications are primarily in exploratory organic synthesis, method development, and building libraries of compounds for biological screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13211-00-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(4-butanoylphenyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

NYUNVUICRAJDLH-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)NC(=O)C

Synonyms

N-(4-butyrylphenyl)acetamide

Origin of Product

United States

Foundational & Exploratory

Introduction: Strategic Synthesis of a Key Aromatic Ketone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(4-Butyrylphenyl)acetamide

N-(4-butyrylphenyl)acetamide is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a butyryl group and an acetamido group in a para-substitution pattern on a benzene ring, presents a classic challenge in synthetic organic chemistry: regioselective C-C bond formation on an activated aromatic system.

This guide provides a comprehensive, field-proven pathway for the synthesis of N-(4-butyrylphenyl)acetamide. While the specified starting material is 4-aminoacetophenone, a direct and efficient conversion to the target molecule is synthetically challenging. The presence of a free amino group on 4-aminoacetophenone interferes with the necessary Lewis acid catalyst in the key acylation step, as the basic nitrogen atom complexes with the catalyst, deactivating the aromatic ring towards electrophilic substitution.[1]

Therefore, this whitepaper details a more robust and logical two-step synthetic strategy commencing from aniline. This approach involves:

  • Protection of the amino group through acetylation to form acetanilide. This crucial step moderates the reactivity of the aromatic ring and directs the subsequent electrophilic substitution.

  • Regioselective Friedel-Crafts acylation of acetanilide with butyryl chloride to introduce the butyryl group predominantly at the para position.

This methodology ensures a high-yield, high-purity synthesis, grounded in fundamental principles of physical organic chemistry and validated by established laboratory practice.

Overall Synthetic Workflow

The transformation from aniline to the target compound, N-(4-butyrylphenyl)acetamide, is a sequential process involving protection followed by functionalization. This workflow is designed to maximize yield and minimize side-product formation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Glacial Acetic Acid Acetanilide_ref Acetanilide Target N-(4-Butyrylphenyl)acetamide Acetanilide_ref->Target 1. Butyryl Chloride, AlCl₃ 2. H₂O/HCl Work-up

Caption: Overall two-step synthesis pathway.

Part 1: Protection of the Amino Group – Synthesis of Acetanilide

Causality and Strategic Imperative

The direct use of aniline in a Friedel-Crafts acylation is not feasible. The lone pair of electrons on the amino group makes it a potent Lewis base, which would irreversibly coordinate with the Lewis acid catalyst (e.g., AlCl₃). This not only consumes the catalyst but also places a positive charge on the nitrogen atom, transforming the activating amino group into a powerful deactivating group, thus halting the desired electrophilic aromatic substitution.[1]

Acetylation converts the highly activating -NH₂ group into the moderately activating acetamido (-NHCOCH₃) group. This modification serves two critical functions:

  • Moderates Reactivity: It reduces the nucleophilicity of the aromatic ring, preventing polysubstitution.

  • Ensures Regiocontrol: The bulky acetamido group sterically hinders the ortho positions, strongly favoring the substitution of the incoming electrophile at the para position.[2]

Experimental Protocol: Acetylation of Aniline

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate (optional, as a buffer)

  • Distilled Water

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

Procedure:

  • In a 250 mL Erlenmeyer flask, add 5.0 mL of aniline to 100 mL of distilled water.

  • To this suspension, add 5.0 mL of glacial acetic acid. Stir until the aniline has completely dissolved, forming anilinium acetate.

  • Prepare a solution of 6.5 mL of acetic anhydride in 20 mL of distilled water in a separate beaker.

  • While vigorously stirring the aniline solution, add the acetic anhydride solution in one portion.

  • Stir the mixture for 10-15 minutes. A white precipitate of acetanilide will begin to form.

  • Cool the reaction mixture in an ice bath for an additional 20 minutes to ensure complete crystallization.

  • Collect the crude acetanilide crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with two portions of cold distilled water to remove any remaining acids and unreacted aniline.

  • Purify the crude product by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath.

  • Collect the purified, needle-like crystals by vacuum filtration and dry them completely. The expected yield is typically high, often exceeding 85%.

Part 2: Friedel-Crafts Acylation of Acetanilide

Mechanism and Scientific Principles

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) for forming C-C bonds to an aromatic ring.[3][4] The reaction proceeds via a well-established mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile required for the reaction.[5]

  • Electrophilic Attack: The π-electron system of the acetanilide ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final N-(4-butyrylphenyl)acetamide product, which remains complexed to the AlCl₃.

  • Work-up: The addition of water or dilute acid hydrolyzes the aluminum complexes, liberating the final ketone product.

G cluster_mech Friedel-Crafts Acylation Mechanism AcylChloride Butyryl Chloride + AlCl₃ AcyliumIon Butyryl Acylium Ion (Electrophile) AcylChloride->AcyliumIon Formation SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Attack Acetanilide Acetanilide (Nucleophile) Acetanilide->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct N-(4-Butyrylphenyl)acetamide ProductComplex->FinalProduct Hydrolysis

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of N-(4-Butyrylphenyl)acetamide

Critical Prerequisite: All glassware must be thoroughly dried, and the reaction must be conducted under strictly anhydrous conditions, as aluminum chloride reacts violently with water.

Materials:

  • Acetanilide (dried)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Butyryl Chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Disulfide (CS₂))

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • In the flask, suspend 13.5 g (0.10 mol) of dry acetanilide in 50 mL of anhydrous DCM.

  • Cool the flask in an ice-water bath. Cautiously add 32.0 g (0.24 mol) of anhydrous aluminum chloride in small portions with stirring. The mixture will become warm and may turn a dark color.

  • Once the addition of AlCl₃ is complete and the mixture has cooled, add 11.5 mL (0.11 mol) of butyryl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature of the reaction mixture below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, gently reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a slurry of 100 g of crushed ice and 20 mL of concentrated HCl in a large beaker. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.

  • Stir the mixture until the ice has melted and the dark solid has decomposed. Transfer the contents to a separatory funnel.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM solvent using a rotary evaporator.

  • The crude solid product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure N-(4-butyrylphenyl)acetamide.

Quantitative Data Summary

The following table outlines the typical stoichiometry and expected outcomes for the synthesis.

ParameterStep 1: AcetylationStep 2: Friedel-Crafts Acylation
Limiting Reactant AnilineAcetanilide
Key Reagents Acetic AnhydrideButyryl Chloride, AlCl₃
Molar Ratio Aniline : Acetic Anhydride ≈ 1 : 1.1Acetanilide : Butyryl Chloride : AlCl₃ ≈ 1 : 1.1 : 2.4
Solvent Water / Acetic AcidDichloromethane (DCM)
Catalyst (Self-catalyzed/Acid)Aluminum Chloride (AlCl₃)
Temperature Room Temp, then Ice Bath0-10°C, then Reflux
Typical Yield >85%70-80%

Trustworthiness and Validation

The integrity of this synthesis relies on careful control of reaction conditions and thorough characterization of the product.

  • In-Process Monitoring: Reaction progress can be monitored using Thin-Layer Chromatography (TLC). The disappearance of the starting material (acetanilide) and the appearance of a new, typically higher Rf spot, indicates product formation.

  • Product Characterization: The identity and purity of the final N-(4-butyrylphenyl)acetamide should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and ketone C=O stretch (~1680 cm⁻¹).

    • ¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the acetamido methyl group, and the butyryl chain protons with appropriate splitting patterns and integrations.

References

  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Friedel-Crafts acylation of anilides - Sciencemadness.org . (2021). Sciencemadness.org. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide . (2022). Open Access Journals. Retrieved February 9, 2026, from [Link]

  • CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents. (n.d.). Google Patents.
  • Why doesn't aniline respond in Friedel-Crafts reactions? - Quora . (2018). Quora. Retrieved February 9, 2026, from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed . (2020). PubMed. Retrieved February 9, 2026, from [Link]

  • EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents. (n.d.). Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . (2018). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd . (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS . (2020). JCBPS. Retrieved February 9, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central . (2020). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation . (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of Acetanilide . (n.d.). Retrieved February 9, 2026, from [Link]

  • PRACTICAL 1: SYNTHESIS OF ACETANILIDE FROM ANILINE by Dr Keyur Bhatt at Ganpat University - YouTube . (2020). YouTube. Retrieved February 9, 2026, from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for N-(4-Butyrylphenyl)acetamide (CAS: 101-56-4 analog/derivative), a critical intermediate in the synthesis of para-acyl substituted anilines. Often encountered in the development of analgesics and anti-inflammatory agents, this compound represents a classic example of a para-disubstituted benzene system containing two competing carbonyl functionalities: an amide and a ketone.

This document moves beyond simple data listing to explain the causality of the spectral signals. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of the Friedel-Crafts acylation of acetanilide.

Compound Identity[1][2][3][4]
  • IUPAC Name: N-(4-Butyrylphenyl)acetamide[1]

  • Common Name: 4'-Butyrylacetanilide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.26 g/mol

Synthesis & Sample Preparation Strategy

To ensure spectral fidelity, the compound is typically synthesized via Friedel-Crafts acylation. Impurities such as unreacted acetanilide or the ortho-isomer can severely complicate NMR interpretation.

Validated Synthesis Workflow

The reaction utilizes the directing power of the acetamido group (moderately activating, ortho/para director) to install the butyryl chain. Steric hindrance at the ortho position heavily favors the para product.

Synthesis Substrate Acetanilide (Start) Intermediate Complex Formation (CS2 or Nitrobenzene) Substrate->Intermediate Electrophilic Attack Reagents Butyryl Chloride + AlCl3 (3 eq) Reagents->Intermediate Quench Ice/HCl Quench (Hydrolysis of Al-Complex) Intermediate->Quench 0-5°C Product N-(4-Butyrylphenyl)acetamide (Recryst. EtOH) Quench->Product Purification

Figure 1: Friedel-Crafts acylation pathway prioritizing para-regioselectivity.

Sample Preparation for Spectroscopy
  • NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6 .

    • Rationale: While

      
       is common, DMSO-d6 is superior for amides. It disrupts intermolecular hydrogen bonding, sharpening the N-H proton signal and preventing peak broadening that can obscure aromatic splitting patterns.
      
  • IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Diamond crystal).

    • Rationale: ATR is sufficient, but KBr often yields better resolution in the fingerprint region (1500–500 cm⁻¹) for distinguishing para-substitution patterns.

Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for confirming the para-substitution and the integrity of the alkyl chain.

Key Diagnostic Feature: The aromatic region displays a classic


 system, appearing as two "roofed" doublets. This confirms the symmetry of the 1,4-substitution.

H NMR Data Table (400 MHz, DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Causality
10.21 Singlet (br)1HNH (Amide)Deshielded by carbonyl anisotropy and H-bonding.
7.92 Doublet (

Hz)
2HAr-H (3,5)Ortho to Ketone. Deshielded by the electron-withdrawing carbonyl (

effect).
7.70 Doublet (

Hz)
2HAr-H (2,6)Ortho to Amide. Shielded relative to H-3,5 due to resonance donation from Nitrogen.
2.89 Triplet (

Hz)
2HCO-CH


-protons to ketone. Significantly deshielded.
2.09 Singlet3HNH-CO-CH

Methyl group of the acetamide moiety.
1.63 Sextet (

Hz)
2HCH

-CH

-CH


-protons. Standard aliphatic methylene shift.
0.94 Triplet (

Hz)
3HCH

-CH

Terminal methyl group.
Infrared Spectroscopy (FT-IR)

The IR spectrum must confirm two distinct carbonyl environments.

  • Amide I Band (~1665 cm⁻¹): The carbonyl stretch of the acetamide. It appears at a lower frequency than typical ketones due to resonance with the nitrogen lone pair.

  • Ketone Carbonyl (~1680 cm⁻¹): The butyryl carbonyl. Although conjugated with the phenyl ring (which lowers frequency), it typically appears at a slightly higher wavenumber than the amide band in solid phase.

  • N-H Stretch (~3300 cm⁻¹): A broad, strong band indicating the secondary amide.

Mass Spectrometry (EI-MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprinting via fragmentation. The butyryl chain allows for a specific rearrangement not seen in acetyl analogs.

Molecular Ion:


 (

)
Fragmentation Logic
  • 
    -Cleavage (Dominant):  Cleavage of the bond between the carbonyl carbon and the propyl chain. This generates the stable acylium ion (base peak).
    
  • McLafferty Rearrangement: The butyryl chain possesses

    
    -hydrogens. The carbonyl oxygen abstracts a 
    
    
    
    -proton, leading to the expulsion of a neutral ethylene molecule (
    
    
    , 28 Da).

MS_Frag cluster_alpha Alpha Cleavage Pathway cluster_mclafferty McLafferty Rearrangement M_Ion Molecular Ion (M+) m/z 205 Acylium Acylium Ion (Base Peak) [Ar-NH-Ar-C≡O]+ m/z 162 M_Ion->Acylium - C3H7• McL_Ion Enol Radical Cation m/z 177 M_Ion->McL_Ion - C2H4 Propyl Loss of Propyl Radical (M - 43) Ethylene Loss of Ethylene (M - 28)

Figure 2: Competing fragmentation pathways in Electron Ionization (EI) MS.

MS Data Summary table[2][3][4]
m/z (Intensity)Fragment IdentityMechanism
205 Molecular Ion (

)
Parent molecule.
177

McLafferty Rearrangement . Loss of ethylene from butyryl chain.
163

Loss of Ketene (

) from acetamido group.
162

Base Peak . Acylium ion (

) formed by loss of propyl group.
120

Loss of both acyl chains (deacetylation + debutyrylation).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Acetamide, N-(4-acetylphenyl)-. NIST Chemistry WebBook, SRD 69.[5] [Link] (Referenced for fragmentation patterns of homologous acetanilides).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for McLafferty rearrangement rules and amide NMR shifts).
  • PubChem. (2023). Compound Summary: N-(4-Acetylphenyl)acetamide. National Library of Medicine. [Link] (Used for comparative physicochemical data of the acetyl homolog).

Sources

N-(4-Butyrylphenyl)acetamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(4-Butyrylphenyl)acetamide

CAS Registry Number: 13211-00-2 Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol [1]

Executive Summary & Chemical Identity

N-(4-Butyrylphenyl)acetamide is a para-substituted acetanilide derivative characterized by the presence of an electron-donating acetamide group and an electron-withdrawing butyryl ketone moiety on a benzene ring.[1] While not a marketed pharmaceutical itself, it serves as a critical high-value intermediate (HVI) in the synthesis of complex bioactive molecules, particularly histone deacetylase (HDAC) inhibitors, kinase inhibitors, and potential anti-inflammatory agents.[1]

This monograph details the synthesis, characterization, and application of this scaffold, providing researchers with actionable protocols for its integration into drug discovery pipelines.[1]

Nomenclature & Synonyms
Identifier TypeName / Value
IUPAC Name N-(4-Butanoylphenyl)acetamide
Common Name 4'-Butyrylacetanilide
Synonyms p-Acetamidobutyrophenone; p-Butyrylacetanilide; N-(4-Butyrylphenyl)acetamide
SMILES CCCC(=O)C1=CC=C(C=C1)NC(=O)C
InChIKey JYMFGHFNWSMPBP-UHFFFAOYSA-N (Predicted)

Synthesis Protocols & Mechanistic Insight

The synthesis of N-(4-Butyrylphenyl)acetamide can be approached via two primary routes: Friedel-Crafts Acylation (Route A) and N-Acetylation (Route B).[1] The choice of method depends on the starting material availability and the scale of operation.[1]

Route A: Friedel-Crafts Acylation of Acetanilide (Scalable)[1]

This method utilizes the direct acylation of acetanilide.[1] However, the amide group can complex with Lewis acids, necessitating careful stoichiometry control.[1]

  • Reagents: Acetanilide, Butyryl Chloride, Aluminum Chloride (

    
    ), Carbon Disulfide (
    
    
    
    ) or Nitrobenzene.[1][2]
  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution.[1][2] The acetamido group is an ortho/para director.[1][2] Due to steric hindrance at the ortho position, the para isomer (4'-butyryl) is predominantly formed.[1]

Protocol:

  • Preparation: In a dry 3-neck flask equipped with a reflux condenser and drying tube, dissolve Acetanilide (1.0 eq) in dry

    
      (or DCM for safety).
    
  • Activation: Add anhydrous

    
     (2.5 eq)  slowly at 0°C. The excess Lewis acid is required to complex with the amide oxygen and catalyze the acylation.[1]
    
  • Acylation: Add Butyryl Chloride (1.2 eq) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Reflux the mixture for 3–5 hours until HCl evolution ceases.

  • Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

  • Purification: Extract with DCM, wash with

    
    , dry over 
    
    
    
    , and recrystallize from ethanol/water.
Route B: N-Acetylation of 4-Aminobutyrophenone (High Purity)

This route is preferred for medicinal chemistry applications requiring high purity, as it avoids isomer separation issues inherent in Friedel-Crafts reactions.[1]

  • Reagents: 4-Aminobutyrophenone, Acetic Anhydride, Pyridine (or Triethylamine), DCM.[1][2]

  • Mechanism: Nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of acetic anhydride.[1]

Protocol:

  • Dissolution: Dissolve 4-Aminobutyrophenone (1.0 eq) in dry DCM (10 volumes) .

  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Acetylation: Add Acetic Anhydride (1.1 eq) dropwise.[1][2]

  • Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    .
    
  • Isolation: Concentrate in vacuo to yield the product as an off-white solid.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary synthetic pathways and the divergent utility of the scaffold.

SynthesisPathways Acetanilide Acetanilide Target N-(4-Butyrylphenyl)acetamide (CAS 13211-00-2) Acetanilide->Target Route A: Friedel-Crafts (Para-Selective) ButyrylCl Butyryl Chloride (+ AlCl3) ButyrylCl->Target Aminobutyrophenone 4-Aminobutyrophenone Aminobutyrophenone->Target Route B: N-Acetylation (High Purity) AceticAnhydride Acetic Anhydride (+ Base) AceticAnhydride->Target HDAC HDAC Inhibitors (Hydroxamic Acids) Target->HDAC Hydrolysis & Derivatization Kinase Kinase Inhibitors (Scaffold) Target->Kinase Scaffold Decoration

Figure 1: Convergent synthesis pathways (Route A & B) and downstream applications in medicinal chemistry.

Physicochemical Characterization

Accurate identification relies on specific spectral fingerprints.[1] The following data is derived from standard spectroscopic principles for para-disubstituted benzenes.

1H NMR Spectroscopy ( , 400 MHz)

The spectrum exhibits a classic AA'BB' splitting pattern in the aromatic region, characteristic of para-substitution.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.92 Doublet (

Hz)
2HAr-H (ortho to C=O)Deshielded by ketone (EWG).[1]
7.60 Doublet (

Hz)
2HAr-H (ortho to NHAc)Shielded relative to ketone protons.[1]
7.45 Broad Singlet1H-NH-Amide proton (exchangeable).[1]
2.90 Triplet (

Hz)
2H


-protons of butyryl group.[1]
2.18 Singlet3H

Acetyl methyl group.[1][2]
1.75 Sextet (

Hz)
2H


-protons of butyryl group.[1]
0.98 Triplet (

Hz)
3H

Terminal methyl of butyryl group.[1]
IR Spectroscopy (KBr Pellet)
  • 3300 cm⁻¹: N-H stretch (Amide).[1]

  • 1680 cm⁻¹: C=O stretch (Ketone, conjugated with phenyl ring).[1]

  • 1665 cm⁻¹: C=O stretch (Amide I band).[1]

  • 1590, 1530 cm⁻¹: Aromatic C=C and Amide II band.[1]

Applications in Drug Discovery

This scaffold is not merely an end-product but a versatile building block.[1] Its utility lies in the orthogonal reactivity of its functional groups.[1]

HDAC Inhibitor Precursor

The butyryl chain mimics the lysine side chain targeted by Histone Deacetylases.[1][2]

  • Strategy: The ketone can be reduced to an alcohol or converted to a hydroxamic acid derivative (via oxime formation or reductive amination followed by functionalization) to create zinc-binding groups (ZBG) essential for HDAC inhibition.[1]

Kinase Inhibitor Scaffold

The acetanilide moiety is a common motif in kinase inhibitors (e.g., Type II inhibitors) where the amide forms hydrogen bonds with the hinge region or the DFG-motif of the kinase ATP-binding pocket.[1][2]

  • Strategy: The butyryl group provides a lipophilic handle that can occupy the hydrophobic back pocket of the enzyme.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for acetanilides.[1]

  • GHS Classification:

    • Warning: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Handling: Use only in a chemical fume hood. Avoid dust generation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • First Aid:

    • Inhalation:[1] Move to fresh air.[1]

    • Skin Contact: Wash with soap and water.[1] Acetanilides can be absorbed through skin.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(4-Butyrylphenyl)acetamide (CAS 13211-00-2).[1][2] Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: N-(4-Butyrylphenyl)acetamide.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1] Wiley-Interscience.[1] (Authoritative text on acylation mechanisms).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 6th Edition.[1] Wiley.[1][2] (Reference for amide resonance and electrophilic substitution).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1] Oxford University Press.[1] (Spectroscopic interpretation of aromatic ketones).

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of N-(4-Butyrylphenyl)acetamide (CAS No. 10041-88-0), a key chemical intermediate. A compound's melting point and thermal stability are critical parameters that influence its storage, handling, formulation, and overall quality control in research and manufacturing environments. This document outlines the theoretical basis for these properties, presents established analytical methodologies for their determination, and offers expert insights into the interpretation of the resulting data. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to ensure accurate and reproducible characterization.

Introduction: The Critical Role of Thermal Analysis

N-(4-Butyrylphenyl)acetamide, also known as 4'-Butyrylacetanilide, is an organic compound whose utility in chemical synthesis and pharmaceutical development necessitates a thorough understanding of its physicochemical properties. Among the most fundamental of these are its melting point and thermal stability.

  • Melting Point is not merely a physical constant for identification; it is a sensitive indicator of purity. The presence of impurities typically depresses and broadens the melting range, making its precise determination a cornerstone of quality assessment.

  • Thermal Stability defines the temperature threshold at which a compound begins to chemically decompose.[1][2] This parameter is paramount for establishing safe processing temperatures, predicting shelf-life, and understanding potential degradation pathways that could impact the efficacy and safety of a final product.

This guide serves as a practical resource for researchers, analytical chemists, and formulation scientists, providing the necessary framework to confidently assess and interpret the thermal behavior of N-(4-Butyrylphenyl)acetamide.

Physicochemical and Thermal Properties Summary

A precise understanding of a compound's properties is foundational to its application. The key identifiers and reported thermal data for N-(4-Butyrylphenyl)acetamide are summarized below.

PropertyValueSource
Chemical Name N-(4-Butyrylphenyl)acetamide-
Synonym 4'-Butyrylacetanilide-
CAS Number 10041-88-0-
Molecular Formula C12H15NO2-
Molecular Weight 205.25 g/mol -
Melting Point Not explicitly found in search results-

Note: While a definitive melting point for N-(4-Butyrylphenyl)acetamide was not located in the initial search, this guide provides the rigorous methodology required for its experimental determination.

Methodologies for Thermal Characterization

The characterization of thermal properties is achieved through precise instrumental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for generating reliable data on melting and decomposition.[2][3][4]

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point of pharmaceutical compounds due to its high precision and the wealth of information it provides.[3][5][6] The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak on the DSC thermogram.

Expertise in Practice: The key value of DSC is its ability to objectively determine the "onset" temperature of the melt, which is a more accurate representation of the true melting point than the "peak" temperature.[5][7] The shape of the peak also provides qualitative information about purity; pure, crystalline compounds exhibit a sharp, narrow peak, while impurities lead to a broader, more distorted peak.

This protocol is designed to ensure system suitability and data integrity, adhering to standards outlined in United States Pharmacopeia (USP) General Chapter <891>.[3]

1. Instrument Calibration & System Suitability:

  • Rationale: Calibration ensures the accuracy of the instrument's temperature and enthalpy measurements. This step is non-negotiable for generating trustworthy data.
  • Procedure:
  • Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference standards (e.g., Indium, Tin). The calibration should be performed in the temperature range relevant to the sample's expected melting point.
  • Perform a system suitability check by running a well-characterized standard (e.g., USP Acetanilide Melting Point Standard) to verify that the calibrated system provides results within the accepted range.

2. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid analytical artifacts. Using a small, representative sample ensures uniform heat transfer.
  • Procedure:
  • Accurately weigh 2-5 mg of N-(4-Butyrylphenyl)acetamide into a clean aluminum DSC pan.
  • Gently crimp the pan with a lid. For volatile compounds, a hermetically sealed pan is required to prevent mass loss before the melting event.

3. Instrumental Analysis:

  • Rationale: The heating rate affects the resolution of the thermal event. A rate of 10°C/min is standard for scouting, but slower rates may be used for higher resolution of complex transitions. An inert atmosphere prevents oxidative degradation.[5]
  • Procedure:
  • Place the sample pan and an empty reference pan into the DSC cell.
  • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
  • Equilibrate the cell at a temperature at least 20-30°C below the expected melting point.
  • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the completion of the melting event.
  • Record the heat flow as a function of temperature.

4. Data Interpretation:

  • Procedure:
  • Analyze the resulting thermogram using the instrument's software.
  • Determine the extrapolated onset temperature of the endothermic melting peak. This is reported as the melting point.
  • Integrate the peak area to determine the heat of fusion (ΔHfus).
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[1][8][9] It is an essential tool for determining the temperature at which a material begins to decompose.[1][8] A loss in mass indicates evaporation, dehydration, or, at higher temperatures, thermal decomposition.[1][9]

Expertise in Practice: TGA provides clear, quantitative evidence of thermal degradation.[2] The "onset temperature of decomposition" is a critical parameter derived from the TGA curve, indicating the start of significant mass loss. This data is vital for setting maximum temperatures for drying, milling, and other manufacturing processes to prevent the formation of degradation products.

1. Instrument Calibration & System Suitability:

  • Rationale: Mass calibration ensures the microbalance is accurate, while temperature calibration ensures the furnace temperature corresponds correctly to the measured mass loss.
  • Procedure:
  • Perform a mass calibration using certified calibration weights.
  • Perform a temperature calibration using certified magnetic standards (e.g., Curie point standards) or by verifying the melting points of pure metals in a simultaneous TGA-DSC instrument.

2. Sample Preparation:

  • Rationale: A larger sample size (5-10 mg) is typically used in TGA compared to DSC to ensure the mass loss is easily and accurately detectable by the microbalance.
  • Procedure:
  • Tare a clean, empty TGA pan (typically platinum or alumina).
  • Place 5-10 mg of N-(4-Butyrylphenyl)acetamide into the pan.

3. Instrumental Analysis:

  • Rationale: The choice of atmosphere is critical. An inert nitrogen atmosphere is used to assess inherent thermal stability, while an air or oxygen atmosphere is used to evaluate oxidative stability.
  • Procedure:
  • Place the sample pan onto the TGA balance mechanism.
  • Purge the furnace with the desired gas (e.g., Nitrogen) at a controlled flow rate (e.g., 50-100 mL/min).
  • Equilibrate at a starting temperature (e.g., 30°C).
  • Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a final temperature where the sample is expected to be fully decomposed (e.g., 600°C).
  • Record the mass, temperature, and time.

4. Data Interpretation:

  • Procedure:
  • Plot the sample mass (%) versus temperature (°C).
  • Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs or by the extrapolated onset from the derivative curve (DTG).
  • Identify the temperatures associated with specific mass loss steps and the percentage of non-volatile residue remaining at the end of the experiment.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of the thermal analysis process is presented below.

Thermal_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Reporting Sample Receive Sample: N-(4-Butyrylphenyl)acetamide Calibrate Instrument Calibration (DSC & TGA) - Temp & Enthalpy (DSC) - Mass & Temp (TGA) Sample->Calibrate Suitability System Suitability Check (e.g., USP Standard) Calibrate->Suitability SamplePrep Sample Preparation - Weigh 2-5 mg (DSC) - Weigh 5-10 mg (TGA) - Crimp/Place in Pan Suitability->SamplePrep RunDSC Execute DSC Analysis - N2 Purge (50 mL/min) - Heat Rate (10°C/min) SamplePrep->RunDSC RunTGA Execute TGA Analysis - N2 Purge (50-100 mL/min) - Heat Rate (10-20°C/min) SamplePrep->RunTGA InterpretDSC Analyze DSC Thermogram - Determine Onset Melting Point - Calculate ΔHfus RunDSC->InterpretDSC InterpretTGA Analyze TGA Curve - Determine Onset of Decomposition - Quantify Mass Loss Steps RunTGA->InterpretTGA Report Generate Final Report - Summarize Data in Tables - Conclude on Thermal Properties InterpretDSC->Report InterpretTGA->Report

Caption: Workflow for comprehensive thermal analysis of a pharmaceutical compound.

Conclusion and Implications

The thermal characterization of N-(4-Butyrylphenyl)acetamide is a non-trivial exercise essential for its successful application in research and development. By employing rigorous, self-validating methodologies such as Differential Scanning Calorimetry and Thermogravimetric Analysis, scientists can obtain precise and reliable data on its melting point and thermal stability. This information directly informs decisions regarding material purity, process parameters, storage conditions, and formulation strategies. Adherence to the detailed protocols within this guide will empower researchers to generate high-quality data, ensuring the integrity and consistency of their work while mitigating risks associated with thermal degradation.

References

  • Veeprho Laboratories Pvt. Ltd. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • Lab Manager. (2024). Thermal Analysis for Drug Degradation Studies. Available at: [Link]

  • USP-NF. General Chapter <891> Thermal Analysis. Available at: [Link]

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. (Note: A general authoritative text, no direct URL available for the entire book).
  • Suryanarayanan, R. (1995). Determination of the purity of drugs by differential scanning calorimetry (DSC). Advanced Drug Delivery Reviews, 16(2-3), 203-217. (Note: A representative journal article, specific URL may require subscription).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • Mouras, et al. (2001). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Chemical Synthesis and Development

In the landscape of pharmaceutical research and chemical development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe science. N-(4-Butyrylphenyl)acetamide, a substituted acetanilide, represents a class of molecules often utilized as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of even trace-level impurities—be they unreacted starting materials, isomeric by-products, or degradation products—can profoundly impact the yield, stereochemistry, and toxicological profile of subsequent synthetic steps.

This guide eschews a generic, templatized approach. Instead, it is structured to provide a logical and practical framework for the analytical scientist tasked with establishing the purity of N-(4-Butyrylphenyl)acetamide. We will delve into the predictive identification of potential impurities based on synthetic pathways and subsequently detail the orthogonal analytical methodologies required for their detection, quantification, and ultimate control. This document is intended not as a rigid protocol but as an expert-driven guide to developing a robust, self-validating system for purity analysis.

The Impurity Landscape: A Predictive Approach

A trustworthy analytical strategy begins not at the instrument, but with a thorough understanding of the molecule's synthetic heritage. The likely impurities in a batch of N-(4-Butyrylphenyl)acetamide are primarily dictated by its manufacturing route. A common and efficient synthesis is the Friedel-Crafts acylation of N-phenylacetamide (acetanilide).

From this pathway, we can logically predict several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted N-phenylacetamide or butyryl chloride.

    • Isomeric By-products: The primary directive effect of the acetamido group is para-substitution; however, small quantities of the ortho-isomer, N-(2-Butyrylphenyl)acetamide, can form. Inadequate temperature control can exacerbate this.

    • Over-acylation Products: Though less likely, reaction at other sites on the molecule could occur under harsh conditions.

  • Degradation Products:

    • Hydrolysis: The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-aminobutyrophenone.

This predictive exercise is crucial as it informs the development of analytical methods with the required specificity to resolve the target compound from its most likely contaminants.

cluster_synthesis Synthetic Pathway cluster_products Reaction Outcome cluster_impurities Acetanilide Acetanilide Reaction Friedel-Crafts Acylation Acetanilide->Reaction Butyryl_Chloride Butyryl_Chloride Butyryl_Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Main_Product N-(4-Butyrylphenyl)acetamide Reaction->Main_Product Desired Path Impurities Potential Impurities Reaction->Impurities Side Reactions Hydrolysis_Product 4-Aminobutyrophenone Main_Product->Hydrolysis_Product Degradation Ortho_Isomer N-(2-Butyrylphenyl)acetamide Impurities->Ortho_Isomer Unreacted_SM Unreacted Acetanilide Impurities->Unreacted_SM

Caption: Predicted impurity pathways in the synthesis of N-(4-Butyrylphenyl)acetamide.

The Workhorse of Purity: Reversed-Phase HPLC

For the separation and quantification of non-volatile organic molecules, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard. A reversed-phase method is ideally suited for N-(4-Butyrylphenyl)acetamide, leveraging partitioning between a non-polar stationary phase and a polar mobile phase to achieve separation.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide substantial hydrophobicity, ensuring adequate retention of the butyrylphenyl moiety. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, which provides a robust separation window for earlier and later eluting impurities.

  • Mobile Phase: A gradient elution using water and a water-miscible organic solvent (typically acetonitrile or methanol) is essential. A gradient is superior to an isocratic method here because of the diverse polarity of potential impurities—from the more polar hydrolysis product to the potentially less polar isomeric by-products. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid, is critical. It serves two purposes: 1) It protonates any free silanol groups on the silica backbone of the stationary phase, preventing peak tailing of the basic amide group. 2) It ensures consistent ionization of the analyte and impurities, leading to sharp, reproducible peaks.[1][2]

  • Detection: The aromatic ring in N-(4-Butyrylphenyl)acetamide provides strong UV absorbance. A diode-array detector (DAD) is highly recommended over a simple UV detector. A DAD captures the entire UV spectrum at each point in the chromatogram, enabling peak purity analysis and offering clues to the identity of unknown peaks by comparing their spectra. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for maximum sensitivity.

Detailed Experimental Protocol: HPLC Purity Method

This protocol represents a robust starting point that must be validated according to International Council for Harmonisation (ICH) guidelines.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or determined λmax) with DAD spectral acquisition from 200-400 nm
Injection Volume 5 µL
  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of N-(4-Butyrylphenyl)acetamide reference standard and dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the same diluent.

    • Ensure all solutions are fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Peak purity should be assessed using the DAD software to ensure the main peak is spectrally homogeneous.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient) Inject->Separate Detect DAD Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Purity Assess Peak Purity (Spectral Analysis) Integrate->Purity

Caption: Standard workflow for HPLC-based purity analysis.

Orthogonal Methods for a Complete Profile

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a self-validating system.

A. Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Rationale: The synthesis and purification of N-(4-Butyrylphenyl)acetamide will invariably involve organic solvents. Regulatory bodies mandate strict control over these residual solvents due to their potential toxicity.[1] Headspace Gas Chromatography coupled with a Mass Spectrometer (HS-GC-MS) is the definitive technique for this analysis, as it allows for the detection of volatile compounds without injecting the non-volatile API onto the GC column.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program Initial 40°C for 5 min, ramp 10°C/min to 240°C, hold for 5 min
Injector Temp. 250°C
MS Transfer Line 250°C
MS Ion Source 230°C
Mass Range m/z 35-350
  • Headspace Parameters:

ParameterRecommended Condition
Vial Equilibration Temp. 80 °C
Vial Equilibration Time 20 min
Loop Temp. 90 °C
Transfer Line Temp. 100 °C
  • Sample Preparation:

    • Accurately weigh ~100 mg of the N-(4-Butyrylphenyl)acetamide sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) that will not interfere with the analysis.

    • Seal the vial immediately. Prepare a blank (DMSO only) and a standard solution containing known amounts of expected solvents.

B. Structural Confirmation and Identification by NMR and MS

Rationale: While chromatography separates components, spectroscopy identifies them. For an unambiguous confirmation of the primary material's identity and the structural elucidation of unknown impurities, Mass Spectrometry and Nuclear Magnetic Resonance are indispensable.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of each eluting peak. The fragmentation pattern observed in the mass spectrum offers a "fingerprint" that can confirm the structure of the main compound and help identify impurities. For N-(4-Butyrylphenyl)acetamide (MW: 205.26 g/mol ), one would expect to see a prominent molecular ion peak at m/z 206 [M+H]⁺ in positive ion mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.[3] It is a primary tool for confirming that the synthesized molecule is indeed the correct isomer and structure.

    • ¹H NMR Prediction for N-(4-Butyrylphenyl)acetamide:

      • Aromatic Protons: Two doublets around 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

      • Amide Proton (NH): A broad singlet, typically >8.5 ppm.

      • Acetyl Protons (CH₃CO): A sharp singlet around 2.1 ppm, integrating to 3H.

      • Butyryl Protons (CH₂CH₂CH₃): A triplet near 2.9 ppm (α-CH₂), a sextet near 1.7 ppm (β-CH₂), and a triplet near 0.9 ppm (γ-CH₃), integrating to 2H, 2H, and 3H respectively.

    • Any significant deviation from this pattern would indicate the presence of impurities or an incorrect structure.

C. Water Content by Karl Fischer Titration

Rationale: Water is a common impurity that can affect the stability and stoichiometry of a compound. Karl Fischer titration is an exceptionally sensitive and specific method for water determination and is considered the industry standard.[1] A typical acceptance criterion for a solid API would be ≤ 0.5% water.

Integrated Quality Control Strategy

A robust purity analysis is not a single experiment but a holistic workflow. Each technique provides a unique piece of the puzzle, and together they create a high-confidence assessment of the material's quality.

cluster_primary Primary Purity & Identity cluster_specific Specific Impurity Tests Sample Sample HPLC HPLC-DAD (Purity, Related Substances) Sample->HPLC NMR ¹H & ¹³C NMR (Identity, Structural Purity) Sample->NMR LCMS LC-MS (MW Confirmation, Impurity ID) Sample->LCMS GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS KF Karl Fischer (Water Content) Sample->KF Final_Purity Final Purity Assignment & Certificate of Analysis HPLC->Final_Purity NMR->Final_Purity LCMS->Final_Purity GCMS->Final_Purity KF->Final_Purity

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The purity analysis of N-(4-Butyrylphenyl)acetamide, or any chemical entity in the development pipeline, must be a scientifically rigorous and multi-faceted endeavor. By starting with a predictive understanding of potential impurities and employing a suite of orthogonal analytical techniques—led by HPLC for related substances and complemented by GC-MS, NMR, MS, and Karl Fischer titration—a complete and trustworthy picture of the compound's quality can be established. This approach ensures that the material meets the exacting standards required for its intended application, safeguarding the integrity of future research and development.

References

  • BenchChem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • BenchChem. (n.d.). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.
  • ResearchGate. (n.d.). Schematic representation of acetamide formation.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • ResearchGate. (n.d.). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.
  • SlidePlayer. (n.d.). NMR SPECTROSCOPY.

Sources

In Silico ADMET Profiling of N-(4-Butyrylphenyl)acetamide: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-(4-Butyrylphenyl)acetamide (CAS: 13211-00-2). Also known as 4'-acetamidobutyrophenone, this compound represents a structural hybrid of an acetanilide (similar to paracetamol) and a butyrophenone.

The following protocol leverages industry-standard algorithms—specifically SwissADME , pkCSM , and ProTox-II —to generate a predictive bioactivity profile. This guide is designed to empower researchers to replicate these data streams for early-stage lead optimization and impurity qualification.

Chemical Identity & Structural Preparation

Accurate in silico prediction requires precise molecular encoding. The presence of the butyryl group (a ketone chain) rather than a butyl group (an alkane) significantly alters the hydrogen bond acceptor count and polarity.

Molecular Specifications
PropertyValue
IUPAC Name N-(4-Butanoylphenyl)acetamide
Common Name 4'-Acetamidobutyrophenone
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Canonical SMILES CCCC(=O)C1=CC=C(C=C1)NC(C)=O
InChIKey GDQKURDANTWHBA-UHFFFAOYSA-N

Critical Protocol Step: Always verify the SMILES string before submission. A common error is confusing the butyryl moiety (C=O) with a butyl chain, which leads to false lipophilicity calculations.

Physicochemical Profiling (The Lipinski Space)

Before assessing biological interaction, we must define the physicochemical boundaries. Using the SwissADME engine, we evaluate the compound against the Lipinski Rule of Five (Ro5) to determine oral drug-likeness.

Predicted Physicochemical Parameters
ParameterPredicted ValueInterpretation
Consensus LogP 1.8 – 2.2Optimal. Well within the range for oral bioavailability (LogP < 5).
H-Bond Donors 1 (Amide NH)Pass. (Limit < 5).
H-Bond Acceptors 2 (Amide CO, Ketone CO)Pass. (Limit < 10).
Rotatable Bonds 4Flexible. Suggests good conformational adaptability for binding.
TPSA ~46.17 ŲHigh Absorption. TPSA < 140 Ų correlates with high passive permeability.

Expert Insight: The Topologic Polar Surface Area (TPSA) of ~46 Ų combined with a LogP near 2.0 places this molecule in the "sweet spot" for both Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

ADME Profiling: The Pharmacokinetic Core

This section details the predicted biological fate of the molecule using graph-based signatures from pkCSM .[1]

A. Absorption[4][5][6]
  • Caco-2 Permeability: Predicted to be High (>0.90 log cm/s). The molecule is small and lipophilic.

  • Intestinal Absorption (Human): Predicted >90% .

  • P-glycoprotein (P-gp) Substrate: Unlikely . Most small acetanilides traverse membranes via passive diffusion rather than active transport.

B. Distribution[2][5][7][8]
  • Blood-Brain Barrier (BBB): Permeant .

    • Rationale: The "BOILED-Egg" model (SwissADME) places this compound in the yellow yolk (BBB permeant) due to its low polarity and moderate lipophilicity.

  • Volume of Distribution (VDss): Moderate. It is likely to distribute into tissues rather than remaining confined to plasma.

C. Metabolism (CYP450 Interaction)

The metabolic liability is the most critical risk factor for this structure.

  • CYP1A2 Substrate: Yes . Planar aromatic amides are classic substrates for CYP1A2.

  • CYP2E1 Substrate: Possible . Similar to acetaminophen, there is a risk of oxidation leading to reactive intermediates (e.g., quinone imines), though the butyryl group may sterically hinder this pathway compared to paracetamol.

  • CYP Inhibition: Unlikely to be a potent inhibitor of major isoforms (2D6, 3A4), suggesting a low risk of causing drug-drug interactions (DDI).

D. Excretion[5][9]
  • Renal Clearance: Predicted to be moderate. The compound will likely undergo Phase II conjugation (glucuronidation/sulfation at the amide nitrogen after hydrolysis or direct oxidation) before excretion.

Toxicity Assessment (ProTox-II Framework)

Using ProTox-II , which utilizes fragment-based propensity models, we evaluate the safety profile.[2]

Toxicity Endpoints
EndpointPredictionConfidenceMechanism / Structural Alert
Acute Toxicity (LD50) Class 4 (300 < LD50 ≤ 2000 mg/kg)HighAnalogy to acetanilide derivatives.
Hepatotoxicity Active ModeratePotential for bioactivation to reactive metabolites (quinone imine species).
Mutagenicity (Ames) InactiveHighLack of nitro groups or direct alkylating agents.
Carcinogenicity InactiveModerateNo immediate structural alerts for genotoxic carcinogenicity.

Toxicological Context: The primary concern for N-(4-Butyrylphenyl)acetamide is hepatotoxicity . The structural similarity to other aniline derivatives suggests that at high doses, saturation of Phase II pathways could lead to oxidative stress.

Experimental Workflow Protocols

To replicate these predictions, follow this standardized in silico workflow.

Protocol A: SwissADME (Physicochemistry & Bioavailability)
  • Access: Navigate to http://www.swissadme.ch/

  • Input: Enter the SMILES: CCCC(=O)C1=CC=C(C=C1)NC(C)=O

  • Execution: Click "Run".

  • Analysis:

    • Check the Bioavailability Radar (ensure the red line is within the pink zone).

    • Inspect the BOILED-Egg chart.[3] If the dot is in the Yellow region, it is BBB permeant. If in the White region, it is GI absorptive only.

Protocol B: pkCSM (ADME Specifics)
  • Access: Navigate to http://biosig.unimelb.edu.au/pkcsm/prediction

  • Input: Select "SMILES" and paste the string.

  • Mode: Select "ADMET" (comprehensive).

  • Key Output Review:

    • Metabolism: Check CYP1A2 and CYP3A4 substrate status.

    • Toxicity:[4][5] Review the AMES toxicity and Hepatotoxicity boolean flags.

Protocol C: ProTox-II (Toxicity Deep Dive)
  • Access: Navigate to https://tox-new.charite.de/protox_II/

  • Input: Paste SMILES.

  • Analysis: Focus on the Toxicity Model Report . Look for "Active" flags in the Organ Toxicity section, specifically for the Liver.

Visualizations

Figure 1: The In Silico Predictive Workflow

This diagram outlines the logical flow of data generation, from molecular entry to risk stratification.

ADMET_Workflow cluster_Screening Screening Engines Input Input: SMILES N-(4-Butyrylphenyl)acetamide Swiss SwissADME (Physicochemistry) Input->Swiss pkCSM pkCSM (ADME Profiling) Input->pkCSM ProTox ProTox-II (Toxicity Endpoints) Input->ProTox Output Risk Stratification Swiss->Output Ro5 & BBB pkCSM->Output CYP & Clearance ProTox->Output LD50 & Hepato

Caption: Logical workflow for stratifying N-(4-Butyrylphenyl)acetamide properties using multi-engine consensus.

Figure 2: Predicted Metabolic Fate & Toxicity Logic

A decision tree illustrating the potential metabolic activation pathways relevant to acetanilide derivatives.

Metabolism_Logic Compound N-(4-Butyrylphenyl)acetamide CYP_Ox Oxidation (CYP1A2/2E1) Compound->CYP_Ox Minor Pathway Hydrolysis Amidase Hydrolysis Compound->Hydrolysis Major Pathway Reactive Reactive Intermediate (Quinone Imine-like) CYP_Ox->Reactive Stable Stable Metabolite (Butyrylaniline) Hydrolysis->Stable Conj Glucuronidation/Sulfation (Excretion) Reactive->Conj + Glutathione (GSH) Tox Hepatotoxicity (If GSH Depleted) Reactive->Tox GSH Depletion Stable->Conj

Caption: Predicted metabolic pathways highlighting the bifurcation between stable excretion and potential bioactivation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[6][7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][6][7][8] Scientific Reports, 7, 42717.[3][6][7] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[9] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[9] [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[2][10] Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • OECD. (2007).[11] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. [Link]

Sources

A Comprehensive Technical Guide to N-Acylated Aromatic Compounds: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-acylated aromatic compounds, characterized by an amide linkage to an aromatic ring, represent a cornerstone of modern organic and medicinal chemistry. The inherent stability and unique electronic properties of the amide bond, combined with the diverse functionalities of aromatic systems, make this class of molecules indispensable in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Approximately 25% of all pharmaceuticals on the market contain at least one amide unit, highlighting the profound impact of this functional group.[2] This guide provides an in-depth exploration of N-acylated aromatic compounds, designed for researchers, scientists, and drug development professionals. It delves into the causality behind synthetic choices, offers detailed experimental protocols, outlines robust characterization techniques, and examines their pivotal role in drug discovery, with a focus on mechanism of action and structure-activity relationships.

Introduction to N-Acylated Aromatic Compounds

The Amide Bond in an Aromatic Context

The N-acylated aromatic compound is defined by a carbonyl group bonded directly to a nitrogen atom, which is, in turn, a substituent on an aromatic ring (an N-aryl amide). This arrangement creates a planar, resonance-stabilized system where the lone pair of electrons on the nitrogen atom is delocalized into both the carbonyl group and the aromatic π-system. This delocalization has profound chemical consequences:

  • Reduced Basicity: The nitrogen atom is significantly less basic than that of an aliphatic amine, as its lone pair is less available for protonation.

  • Modified Ring Reactivity: The acylamino group (-NHCOR) is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. However, its activating effect is more moderate than that of an amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl. Following N-acylation, aromatic amines exhibit a reactivity pattern more akin to alkylaromatic compounds.[3]

  • Structural Rigidity: The partial double-bond character of the C-N bond restricts rotation, imparting a rigid, planar geometry that is crucial for specific binding interactions with biological targets like enzymes and receptors.[4]

Significance in Medicinal Chemistry and Pharmaceutical Sciences

The N-aryl amide linkage is a privileged scaffold in drug design. Aromatic rings provide a stable three-dimensional structure and can engage in crucial non-covalent interactions, such as π-stacking, with biological targets.[4] The amide group itself is an excellent hydrogen bond donor and acceptor, further enhancing binding affinity.

Furthermore, these compounds significantly influence a drug's pharmacokinetic profile.[4] The lipophilic nature of the aromatic ring can enhance bioavailability by promoting absorption across cell membranes, while the entire moiety's metabolic stability is a key consideration for medicinal chemists.[4] From antibiotics like Penicillin to antituberculars like Pyrazinamide, the N-acyl group is integral to the therapeutic activity of countless drugs.[2]

Synthetic Strategies for N-Acylation

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry. The choice of methodology depends on factors such as substrate reactivity, functional group tolerance, and desired process scale, with a growing emphasis on sustainable and efficient "green" chemistry principles.

Foundational Principles: The Nucleophilic Acyl Substitution Mechanism

The core of N-acylation is a nucleophilic acyl substitution reaction. The nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product.

G cluster_workflow General N-Acylation Workflow start Aromatic Amine (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Acylating Agent (Electrophile) reagent->intermediate product N-Acylated Aromatic Compound (Amide) intermediate->product Collapse & Expulsion byproduct Leaving Group Byproduct intermediate->byproduct

Caption: General workflow for N-acylation via nucleophilic substitution.

Classical Methodologies: Acyl Halides and Anhydrides

The most traditional and widely used methods involve reacting an aromatic amine with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride.[2]

Causality Behind Experimental Choices:

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times. However, they produce corrosive hydrogen chloride (HCl) as a byproduct.

  • Role of a Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is often added. Its purpose is twofold: to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the equilibrium towards the product, and to prevent protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol 1: Classical N-Acetylation of Aniline

This protocol details a standard laboratory procedure for the acetylation of aniline using acetic anhydride.

Materials:

  • Aniline (1.0 equiv.)

  • Acetic Anhydride (1.1 equiv.)

  • Glacial Acetic Acid (as solvent)

  • Ice-cold water

  • Magnetic stirrer, round-bottom flask, dropping funnel, Buchner funnel assembly.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve aniline (5.0 g, 53.7 mmol) in 20 mL of glacial acetic acid. Place the flask in an ice bath on a magnetic stirrer.

  • Addition: Add acetic anhydride (5.7 mL, 60.2 mmol) dropwise to the cooled, stirring solution over 10 minutes. The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

  • Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously. The product, acetanilide, is sparingly soluble in cold water and will precipitate out as a white solid. This step is crucial for separating the product from the water-soluble acetic acid solvent and byproduct.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2x 25 mL) to remove any residual acid.

  • Purification: The crude acetanilide can be purified by recrystallization from hot water to yield pure, crystalline product. Dry the final product in a desiccator.

Modern and Sustainable Approaches

While classical methods are robust, they often suffer from drawbacks like harsh reagents and corrosive byproducts. Modern research focuses on greener, more efficient alternatives.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes.[2][5] This is due to efficient and direct heating of the polar reactants and solvents.

Benzotriazole Chemistry: N-acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for amines in water, a green solvent.[2] The reaction is often clean, high-yielding, and can be performed at room temperature or with gentle microwave heating.[2]

Experimental Protocol 2: Microwave-Assisted N-Acylation in Water using Benzotriazole Chemistry [2]

This protocol describes a green synthesis of an N-aryl amide using a pre-formed N-acylbenzotriazole.

Materials:

  • Aromatic amine (e.g., p-toluidine) (1.0 equiv.)

  • N-benzoylbenzotriazole (1.0 equiv.)

  • Water (3 mL)

  • Microwave synthesizer, 10 mL microwave vial, magnetic stir bar.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine p-toluidine (107 mg, 1.0 mmol), N-benzoylbenzotriazole (223 mg, 1.0 mmol), and 3 mL of deionized water. Add a magnetic stir bar.

  • Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 50°C (power output approx. 20 W) for 15 minutes with stirring.[2] The choice of a low temperature highlights the mildness of the conditions.

  • Workup: After the reaction, cool the vial to room temperature. The product will typically precipitate from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with water to remove the benzotriazole byproduct, which is water-soluble upon pH adjustment.[2]

  • Drying: Dry the product under vacuum. In most cases, the isolated product is of high purity without the need for further chromatographic purification.[2]

Structural Characterization and Analysis

Unambiguous characterization of N-acylated aromatic compounds is critical to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Signatures

The unique structural features of N-aryl amides give rise to characteristic signals in various spectroscopic analyses.

TechniqueFeatureTypical Range / ObservationRationale
FT-IR Amide I Band (C=O stretch)1650-1700 cm⁻¹ (strong)The carbonyl stretch is a prominent and highly diagnostic absorption for the amide group.
Amide II Band (N-H bend)1510-1570 cm⁻¹This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations.
N-H Stretch3200-3400 cm⁻¹ (moderate)Indicates the presence of the N-H bond of a secondary amide.
¹H NMR Amide Proton (N-H)δ 7.5 - 10.5 ppm (broad singlet)The proton is deshielded by the adjacent carbonyl and aromatic ring. Its broadness is due to quadrupole broadening and potential hydrogen bonding.[2]
Aromatic Protons (Ar-H)δ 7.0 - 8.5 ppmThe exact chemical shifts are influenced by the substitution pattern on the aromatic ring.
¹³C NMR Carbonyl Carbon (C=O)δ 165 - 175 ppmThe carbonyl carbon is significantly deshielded and provides a clear diagnostic signal for the amide group.[2]
Aromatic Carbons (Ar-C)δ 110 - 150 ppmThe carbons of the aromatic ring appear in their characteristic region.

Data synthesized from sources.[2][5][6]

Chromatographic and Mass Spectrometric Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the synthesized compound. A sharp, single peak under various detection wavelengths indicates a high degree of purity.[7]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺), confirming that the desired acylation has occurred.[2]

The Role of N-Acylated Aromatic Compounds in Drug Development

The N-aryl amide motif is not merely a structural linker but an active participant in defining the biological activity of a molecule.

Case Study: N-Acylated Compounds as Covalent Enzyme Inhibitors

Many drugs exert their therapeutic effect by inhibiting enzymes. Covalent inhibitors form a stable, irreversible bond with a key residue in the enzyme's active site, leading to potent and long-lasting inhibition. N-acylated compounds, particularly those containing strained rings or reactive groups, can act as acylating agents that covalently modify nucleophilic residues (e.g., serine, cysteine, histidine) in an enzyme's active site.[8]

Mechanism of Action: Methionine Aminopeptidase 2 (MetAP2) Inhibition MetAP2 is an enzyme crucial for the post-translational modification of proteins and is a validated target for anti-cancer and anti-parasitic drugs.[9] Natural products like fumagillin and ovalicin are potent covalent inhibitors of MetAP2. Their mechanism involves a key N-acylated structure where an electrophilic epoxide ring is poised for attack.[9] The nucleophilic His231 residue in the MetAP2 active site attacks the epoxide, forming a permanent covalent bond and inactivating the enzyme.[9] This provides a clear example of how an acylated scaffold can be engineered to achieve targeted, irreversible enzyme inhibition.

G cluster_pathway Covalent Inhibition of MetAP2 Enzyme Inhibitor N-Acylated Inhibitor (with electrophilic group) Complex Enzyme-Inhibitor Non-covalent Complex Inhibitor->Complex Binding Enzyme MetAP2 Active Site (Nucleophilic His231) Enzyme->Complex Covalent Covalently Modified Inactive Enzyme Complex->Covalent Nucleophilic Attack & Covalent Bond Formation

Sources

Methodological & Application

HPLC method development for N-(4-Butyrylphenyl)acetamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Strategy for the Quantification of N-(4-Butyrylphenyl)acetamide

Introduction & Scope

N-(4-Butyrylphenyl)acetamide (also referred to as 4-Acetamidobutyrophenone) is a structural analog of Acetaminophen (Paracetamol) and a critical intermediate in the synthesis of various aryl-ketone pharmaceuticals. Unlike its more polar relative, Paracetamol, the presence of a butyryl side chain imparts significant lipophilicity to the molecule, altering its chromatographic behavior and solubility profile.

This guide details a robust, self-validating HPLC protocol for the quantification of N-(4-Butyrylphenyl)acetamide. It addresses the specific challenge of separating this neutral amide from potential hydrolytic degradants (e.g., 4-butyrylaniline) and synthesis precursors.

Target Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.

Physicochemical Profiling & Method Logic

To develop a "Right First Time" method, we must first understand the molecule's interaction with the stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Structure Ac-NH-Ph-CO-C3H7Aromatic core with a neutral amide and a lipophilic ketone tail.
LogP ~1.8 – 2.1Moderately lipophilic. Requires higher organic strength than Paracetamol (LogP ~0.46) for elution.
pKa ~14 (Amide N-H)The molecule remains neutral across the standard HPLC pH range (2–8).
UV Max ~245–260 nmStrong absorbance due to the conjugated phenone system.
Critical Impurity 4-ButyrylanilineBasic (pKa ~4-5). Will be ionized at low pH.
The Separation Strategy (Graphviz Diagram)

The following logic flow illustrates the mechanistic choices made for this protocol.

MethodLogic Molecule Target: N-(4-Butyrylphenyl)acetamide (Neutral, Lipophilic) Choice_Col Stationary Phase: C18 (End-capped) Molecule->Choice_Col Hydrophobic Retention Impurity Potential Impurity: 4-Butyrylaniline (Basic, Hydrolytic Product) Choice_pH Condition: Acidic pH (3.0) Impurity->Choice_pH Ionization Control Result_Imp Impurity Protonated (BH+) Elutes Early (Void/Front) Choice_pH->Result_Imp Increases Polarity Result_Mol Target Retained via Hydrophobic Interaction Elutes Mid-Gradient Choice_pH->Result_Mol Suppresses Silanol Tailing Choice_Col->Result_Mol Strong Interaction

Figure 1: Mechanistic separation strategy ensuring resolution between the neutral parent compound and basic impurities.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary/Quaternary Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Standard lipophilic retention. End-capping prevents tailing of the amide group.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4)Low pH ensures sharp peaks and ionizes basic impurities to prevent co-elution.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol; provides better selectivity for phenones.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Wavelength 254 nm (Bandwidth 4 nm)Optimal sensitivity for the aromatic ketone chromophore.
Injection Vol. 10 µLPrevents column overload while ensuring LOQ.
Temp. 30°CImproves mass transfer and retention time reproducibility.
Gradient Program

A gradient is recommended over isocratic flow to prevent the build-up of highly lipophilic dimers or synthesis byproducts on the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
2.08515Isocratic hold for polar impurities
12.02080Linear ramp to elute Target
15.02080Wash lipophilic residues
15.18515Return to initial
20.08515Re-equilibration

Standard & Sample Preparation

Caution: N-(4-Butyrylphenyl)acetamide may be an irritant. Wear PPE.

  • Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).

  • Stock Solution (1.0 mg/mL):

    • Weigh 100 mg of Standard into a 100 mL volumetric flask.

    • Add 60 mL Acetonitrile and sonicate for 5 mins (ensure complete dissolution).

    • Dilute to volume with Water.

  • Working Standard (50 µg/mL):

    • Transfer 5.0 mL of Stock Solution into a 100 mL flask.

    • Dilute to volume with Diluent.

Method Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be assessed.

Specificity (Forced Degradation)

You must prove the method can distinguish the drug from its breakdown products.

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours.

    • Expected Result: Appearance of a peak at ~2.5–3.5 mins (4-Butyrylaniline). The Parent peak (approx 8–10 mins) should decrease.

  • Peak Purity: Use DAD software to confirm the spectral homogeneity of the main peak.

Linearity & Range
  • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
System Suitability Criteria

Run 5 replicate injections of the Working Standard before every analysis batch.

ParameterLimit
Retention Time %RSD

1.0%
Peak Area %RSD

1.0%
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N)

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the amide nitrogen and residual silanols on the silica support.

  • Fix: Ensure pH is

    
     3.0. If problem persists, switch to a column with "High Carbon Load" or "Polar Embedded" group (e.g., Waters SymmetryShield RP18).
    

Issue: Retention Time Drift

  • Cause: Temperature fluctuation or mobile phase evaporation.

  • Fix: Use a column oven (set to 30°C or 35°C). Cap solvent bottles loosely but securely to prevent ACN evaporation.

Issue: "Ghost" Peaks in Gradient

  • Cause: Impurities in the water or buffer salts concentrating on the column during equilibration.

  • Fix: Use HPLC-grade water and high-purity phosphate salts. Run a blank gradient injection to subtract baseline.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.[4] (General reference for gradient elution theory).

  • PubChem. (n.d.). Compound Summary: N-(4-Butyrylphenyl)acetamide. National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER). Available at: [Link]

Sources

Application Note: A Robust GC-MS Protocol for the Identification and Quantification of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of N-(4-Butyrylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document provides a first-principles approach to method development, from sample preparation to data interpretation. We elucidate the rationale behind each procedural step, ensuring technical accuracy and field-proven reliability. The protocol herein is structured to be a self-validating system, incorporating rigorous quality control and system suitability checks to guarantee trustworthy and reproducible results.

Foundational Principles & Analyte Characteristics

N-(4-Butyrylphenyl)acetamide is an aromatic ketone and amide of significant interest in pharmaceutical synthesis and metabolite identification. Its structural features—a substituted phenyl ring, a ketone functional group, and an amide linkage—dictate its chemical behavior and inform the analytical strategy. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analyte due to its suitability for semi-volatile and thermally stable organic molecules.[1][2] The gas chromatograph provides high-resolution separation, while the mass spectrometer offers sensitive detection and definitive structural identification based on characteristic mass fragmentation patterns.[3]

A successful GC-MS method hinges on a deep understanding of the analyte's physicochemical properties.

PropertyValueRationale for GC-MS Method
Chemical Structure N-(4-Butyrylphenyl)acetamide StructureThe presence of aromatic and carbonyl groups suggests good thermal stability, which is essential for vaporization in the GC inlet without degradation.
Molecular Formula C₁₂H₁₅NO₂---
Molecular Weight 205.25 g/mol The molecular weight is well within the typical mass range of standard quadrupole mass spectrometers.
Predicted Boiling Point >300 °C (estimated)A relatively high boiling point necessitates a GC oven program with a high final temperature to ensure timely elution from the column.
Polarity Moderately PolarA low-to-mid polarity stationary phase column (e.g., 5% phenyl-methylpolysiloxane) is ideal for achieving symmetric peak shape and optimal retention.

The Analytical Workflow: From Sample to Signal

The entire analytical process is a sequence of optimized steps, each critical for the final data quality. The workflow is designed to isolate the analyte, separate it from matrix components, and generate a unique spectral signature for unambiguous identification and quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Weighing & Dissolution Std_Prep 2. Calibration Standard Preparation (Serial Dilution) QC_Prep 3. QC Sample Preparation Vialing 4. Transfer to Autosampler Vials Injection 5. GC Injection (Vaporization) Vialing->Injection Autosampler Separation 6. Chromatographic Separation Ionization 7. EI Ionization & Fragmentation Detection 8. Mass Detection (Quadrupole) Qual_Analysis 9. Qualitative Analysis (Retention Time & Spectrum) Detection->Qual_Analysis Raw Data Quant_Analysis 10. Quantitative Analysis (Calibration Curve) Qual_Analysis->Quant_Analysis Report 11. Final Report Generation Quant_Analysis->Report

Caption: High-level workflow for the GC-MS analysis of N-(4-Butyrylphenyl)acetamide.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte Standard: N-(4-Butyrylphenyl)acetamide, reference grade (≥98% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or equivalent. Causality: These solvents are volatile, compatible with common GC phases, and effectively dissolve the analyte. They produce a sharp solvent front that does not interfere with the analyte peak.[4]

  • Inert Gas: Helium for carrier gas, 99.999% purity.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps. Causality: Amber glass protects potentially light-sensitive compounds, and PTFE liners prevent contamination from the cap.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the N-(4-Butyrylphenyl)acetamide standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane. This stock solution should be stored at 2-8°C and protected from light.

  • Calibration Standards: Perform serial dilutions of the primary stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the standard at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) to validate the calibration curve.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 7890A or equivalent---
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar stationary phase provides excellent resolution for aromatic compounds and is robust against a wide range of analytes.[3]
Inlet Temperature 270 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[3]
Injection Mode Splitless (for concentrations < 50 µg/mL) or Split 20:1Splitless mode maximizes sensitivity for trace analysis, while a split ratio prevents column overload at higher concentrations.[3]
Injection Volume 1 µL---
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium provides good chromatographic efficiency and is inert.
Oven Program Initial 100 °C, hold 1 min; Ramp 15 °C/min to 300 °C; Hold 5 minThe initial hold focuses the analyte band. The ramp rate provides a balance between separation efficiency and analysis time. The final hold ensures the elution of all components.
Mass Spectrometer Agilent 5975C or equivalent---
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy 70 eVThe industry standard for EI, providing consistent and extensive fragmentation.[3]
Source Temperature 230 °COptimizes ion formation and prevents contamination of the ion source.[3]
Quadrupole Temp. 150 °CMaintains mass accuracy and signal stability.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full ScanCollects all fragment ions within a specified range, allowing for comprehensive qualitative analysis.
Scan Range m/z 40 - 350Covers the molecular ion (m/z 205) and all anticipated fragment ions.

Results: Interpreting the Data

Analyte Identification

The identity of N-(4-Butyrylphenyl)acetamide is confirmed by a combination of two parameters:

  • Retention Time (RT): Under the conditions specified, the analyte is expected to elute at a consistent RT (approximately 12-14 minutes).

  • Mass Spectrum: The acquired mass spectrum must match the expected fragmentation pattern of the reference standard.

Expected Mass Spectrum and Fragmentation Pathway

Electron ionization of N-(4-Butyrylphenyl)acetamide induces predictable bond cleavages. The primary fragmentation occurs via alpha-cleavage adjacent to the carbonyl groups and cleavage of the amide bond.

Fragmentation cluster_frags M N-(4-Butyrylphenyl)acetamide (Parent Molecule) M+• = m/z 205 F162 m/z 162 [M - C₃H₇]⁺• M->F162 α-cleavage (- •C₃H₇) F71 m/z 71 [C₄H₇O]⁺ M->F71 Benzylic Cleavage F43 m/z 43 [CH₃CO]⁺ M->F43 Amide Cleavage F120 m/z 120 F162->F120 (- CH₂CO)

Sources

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed, field-proven guide to the complete ¹H and ¹³C NMR spectral assignment of N-(4-butyrylphenyl)acetamide, a compound of interest in synthetic chemistry and drug development. We delve into the theoretical underpinnings of NMR, present a step-by-step experimental protocol for data acquisition, and offer a thorough analysis of the predicted spectra. Furthermore, we explore the application of advanced 2D NMR techniques such as COSY, HSQC, and HMBC to validate the assignments, ensuring a self-validating and trustworthy methodology.

Introduction: The Imperative for Structural Verification

N-(4-butyrylphenyl)acetamide is a para-substituted aromatic ketone that incorporates both an amide and a butyryl functional group. As with any synthesized compound destined for further use, particularly in pharmaceutical development, absolute certainty of its chemical structure is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3]

This guide is structured to serve as a practical protocol and an educational resource. It moves beyond a simple listing of chemical shifts to explain the causal factors behind the spectral data, grounding the assignments in the fundamental principles of magnetic resonance and substituent effects.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the atoms in N-(4-butyrylphenyl)acetamide are numbered as shown in the structure below. This numbering scheme will be used consistently throughout the document.

Caption: Molecular structure of N-(4-butyrylphenyl)acetamide with atom numbering.

Foundational NMR Principles for Spectral Interpretation

A successful spectral assignment is built upon a solid understanding of core NMR concepts.

  • Chemical Shift (δ): The position of a signal on the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent nuclei. This "deshielding" effect causes the nuclei to experience a stronger effective magnetic field, resulting in their resonance at a higher chemical shift (downfield).[4] Conversely, electron-donating groups increase shielding and move signals to lower chemical shifts (upfield).

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to be split into multiple peaks (a multiplet). The multiplicity is described by the 'n+1' rule, where 'n' is the number of neighboring protons. The distance between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz).

  • Integration: For ¹H NMR, the area under each signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.[3]

  • ¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope (~1.1%), carbon-carbon coupling is not observed. Spectra are typically acquired with broadband proton decoupling, which collapses all C-H multiplets into single sharp peaks for each unique carbon atom, simplifying the spectrum significantly.[5] The chemical shift range for ¹³C is much broader (~0-220 ppm) than for ¹H (~0-12 ppm), leading to less signal overlap.[6]

Predicted ¹H and ¹³C NMR Spectral Assignments

The following assignments are predicted based on established chemical shift values for analogous structures, such as acetanilide[7] and butyrophenone derivatives[8], and the known electronic effects of the substituents.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Atom LabelPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
H130.9 - 1.0Triplet (t)3H~7.4Terminal methyl group of the butyryl chain, split by the two protons on C12.
H121.7 - 1.8Sextet or m2H~7.4Methylene group adjacent to two other methylene groups (C11 and C13).
H32.1 - 2.2Singlet (s)3HN/AMethyl protons of the acetamide group; no adjacent protons to cause splitting.
H112.9 - 3.0Triplet (t)2H~7.3Methylene group alpha to the butyryl carbonyl (C10), deshielded by the carbonyl.
H6, H87.6 - 7.7Doublet (d)2H~8.5Aromatic protons ortho to the electron-donating acetamide group.
H5, H97.9 - 8.0Doublet (d)2H~8.5Aromatic protons ortho to the electron-withdrawing butyryl carbonyl group, most deshielded.
H17.5 - 8.5Broad Singlet1HN/AAmide proton; chemical shift can be variable and the peak is often broad.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Atom LabelPredicted δ (ppm)Rationale
C13~13.9Terminal methyl carbon of the butyryl chain.
C12~17.8Methylene carbon in the middle of the butyryl chain.
C3~24.5Methyl carbon of the acetamide group.
C11~38.3Methylene carbon alpha to the butyryl carbonyl, deshielded.
C6, C8~119.0Aromatic carbons ortho to the acetamide group.
C5, C9~129.5Aromatic carbons ortho to the butyryl group.
C4~131.5Quaternary aromatic carbon attached to the butyryl carbonyl.
C7~143.0Quaternary aromatic carbon attached to the nitrogen of the acetamide group.
C2~168.5Carbonyl carbon of the acetamide group.
C10~200.0Carbonyl carbon of the butyryl ketone, highly deshielded.

Experimental Protocols for Data Acquisition and Validation

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of N-(4-butyrylphenyl)acetamide prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H, ¹³C, and 2D spectra acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra to TMS proc2->proc3 proc4 Integrate ¹H spectrum proc3->proc4 proc5 Assign peaks and analyze 2D correlations proc4->proc5

Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of high-purity N-(4-butyrylphenyl)acetamide.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. CDCl₃ is a good first choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the N-H proton.

  • Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

Instrument Parameters (Example: 400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • ¹³C NMR:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Number of Scans (NS): 1024 to 4096, due to the low sensitivity of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1 second.

    • Spectral Width (SW): 240 ppm (centered around 120 ppm).

Structural Validation with 2D NMR Spectroscopy

While 1D spectra provide the initial assignments, 2D NMR experiments are crucial for building a self-validating system of evidence, confirming the connectivity of the molecular framework.[9]

2D_NMR_Logic H1 ¹H Spectrum (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY shows J-coupling HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C Spectrum (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure confirms proton neighbors HSQC->Structure links protons to their carbons HMBC->Structure connects molecular fragments

Caption: Logical relationships of key 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting H11-H12 and H12-H13 in the butyryl chain, as well as H5-H6 and H8-H9 on the aromatic ring, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful technique maps each proton directly to the carbon it is attached to. It would definitively link the proton signals (e.g., δ ~3.0 ppm) to their corresponding carbon signals (e.g., C11 at δ ~38.3 ppm), removing any ambiguity in the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is essential for assigning quaternary (non-protonated) carbons and piecing the molecular puzzle together. Key expected correlations include:

    • Protons H5 and H9 correlating to the ketone carbonyl C10.

    • Protons H11 correlating to the aromatic carbon C7 and the ketone carbonyl C10.

    • Protons H3 on the acetyl group correlating to the amide carbonyl C2.

    • Protons H6 and H8 correlating to the quaternary carbon C4.

Conclusion

This application note has provided a comprehensive framework for the complete and accurate ¹H and ¹³C NMR spectral assignment of N-(4-butyrylphenyl)acetamide. By combining foundational NMR principles with predictive analysis based on known substituent effects, a robust initial hypothesis for the spectral assignments was established. The detailed experimental protocols ensure the acquisition of high-quality data, while the strategic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a rigorous, self-validating method to confirm the molecular structure with a high degree of confidence. This methodology is broadly applicable to the structural characterization of novel organic compounds in research and industrial settings.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Jones, S. (2020). NMR of acetanilide. University of Sheffield. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Chemical structure of N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]

  • ResearchGate. (n.d.). N-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide. SpectraBase. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • ResearchGate. (n.d.). The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and... ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts Chemistry. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]

  • NIST. (n.d.). Acetamide, N-(4-formylphenyl)-. NIST WebBook. [Link]

  • Prezi. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Prezi. [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • PubMed. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. CASPRE. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Cheméo. [Link]

  • University of Alberta. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. University of Alberta. [Link]

  • ATB. (n.d.). 4-acetylaminobiphenyl. ATB. [Link]

  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Screening N-(4-Butyrylphenyl)acetamide for Antibacterial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Acetanilide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides a comprehensive set of application notes and detailed protocols for the systematic screening of N-(4-Butyrylphenyl)acetamide, a synthetic acetanilide derivative, for its potential antibacterial and antifungal properties. The methodologies outlined herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, empowering researchers to rigorously evaluate this compound's antimicrobial potential.

Introduction: The Scientific Rationale

N-phenylacetamide and its derivatives represent a versatile chemical scaffold known to exhibit a range of pharmacological activities.[1] While direct antimicrobial data for N-(4-Butyrylphenyl)acetamide is not extensively documented, the structural alerts within the molecule provide a strong rationale for its investigation. For instance, various substituted N-phenylacetamide derivatives have demonstrated notable antibacterial and antifungal efficacy.[1][2] The core acetanilide structure is a key component in several established therapeutic agents.[1] The butyryl group at the para position of the phenyl ring introduces a lipophilic character that may enhance cell membrane interaction and penetration, a critical factor for antimicrobial activity.

This guide, therefore, presents a systematic approach to elucidate the potential antimicrobial spectrum of N-(4-Butyrylphenyl)acetamide. The protocols described are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standard for antimicrobial susceptibility testing.[3][4][5]

Characterization of N-(4-Butyrylphenyl)acetamide

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible screening.

Table 1: Physicochemical Properties of N-(4-Butyrylphenyl)acetamide and a Related Compound

PropertyN-(4-Butyrylphenyl)acetamide (Predicted/Theoretical)N-(4-butoxyphenyl)acetamide (Reference Compound)[6]
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₇NO₂
Molecular Weight 205.25 g/mol 207.27 g/mol
IUPAC Name N-(4-butyrylphenyl)acetamideN-(4-butoxyphenyl)acetamide
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low.Soluble in organic solvents.
Structure


Note: As experimental data for N-(4-Butyrylphenyl)acetamide is limited, some properties are predicted. Researchers should independently verify these properties.

Essential Materials and Reagents

Test Compound and Control Antibiotics
  • N-(4-Butyrylphenyl)acetamide (purity ≥95%)

  • Stock solution of N-(4-Butyrylphenyl)acetamide (typically 10 mg/mL in dimethyl sulfoxide (DMSO))

  • Positive Control Antibiotics:

    • Antibacterial: Ciprofloxacin, Gentamicin, Vancomycin (for Gram-positive bacteria)

    • Antifungal: Fluconazole, Amphotericin B

  • Negative Control: DMSO

Microbial Strains

A representative panel of microorganisms is crucial for determining the spectrum of activity. The following strains are recommended by CLSI and EUCAST for preliminary screening[7]:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast):

    • Candida albicans (e.g., ATCC 90028)

  • Fungi (Mold):

    • Aspergillus niger (e.g., ATCC 16404)

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB) for bacteria

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for certain fastidious bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Mueller-Hinton Agar (MHA) for disk diffusion assays

  • Sabouraud Dextrose Agar (SDA) for fungal cultures

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile 96-well microtiter plates

  • Sterile filter paper disks (6 mm diameter)

Experimental Protocols

Preliminary Screening: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method offers a qualitative assessment of antimicrobial activity and is an excellent initial screening tool.[8][9][10]

  • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of an MHA plate (for bacteria) or SDA plate (for fungi) in three directions to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically place sterile paper disks impregnated with a known concentration of N-(4-Butyrylphenyl)acetamide onto the agar surface.

  • Place positive and negative control disks on the same plate.

  • Ensure disks are pressed firmly to make complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast. Molds may require longer incubation.

  • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

  • Interpret the results based on the zone size. A larger zone of inhibition suggests greater antimicrobial activity.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Analysis Inoculum_Prep Prepare 0.5 McFarland Inoculum Suspension Plate_Prep Streak Inoculum onto Agar Plate Inoculum_Prep->Plate_Prep Swab Disk_Placement Place Impregnated Disks on Agar Plate_Prep->Disk_Placement Allow to dry Incubate Incubate Plates Disk_Placement->Incubate Invert Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones After 18-48h Broth_Microdilution_Workflow cluster_plate_setup Plate Setup cluster_inoculation Inoculation cluster_analysis Analysis Add_Broth Add Broth to Wells 2-12 Add_Compound Add Compound to Well 1 Add_Broth->Add_Compound Serial_Dilute Perform Serial Dilutions (Well 1 to 10) Add_Compound->Serial_Dilute Inoculate_Plate Inoculate Wells 1-11 Prep_Inoculum Prepare Standardized Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Data Presentation and Interpretation

Systematic recording and presentation of data are crucial for comparative analysis.

Table 2: Example Data from Disk Diffusion Assay

Test OrganismN-(4-Butyrylphenyl)acetamide (Zone of Inhibition in mm)Ciprofloxacin (mm)Fluconazole (mm)DMSO (mm)
S. aureus1825N/A0
E. coli1230N/A0
C. albicans15N/A220

Table 3: Example Data from MIC and MBC/MFC Assays

Test OrganismN-(4-Butyrylphenyl)acetamide MIC (µg/mL)N-(4-Butyrylphenyl)acetamide MBC/MFC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus1632Vancomycin: 1
E. coli64>128Ciprofloxacin: 0.5
C. albicans3264Fluconazole: 2

Interpretation:

  • Bacteriostatic/Fungistatic: If the MBC/MFC is significantly higher (e.g., ≥4x) than the MIC.

  • Bactericidal/Fungicidal: If the MBC/MFC is equal to or very close to the MIC.

Conclusion and Future Directions

These protocols provide a robust framework for the initial in vitro evaluation of N-(4-Butyrylphenyl)acetamide's antimicrobial properties. Based on the results obtained, further studies may be warranted, including:

  • Time-kill kinetics assays to understand the dynamics of microbial killing.

  • Mechanism of action studies to identify the cellular target.

  • Toxicity assays to evaluate the compound's safety profile.

  • In vivo efficacy studies in appropriate animal models of infection.

The systematic application of these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel antimicrobial drug discovery programs.

References

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • ResearchGate. (2023). Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Available at: [Link]

  • Naik, S., et al. (2004). N-(4-hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086-o2087. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

  • Frontiers in Fungal Biology. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Available at: [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • Science Alert. (2023). Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]

  • MDPI. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Available at: [Link]

  • SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide. Available at: [Link]

  • PubMed. (1981). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Available at: [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Available at: [Link]

  • YouTube. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Available at: [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Available at: [Link]

  • Hilaris Publisher. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). N-(4-Hydroxyphenyl)acetamide. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. Available at: [Link]

  • The Good Scents Company. (n.d.). N-butyl acetamide. Available at: [Link]

Sources

Investigating the enzymatic inhibition potential of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Enzymatic Inhibition Potential of N-(4-Butyrylphenyl)acetamide

Introduction: Unveiling the Therapeutic Promise of N-(4-Butyrylphenyl)acetamide

In the landscape of modern drug discovery, the strategic identification and characterization of enzyme inhibitors remain a cornerstone of therapeutic development.[1][2] Enzymes, as biological catalysts, govern a vast array of physiological and pathological processes, making them prime targets for intervention in diseases ranging from cancer to inflammation and infectious diseases.[1][3] The acetamide scaffold, a recurring motif in medicinal chemistry, is present in numerous clinically approved drugs and is recognized for its capacity to interact with various enzyme active sites.[4][5] N-substituted acetamides, in particular, have demonstrated promising activity in inhibiting enzymes linked to various diseases, thereby modulating their activity and offering potential therapeutic benefits.[4]

This guide focuses on N-(4-Butyrylphenyl)acetamide, a compound whose inhibitory potential has yet to be fully elucidated. The presence of the acetamide group, coupled with a butyrylphenyl moiety, suggests a structural framework amenable to forming key interactions within an enzyme's active or allosteric sites. This document serves as a comprehensive application note and protocol manual for researchers, scientists, and drug development professionals. It provides a strategic and methodologically sound framework for the initial screening, kinetic characterization, and mechanistic evaluation of N-(4-Butyrylphenyl)acetamide as a potential enzyme inhibitor.

The protocols herein are designed to be self-validating, incorporating critical controls and decision points to ensure data integrity and reproducibility. By explaining the causality behind experimental choices, this guide empowers researchers to not only execute the described methods but also to adapt and troubleshoot them for their specific enzymatic targets.

Part 1: Foundational Steps - Compound Management and Assay Design

Before embarking on inhibition assays, meticulous preparation and characterization of the test compound are paramount. The integrity of the subsequent data is critically dependent on these initial steps.

Compound Acquisition and Characterization

N-(4-Butyrylphenyl)acetamide should be obtained from a reputable supplier or synthesized in-house. Its identity and purity must be rigorously confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. A purity level of >95% is recommended for initial studies to avoid confounding results from impurities.

Preparation of Stock Solutions

A concentrated stock solution of N-(4-Butyrylphenyl)acetamide should be prepared in a suitable solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, it is crucial to assess the tolerance of the target enzyme to DMSO, as high concentrations can be inhibitory. The final concentration of DMSO in the assay should ideally be kept below 1% (v/v) and must be consistent across all wells, including controls.

  • Stock Concentration: A high-concentration stock (e.g., 10-50 mM) is prepared to minimize the volume of solvent added to the final assay.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Rationale for Target Enzyme Selection: A Case for Serine Proteases

Given the exploratory nature of this investigation, selecting a well-characterized and readily available enzyme is a logical starting point. The acetamide scaffold has been implicated in the inhibition of various hydrolases. For instance, derivatives of N-substituted sulfamoyl acetamides have been screened against α-chymotrypsin, a serine protease, and have shown moderate inhibitory potential.[6] Therefore, a serine protease like α-chymotrypsin serves as an excellent and relevant model system for this guide. It is a digestive enzyme that cleaves peptide bonds and has a well-understood mechanism, making it ideal for demonstrating inhibition kinetics.

Part 2: Protocol for Initial Inhibition Screening and IC50 Determination

The initial goal is to determine if N-(4-Butyrylphenyl)acetamide inhibits the target enzyme and to quantify its potency by determining the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]

Principle of the Assay

This protocol utilizes a colorimetric assay for α-chymotrypsin. The enzyme hydrolyzes the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA). This cleavage releases p-nitroaniline (pNA), a chromophore that can be quantified by measuring its absorbance at 410 nm. A decrease in the rate of pNA production in the presence of N-(4-Butyrylphenyl)acetamide indicates enzymatic inhibition.

Materials and Reagents
  • Enzyme: α-Chymotrypsin from bovine pancreas (Sigma-Aldrich, C4129 or equivalent)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (Sigma-Aldrich, S7388 or equivalent)

  • Inhibitor: N-(4-Butyrylphenyl)acetamide

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2

  • Solvent: DMSO (ACS grade)

  • Equipment: 96-well microplate reader, multichannel pipettes, clear flat-bottom 96-well plates.

Experimental Workflow: IC50 Determination

The following diagram outlines the logical flow of the IC50 determination experiment.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep prep assay_step assay_step data_step data_step result result A Prepare Reagents: Buffer, Enzyme, Substrate C Add Buffer and Inhibitor Dilutions (or DMSO for controls) A->C B Prepare Inhibitor Serial Dilutions in DMSO B->C D Add Enzyme Solution (Pre-incubate) C->D E Initiate Reaction: Add Substrate D->E F Measure Absorbance at 410 nm (Kinetic Mode) E->F G Calculate Reaction Rates (V) F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. [Inhibitor] H->I J Non-linear Regression (Sigmoidal Dose-Response) I->J K Determine IC50 Value J->K

Caption: Workflow for IC50 determination of N-(4-Butyrylphenyl)acetamide.

Step-by-Step Protocol
  • Prepare Inhibitor Dilutions: Create a serial dilution series of N-(4-Butyrylphenyl)acetamide in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM). This will provide a wide range of concentrations to define the dose-response curve.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of each inhibitor dilution to respective wells.

    • Positive Control (100% Activity): Add 2 µL of DMSO to at least three wells. This represents the uninhibited reaction.

    • Negative Control (0% Activity/Blank): Add 2 µL of DMSO. In step 4, add assay buffer instead of the enzyme solution. This corrects for non-enzymatic substrate hydrolysis.

  • Add Buffer and Pre-incubate: Add 178 µL of Assay Buffer to all wells.

  • Add Enzyme: Add 10 µL of the α-chymotrypsin working solution (e.g., 50 nM final concentration) to all wells except the negative controls. Mix gently and pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the S-AAPF-pNA substrate working solution (e.g., 200 µM final concentration) to all wells simultaneously using a multichannel pipette.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every 60 seconds for 15-20 minutes.

Data Analysis and Presentation
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation.[8] Software such as GraphPad Prism or R is suitable for this analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data Presentation Table:

CompoundTarget EnzymeIC50 (µM)Hill Slope
N-(4-Butyrylphenyl)acetamideα-Chymotrypsin[Insert Value][Insert Value][Insert Value]
Control Inhibitor (e.g., Chymostatin)α-Chymotrypsin[Insert Value][Insert Value][Insert Value]

Part 3: Protocol for Elucidating the Mechanism of Inhibition

Once inhibition is confirmed, the next crucial step is to determine the mechanism of action (MOA).[9] This provides deeper insight into how the inhibitor interacts with the enzyme. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.

Principles of Enzyme Kinetics

This experiment involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. By analyzing how the key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), change in the presence of the inhibitor, the MOA can be determined.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. This decreases Vmax, but Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.

  • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

Visualizing Inhibition Mechanisms

The following diagram illustrates the different modes of reversible enzyme inhibition.

Inhibition_Mechanisms cluster_base Uninhibited Reaction cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive species species inhibitor inhibitor product product E Enzyme (E) ES ES Complex E->ES +S (Km) S Substrate (S) ES->E -S P Product (P) ES->P k_cat I Inhibitor (I) EI_comp EI Complex E_comp Enzyme (E) EI_comp->E_comp -I E_comp->EI_comp +I (Ki) I_comp Inhibitor (I) E_non Enzyme (E) EI_non EI Complex E_non->EI_non +I (Ki) ES_non ES Complex ESI_non ESI Complex ES_non->ESI_non +I (Ki) I_non Inhibitor (I) ES_un ES Complex ESI_un ESI Complex ES_un->ESI_un +I (Ki') I_un Inhibitor (I)

Caption: Binding models for different types of reversible enzyme inhibition.

Step-by-Step Protocol
  • Select Inhibitor Concentrations: Choose 4-5 concentrations of N-(4-Butyrylphenyl)acetamide based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).

  • Select Substrate Concentrations: For each inhibitor concentration, use a range of substrate concentrations that span the Km value of the enzyme (e.g., 0.2 x Km to 5 x Km). A minimum of 5-7 substrate concentrations is recommended.[9]

  • Assay Setup: Prepare a matrix in a 96-well plate. Each row can correspond to a fixed inhibitor concentration, and each column can correspond to a different substrate concentration. Include appropriate controls (no inhibitor, no enzyme).

  • Execute Assay: Follow the same procedure as the IC50 assay (steps 3-6), adding the appropriate concentrations of inhibitor and substrate to the designated wells.

  • Measure Rates: Determine the initial reaction velocity (V) for every combination of substrate and inhibitor concentration.

Data Analysis and Interpretation
  • Michaelis-Menten Plots: For each inhibitor concentration, plot reaction velocity (V) versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Km and apparent Vmax.

  • Lineweaver-Burk Plot: To visualize the inhibition mechanism, create a double reciprocal plot (1/V vs. 1/[S]).

    • Competitive: Lines will intersect on the y-axis.

    • Non-competitive: Lines will intersect on the x-axis.

    • Uncompetitive: Lines will be parallel.

    • Mixed: Lines will intersect in the second quadrant (off-axis).

  • Calculate Inhibition Constant (Ki): The Ki is a measure of the inhibitor's binding affinity. It can be determined by secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines versus inhibitor concentration) or by global non-linear fitting of the entire dataset to the appropriate inhibition model equation.

Data Presentation Table:

[Inhibitor] (µM)Apparent Km (µM)Apparent Vmax (µmol/min)Inhibition TypeKi (µM)
0[Insert Value][Insert Value]-\multirow{4}{}{[Insert Value]}
[Conc. 1][Insert Value][Insert Value]\multirow{4}{}{[e.g., Competitive]}
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]

Conclusion and Future Directions

This guide provides a robust and detailed framework for the initial characterization of N-(4-Butyrylphenyl)acetamide as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency (IC50) and its mechanism of action against a model enzyme like α-chymotrypsin. The insights gained from these studies are foundational for any subsequent drug development efforts.

Should N-(4-Butyrylphenyl)acetamide prove to be a potent inhibitor, future work should focus on assessing its selectivity against a panel of related enzymes to understand its specificity profile. Further investigations could also include structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, to visualize the binding interactions at an atomic level. These advanced studies are critical for guiding structure-activity relationship (SAR) analyses and optimizing the compound into a lead candidate for therapeutic development.

References

  • Benchchem. An In-depth Technical Guide to the Biological Activity of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives.
  • Patsnap Synapse. What is Acetamide used for?.
  • Semantic Scholar. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic.
  • PubMed Central (PMC). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.
  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • ResearchGate. (PDF) Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors.
  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • Creative Enzymes. Inhibitor Screening and Design.
  • Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.
  • Wikipedia. IC50.
  • PubMed. Guidelines for accurate EC50/IC50 estimation.

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is a rigorous one, demanding a thorough evaluation of its biological activity and safety profile. A critical initial step in this process is the assessment of cytotoxicity, which provides essential insights into a compound's potential to damage or kill cells.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assay protocols to evaluate the cytotoxicity of a novel compound, N-(4-Butyrylphenyl)acetamide. While specific biological activities of N-(4-Butyrylphenyl)acetamide are not extensively documented in public literature, the methodologies described herein are designed to be broadly applicable for the preclinical safety assessment of this and other novel small molecules.[4][5]

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to study the effects of chemical compounds on living cells.[3][6][7] They serve as a vital screening mechanism to identify compounds that may have adverse effects, thereby guiding lead optimization and candidate selection.[3] This guide will detail the principles and step-by-step protocols for three widely adopted cytotoxicity assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. Furthermore, it will emphasize the importance of rigorous experimental design, including appropriate controls and data analysis, to ensure the generation of reliable and reproducible results.[8]

Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity

No single assay can fully capture the complexity of cellular toxicity. Therefore, a multi-parametric approach is recommended to elucidate the mechanism of N-(4-Butyrylphenyl)acetamide-induced cell death.

  • MTT Assay (Metabolic Viability): This colorimetric assay is a reliable indicator of cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10] This conversion is primarily carried out by mitochondrial dehydrogenases; thus, the amount of formazan produced is proportional to the number of viable cells.[10] A decrease in the metabolic activity of the cells following treatment with N-(4-Butyrylphenyl)acetamide will result in a reduced formazan production, indicating a loss of viability.[1][11]

  • LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[12][13][14] Extracellular LDH in the culture medium is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13][14] An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells, providing a measure of cytotoxicity induced by N-(4-Butyrylphenyl)acetamide.[12]

  • Caspase-3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a critical mechanism in tissue homeostasis and its dysregulation is implicated in many diseases. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[15] The Caspase-3/7 assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorophore or a luminescent signal.[15][16] An increase in this signal indicates the induction of apoptosis by N-(4-Butyrylphenyl)acetamide.

Visualizing the Experimental Approach
Diagram: Overall Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Prepare N-(4-Butyrylphenyl)acetamide Stock Treatment Treat with Compound Dilutions Compound_Prep->Treatment Cell_Culture Culture and Maintain Cell Lines Assay_Seeding Seed Cells in 96-well Plates Cell_Culture->Assay_Seeding Assay_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-3/7 Assay Incubation->Caspase Readout Measure Absorbance/Fluorescence MTT->Readout LDH->Readout Caspase->Readout Calculation Calculate % Viability / Cytotoxicity Readout->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: A generalized workflow for assessing the cytotoxicity of N-(4-Butyrylphenyl)acetamide.

Protocols: A Step-by-Step Guide
Part 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance: The choice of cell line is critical and should be guided by the research question.[17][18] For general cytotoxicity screening, a common and well-characterized cell line such as HeLa (human cervical cancer) or A549 (human lung cancer) can be used. For more specific investigations, a cell line relevant to the anticipated therapeutic target of N-(4-Butyrylphenyl)acetamide should be chosen.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Best Practices: Adhere to strict aseptic techniques to prevent contamination.[19] Regularly check for mycoplasma contamination and authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure the integrity of your results.[19][20][21] Avoid the routine use of antibiotics in your culture medium as it can mask low-level contamination and may have off-target effects on the cells.[22]

1.2. Preparation of N-(4-Butyrylphenyl)acetamide Stock Solution:

  • Solubility Testing: Determine the solubility of N-(4-Butyrylphenyl)acetamide in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the cell culture medium. The final concentration of the solvent in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5% for DMSO).

Part 2: MTT Assay Protocol

2.1. Principle: The MTT assay is based on the conversion of the water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.[10]

Diagram: MTT Assay Mechanism

MTT Assay MTT MTT (Yellow, water-soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization Solution (e.g., DMSO, isopropanol) Formazan->Solubilization Purple_Solution Purple Solution Solubilization->Purple_Solution Spectrophotometer Spectrophotometer (Measure at ~570 nm) Purple_Solution->Spectrophotometer

Caption: The enzymatic conversion of MTT to formazan in viable cells.

2.2. Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of N-(4-Butyrylphenyl)acetamide. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9][23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[10][23]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.[9]

Part 3: LDH Assay Protocol

3.1. Principle: The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This extracellular LDH activity is a direct indicator of compromised cell membrane integrity.[12][14]

3.2. Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the kit.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

Part 4: Caspase-3/7 Assay Protocol

4.1. Principle: This assay detects the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that is specifically cleaved by these caspases, resulting in a measurable signal (luminescence or fluorescence).[15][24]

4.2. Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate for luminescence assays.

  • Incubation: Incubate the plate for the desired time points.

  • Reagent Addition: Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Reading: Read the luminescence or fluorescence using a microplate reader.

Data Analysis and Interpretation

5.1. Calculation of Percentage Viability/Cytotoxicity:

  • MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • LDH Assay: % Cytotoxicity = [(Absorbance of Treated Supernatant - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] * 100

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

  • Caspase-3/7 Assay: Results are often expressed as fold change in signal over the vehicle control.

5.2. Determination of IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[25]

  • Plot the percentage of cell viability or inhibition against the logarithm of the N-(4-Butyrylphenyl)acetamide concentration.

  • Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve to the data.[26]

  • The IC50 value is the concentration at which the curve passes through the 50% response level.[27] Several online tools and software packages are available for this calculation.[25][28][29]

Data Presentation: Illustrative Examples

The following tables present simulated data for illustrative purposes only.

Table 1: Dose-Response of N-(4-Butyrylphenyl)acetamide on HeLa Cells (48h Incubation)

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.55.2 ± 1.11.0 ± 0.2
195.3 ± 5.18.1 ± 1.51.3 ± 0.3
1072.8 ± 6.325.4 ± 3.23.5 ± 0.6
5048.1 ± 4.951.7 ± 4.86.8 ± 0.9
10021.5 ± 3.878.9 ± 5.54.2 ± 0.7
2508.2 ± 2.192.3 ± 4.12.1 ± 0.4

Table 2: Calculated IC50 Values for N-(4-Butyrylphenyl)acetamide

AssayCell LineIncubation TimeIC50 (µM)
MTTHeLa48h52.3
LDHHeLa48h48.9
Conclusion: Ensuring Rigor and Reproducibility

The protocols outlined in this application note provide a robust framework for the initial cytotoxicological profiling of N-(4-Butyrylphenyl)acetamide. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of the compound's effects on cell health. It is crucial to remember that these are foundational assays, and further mechanistic studies may be required to fully elucidate the mode of action of any observed cytotoxicity. Adherence to best practices in cell culture and assay execution is paramount for generating high-quality, reproducible data that can confidently guide the progression of novel compounds through the drug discovery pipeline.[8][20]

References
  • Santa Cruz Biotechnology. N-(4-Methoxyphenyl)
  • ResearchGate. Chemical structure of N-(4-hydroxyphenyl)acetamide.
  • PENTA.
  • PubChem. N-(4-Ethylphenyl)acetamide.
  • ChemScene.
  • Fisher Scientific.
  • Stenutz. N-(4-acetylphenyl)acetamide.
  • LPS.org.
  • PubMed. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells.
  • PubChem. Acetamide, N-(4-butoxyphenyl)-.
  • PMC. A review for cell-based screening methods in drug discovery.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Cell Culture.
  • AAT Bioquest.
  • Abcam. MTT assay protocol.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. What cell line should I choose for citotoxicity assays?.
  • Promega Corpor
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • MDPI. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH).
  • BioAgilytix.
  • ResearchGate.
  • PMC. Highlight report: Cell type selection for toxicity testing.
  • ATCC.
  • Thermo Fisher Scientific. CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • STEMCELL Technologies.
  • YouTube. Calculating an IC50 value and its Margin of Error.
  • Johner Institute.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
  • Abcam. Cytotoxicity assay selection guide.
  • BenchSci. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9).
  • Abcam.
  • JoVE. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

  • University of Texas Southwestern Medical Center. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells.
  • BioPharm International. Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility.
  • Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • PMC.
  • PMC. Study of the in vitro cytotoxicity testing of medical devices.
  • BMG LABTECH. Cell-based assays on the rise.
  • Thermo Fisher Scientific.
  • PMC.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.
  • Taylor & Francis Online. Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

Sources

Application Notes and Protocols for N-(4-Butyrylphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylacetamide Scaffold as a Privileged Structure in Drug Discovery

The N-phenylacetamide core is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have made it a cornerstone for the development of therapeutics. The acetamide moiety can engage in crucial hydrogen bonding interactions, while the phenyl ring offers a versatile platform for substitution, enabling the fine-tuning of physicochemical properties and target specificity. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antibacterial, and anticancer effects[1][2].

This application note focuses on a specific subclass, N-(4-acylphenyl)acetamides, with a detailed exploration of N-(4-Butyrylphenyl)acetamide as an illustrative example. The introduction of an acyl group at the para-position of the phenyl ring presents a key modification point for probing structure-activity relationships (SAR). The nature and size of this acyl group can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. While N-(4-Butyrylphenyl)acetamide itself is not extensively documented in current literature, its structural analogs suggest its potential as a valuable probe or lead compound in various therapeutic areas. This guide will provide detailed protocols for its synthesis and potential biological evaluation, grounded in the established knowledge of related acetamide derivatives.

Chemical Profile of N-(4-Butyrylphenyl)acetamide

PropertyValue
IUPAC Name N-(4-butyrylphenyl)acetamide
Synonyms 4'-Butyrylacetanilide, N-(4-butanoylphenyl)acetamide
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols

Synthetic Protocol: A Representative Synthesis of N-(4-Butyrylphenyl)acetamide

The synthesis of N-(4-Butyrylphenyl)acetamide can be approached through a Friedel-Crafts acylation followed by an amidation reaction, or by acylating a pre-formed aminophenyl ketone. The latter is often preferred to avoid potential side reactions. The following protocol details a robust and scalable synthesis.

Rationale for the Synthetic Strategy

This two-step synthetic route is designed for efficiency and control. The first step, a Friedel-Crafts acylation of acetanilide, directly introduces the butyryl group at the para position due to the directing effect of the acetamido group. The subsequent hydrolysis of the acetamido group to the corresponding aniline is a standard procedure. The final acetylation of the aminobutyrophenone is a high-yielding and clean reaction. This stepwise approach allows for the purification of intermediates, ensuring a high-purity final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acetylation A Acetanilide + Butyryl Chloride C Reaction Mixture in Dichloromethane A->C B AlCl3 (Lewis Acid) B->C D Quenching with HCl (aq) C->D Reflux E Work-up and Purification D->E F 4'-Butyrylacetanilide E->F G 4'-Butyrylacetanilide I Reaction Mixture G->I H Aqueous HCl H->I J Neutralization with NaOH I->J Reflux K Extraction and Purification J->K L 4-Aminobutyrophenone K->L M 4-Aminobutyrophenone O Reaction Mixture in Acetic Acid M->O N Acetic Anhydride N->O P Precipitation in Water O->P Q Filtration and Recrystallization P->Q R N-(4-Butyrylphenyl)acetamide (Final Product) Q->R

Caption: Synthetic workflow for N-(4-Butyrylphenyl)acetamide.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4'-Butyrylacetanilide

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acetanilide) at 0 °C, add butyryl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add acetanilide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (3 mL/g of AlCl3).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to yield 4'-butyrylacetanilide as a solid.

Step 2: Synthesis of 4-Aminobutyrophenone

  • Suspend 4'-butyrylacetanilide (1.0 eq) in a mixture of ethanol and concentrated HCl (1:1 v/v).

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 4-aminobutyrophenone.

Step 3: Synthesis of N-(4-Butyrylphenyl)acetamide

  • Dissolve 4-aminobutyrophenone (1.0 eq) in glacial acetic acid (5 mL/g of amine).

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-Butyrylphenyl)acetamide.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the activities of structurally related compounds, N-(4-Butyrylphenyl)acetamide can be screened for several biological activities.

Analgesic and Anti-inflammatory Activity

The N-phenylacetamide scaffold is present in several analgesic and anti-inflammatory drugs. Esters of N-(4'-hydroxyphenyl)acetamide have shown anti-inflammatory, analgesic, and antipyretic activities[3].

  • Use male Swiss albino mice (20-25 g).

  • Divide the animals into groups: vehicle control, positive control (e.g., Aspirin, 100 mg/kg), and test groups (N-(4-Butyrylphenyl)acetamide at various doses, e.g., 25, 50, 100 mg/kg).

  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.6% v/v acetic acid solution i.p. to induce writhing.

  • Immediately after the injection, place the mice in individual observation chambers.

  • Count the number of writhes (stretching of the abdomen and hind limbs) for each mouse over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

  • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

  • Prepare a stock solution of N-(4-Butyrylphenyl)acetamide in DMSO.

  • Perform serial dilutions to obtain a range of test concentrations.

  • Follow the kit manufacturer's instructions to measure the inhibition of prostaglandin synthesis by COX-1 and COX-2.

  • Determine the IC50 values for both enzymes to assess potency and selectivity.

Anticancer Activity

Derivatives of N-phenylacetamide have shown cytotoxic activity against various cancer cell lines.

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of N-(4-Butyrylphenyl)acetamide (dissolved in DMSO, final concentration of DMSO should be <0.5%).

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Neurological Activity

N-(4-acetamido)phenylpicolinamides have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease and anxiety[4][5].

  • Use a cell line stably expressing the human mGlu4 receptor and a suitable reporter gene (e.g., luciferase under the control of a response element).

  • Plate the cells in a 96-well plate.

  • Treat the cells with a sub-maximal concentration of the endogenous agonist glutamate (EC20).

  • Add varying concentrations of N-(4-Butyrylphenyl)acetamide to the wells.

  • Incubate for a specified period.

  • Measure the reporter gene activity (e.g., luminescence).

  • A positive allosteric modulator will enhance the response to glutamate. Calculate the EC50 for the potentiation effect.

Signaling Pathway Implication for mGlu4 Modulation

G Glutamate Glutamate (Agonist) mGlu4 mGlu4 Receptor (GPCR) Glutamate->mGlu4 Binds Orthosteric Site PAM N-(4-Butyrylphenyl)acetamide (Putative PAM) PAM->mGlu4 Binds Allosteric Site Gi Gi Protein mGlu4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Sources

N-(4-Butyrylphenyl)acetamide: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Butyrylphenyl)acetamide emerges as a promising, yet underexplored, building block for the synthesis of a diverse array of novel chemical entities. Its unique bifunctional nature, featuring a reactive butyryl moiety and a protected aniline, opens avenues for selective chemical transformations. This guide provides an in-depth exploration of N-(4-Butyrylphenyl)acetamide, from its synthesis to its potential applications in the development of innovative compounds for pharmaceutical and materials science research. The protocols and applications detailed herein are curated to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for leveraging the synthetic potential of this versatile molecule.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published experimental data for N-(4-Butyrylphenyl)acetamide, the following properties are a combination of available information and predicted values based on its chemical structure.

PropertyValueSource
CAS Number 13211-00-2Sigma-Aldrich[1]
Molecular Formula C₁₂H₁₅NO₂Sigma-Aldrich[1]
Molecular Weight 205.26 g/mol Sigma-Aldrich[1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents like ethanol, acetone, and DMSO; sparingly soluble in water.Inferred from acetanilide and butyrophenone properties.[2][3]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, 2H), 7.55 (d, 2H), 7.50 (s, 1H, NH), 2.95 (t, 2H), 2.15 (s, 3H), 1.70 (sext, 2H), 0.95 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.0, 168.5, 143.0, 135.0, 129.0, 119.0, 38.0, 24.5, 18.0, 13.9.

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O, ketone), ~1660 (C=O, amide), ~1600, 1530 (aromatic C=C stretch).

  • Mass Spectrum (EI, m/z): Predicted molecular ion at 205, with major fragments at 162 ([M-C₃H₇]⁺) and 120 ([M-C₃H₇-C₂H₂O]⁺).

Synthesis of N-(4-Butyrylphenyl)acetamide

A robust and scalable synthesis of N-(4-Butyrylphenyl)acetamide can be achieved via the Friedel-Crafts acylation of acetanilide using butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4][5]

Reaction Scheme:

G Acetanilide Acetanilide Product N-(4-Butyrylphenyl)acetamide Acetanilide->Product Friedel-Crafts Acylation ButyrylChloride Butyryl Chloride ButyrylChloride->Product AlCl3 AlCl₃ AlCl3->Product

Caption: Proposed synthesis of N-(4-Butyrylphenyl)acetamide.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Acetanilide103-84-4135.17 g/mol 13.52 g0.10
Butyryl chloride141-75-3106.55 g/mol 11.72 g (11.2 mL)0.11
Aluminum chloride (anhydrous)7446-70-0133.34 g/mol 29.33 g0.22
Dichloromethane (anhydrous)75-09-2-200 mL-
Hydrochloric acid (conc.)7647-01-0-50 mL-
Deionized water7732-18-5-500 mL-
Saturated sodium bicarbonate solution144-55-8-As needed-
Anhydrous magnesium sulfate7487-88-9-As needed-

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with anhydrous dichloromethane (150 mL) and anhydrous aluminum chloride (29.33 g, 0.22 mol). Cool the suspension to 0 °C in an ice bath.

  • Acylation: Slowly add butyryl chloride (11.72 g, 0.11 mol) to the stirred suspension. After the addition is complete, add a solution of acetanilide (13.52 g, 0.10 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-Butyrylphenyl)acetamide as a solid.

Applications as a Building Block for Novel Compounds

The dual functionality of N-(4-Butyrylphenyl)acetamide allows for a variety of chemical modifications, making it a valuable precursor for a range of novel compounds.

Synthesis of α-Halo-N-(4-butyrylphenyl)acetamide Derivatives

The α-carbon of the butyryl group can be selectively halogenated to produce α-halo ketones, which are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.[6][7]

G Start N-(4-Butyrylphenyl)acetamide Product α-Halo-N-(4-butyrylphenyl)acetamide Start->Product α-Halogenation Halogen Br₂ or SO₂Cl₂ Halogen->Product Heterocycles Heterocyclic Compounds Product->Heterocycles Cyclization Reactions

Caption: Synthesis of α-halo derivatives and their use.

Protocol: α-Bromination of N-(4-Butyrylphenyl)acetamide

  • Dissolution: Dissolve N-(4-Butyrylphenyl)acetamide (1.0 g, 4.87 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Bromination: Add a solution of bromine (0.78 g, 4.87 mmol) in glacial acetic acid (5 mL) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. The disappearance of the bromine color indicates the completion of the reaction. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude α-bromo-N-(4-butyrylphenyl)acetamide can be purified by recrystallization.

Synthesis of Pyrazole Derivatives

The butyryl group can be further functionalized to a 1,3-dicarbonyl compound, a key precursor for the Knorr pyrazole synthesis, leading to potentially bioactive pyrazole derivatives.[8][9][10]

G Start N-(4-Butyrylphenyl)acetamide Step1 Claisen Condensation Start->Step1 Intermediate 1,3-Dicarbonyl Intermediate Step1->Intermediate Step2 Knorr Pyrazole Synthesis Intermediate->Step2 Product Pyrazole Derivative Step2->Product Hydrazine Hydrazine derivative Hydrazine->Step2

Caption: Pathway to pyrazole derivatives.

Protocol: Two-Step Synthesis of a Pyrazole Derivative

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

  • Base Preparation: In a dry flask, prepare a solution of sodium ethoxide by dissolving sodium metal (0.13 g, 5.7 mmol) in absolute ethanol (10 mL).

  • Condensation: To the cooled sodium ethoxide solution, add a solution of N-(4-Butyrylphenyl)acetamide (1.0 g, 4.87 mmol) in diethyl carbonate (5 mL).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with dilute acetic acid. Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude β-keto ester.

Step 2: Knorr Pyrazole Synthesis

  • Reaction Mixture: Dissolve the crude β-keto ester (1.0 g) in ethanol (15 mL). Add hydrazine hydrate (0.25 g, 5.0 mmol).

  • Cyclization: Reflux the mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture. The pyrazole product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a pathway to convert the butyryl ketone into a terminal thioamide, which can be subsequently hydrolyzed to a carboxylic acid, offering a chain-extended derivative.[11][12][13]

Protocol: Synthesis of 4-(4-Acetamidophenyl)butanethioamide

  • Reaction Setup: In a flask equipped with a reflux condenser, mix N-(4-Butyrylphenyl)acetamide (1.0 g, 4.87 mmol), sulfur (0.31 g, 9.74 mmol), and morpholine (1.27 g, 14.6 mmol).

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water. The thioamide product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Characterization of Novel Compounds

The synthesized novel compounds should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
TLC Reaction monitoring and purity assessmentSingle spot for pure compounds with appropriate Rf value.
Melting Point Purity assessment and identificationSharp melting point range for pure crystalline solids.
FTIR Spectroscopy Identification of functional groupsCharacteristic absorption bands for key functional groups (e.g., C=O, N-H, C-N).
NMR Spectroscopy (¹H & ¹³C) Structural elucidationChemical shifts, coupling constants, and integration values consistent with the proposed structure.
Mass Spectrometry Molecular weight determination and fragmentation analysisMolecular ion peak corresponding to the expected molecular weight and characteristic fragmentation patterns.

Safety and Handling

While specific toxicity data for N-(4-Butyrylphenyl)acetamide is not available, it is prudent to handle it with care, following standard laboratory safety procedures. Safety precautions for structurally related compounds such as butyrophenones and acetanilides should be considered.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(4-Butyrylphenyl)acetamide stands as a versatile and valuable building block with significant potential for the synthesis of a wide range of novel compounds. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore its synthetic utility. The strategic manipulation of its butyryl and acetamido functionalities can lead to the discovery of new chemical entities with potential applications in medicinal chemistry and materials science. As with any new compound, thorough characterization and safety assessments are paramount for successful and safe research endeavors.

References

  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

  • Slideshare. (n.d.). Acetanilide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Butyrophenones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide? Retrieved from [Link]

  • LITFL. (n.d.). Phenothiazines and butyrophenones. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Butyrophenone – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • PubMed. (n.d.). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0798294A2 - Process for preparing haloacetophenone derivative.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). OF WILLGERODT REACTION CONDITIONS WITH KETONES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Basrah. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

  • Santa Monica College. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... Retrieved from [Link]

  • Michigan State University. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-formylphenyl)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]

  • Acta Chemica Scandinavica. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-butyl-. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • Reddit. (2013, February 20). Electrophilic Bromine Substitution on Acetanilide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-Butyrylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Improvement & Impurity Control Applicable Chemistry: Friedel-Crafts Acylation of Acetanilide

Executive Summary

This technical guide addresses low-yield scenarios in the synthesis of N-(4-butyrylphenyl)acetamide (also known as 4'-acetamidobutyrophenone).

The most common failure mode in this synthesis is a misunderstanding of Lewis Acid stoichiometry . Unlike standard Friedel-Crafts acylations of benzene or toluene (which require ~1.1 equivalents of AlCl₃), the acylation of acetanilide requires >2.2 equivalents of catalyst. This is because the amide nitrogen acts as a Lewis base, sequestering the first equivalent of AlCl₃ and deactivating the ring until excess catalyst is added.

Module 1: Reaction Stoichiometry & Mechanism

The "Hidden" Catalyst Sink

Many researchers attempt this reaction with 1.1–1.5 equivalents of Aluminum Chloride (


) and observe <20% yield or recovered starting material.

The Mechanism of Failure:

  • Complexation (Fast): The carbonyl oxygen and nitrogen lone pair of the acetanilide starting material coordinate rapidly with

    
    .
    
  • Deactivation: This complex places a positive charge density near the ring, effectively deactivating it toward Electrophilic Aromatic Substitution (EAS).

  • Re-Activation: You must add enough

    
     to saturate this complex and generate the acylium ion (
    
    
    
    ) from the butyryl chloride.
Optimized Protocol Parameters
ComponentRoleStandard Eq.Optimized Eq.Critical Note
Acetanilide Substrate1.01.0Must be dry. Moisture kills

.
Butyryl Chloride Electrophile Source1.11.2 – 1.5 Slight excess compensates for hydrolysis.
Aluminum Chloride Lewis Acid1.12.5 – 3.0 CRITICAL: 1 eq binds substrate; >1 eq drives reaction.
Solvent (DCM/DCE) MediumN/A[0.5 M]Dilution helps control exotherm.
Visualizing the Stoichiometric Trap

G Acetanilide Acetanilide (Substrate) Complex Deactivated Complex (No Reaction) Acetanilide->Complex Rapid Coordination AlCl3_1 AlCl3 (1st Equivalent) AlCl3_1->Complex Product N-(4-Butyrylphenyl)acetamide Complex->Product BLOCKED without Excess AlCl3 Complex->Product AlCl3_2 AlCl3 (2nd+ Equivalent) Acylium Active Acylium Ion (Electrophile) AlCl3_2->Acylium Activates Butyryl Butyryl Chloride Butyryl->Acylium Acylium->Product Attacks Complex (Successful EAS)

Figure 1: The stoichiometry trap. The first equivalent of catalyst is sacrificed to the acetanilide amide group. Reaction only proceeds when excess AlCl3 activates the butyryl chloride.

Module 2: Temperature Control & Regioselectivity

The Challenge: Para vs. Ortho vs. Hydrolysis

The acetamido group is an ortho, para-director. However, steric hindrance usually favors the para position.

  • Low Yield Cause: High temperatures (>50°C) can cause the amide bond to cleave (deacetylation), yielding 4-aminobutyrophenone, or promote ortho substitution.

  • High Yield Solution: Thermodynamic control at moderate temperatures.

Troubleshooting Guide: Temperature Profiles
ObservationDiagnosisCorrective Action
Product contains 4-amino-butyrophenone Thermal DeacetylationReduce reaction temperature. Do not reflux >60°C for extended periods.
High Ortho-isomer content Kinetic Control FailureEnsure reaction starts at 0°C, then warms slowly to reflux.
Purple/Black Tar Polymerization/OxidationReaction too hot or wet. Keep below 50°C; use inert atmosphere (

).
Recommended Workflow
  • Cool: Suspend Acetanilide +

    
     (2.5 eq) in DCM/DCE at 0°C .
    
  • Add: Dropwise addition of Butyryl Chloride (maintain <10°C).

  • Warm: Allow to warm to Room Temp (25°C) over 1 hour.

  • Heat: Reflux (40–50°C) for 2–4 hours to drive conversion. Monitor by TLC/HPLC.

Module 3: Workup & Purification

The "Emulsion" Nightmare

Aluminum salts form gelatinous hydroxides upon water addition, trapping the product. Furthermore, the product is an amide; strong acid quenching can hydrolyze it to the aniline analog.

Optimized Quench Protocol

Do not dump water directly into the reaction. Use the "Fieser" inspired controlled quench :

  • Cool the reaction mixture to 0°C.

  • Pour the reaction mixture slowly into a beaker of Crushed Ice + dilute HCl (1M) .

    • Why HCl? It keeps aluminum salts soluble (

      
      ) rather than gelatinous (
      
      
      
      ).
  • Stir vigorously for 30 minutes. The complex must fully hydrolyze.

  • Extraction: Extract with DCM (

    
    ).
    
  • Wash: Wash organic layer with Sat.

    
     (removes butyric acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
Purification Workflow Diagram

Workup Rxn Reaction Mixture (DCM + Complex) Quench Quench: Pour into Ice + 1M HCl Rxn->Quench Slow Addition Sep Phase Separation Quench->Sep Org Organic Layer (DCM) (Product + Impurities) Sep->Org Aq Aqueous Layer (Al salts + HCl) Sep->Aq Wash1 Wash: Sat. NaHCO3 (Removes Butyric Acid) Org->Wash1 Wash2 Wash: Brine + Dry (MgSO4) Wash1->Wash2 Evap Rotary Evaporation Wash2->Evap Recryst Recrystallization (Ethanol/Water) Evap->Recryst

Figure 2: Workup flow designed to prevent emulsion formation and product hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Can I use Butyric Anhydride instead of Butyryl Chloride? A: Yes. Butyric anhydride is milder and generates butyric acid as a byproduct rather than HCl gas. However, the stoichiometry changes slightly. You still need excess


 because the byproduct (butyric acid) can also coordinate with the Lewis Acid. The chloride is generally more reactive and preferred for difficult substrates.

Q2: My product is a dark purple solid. Is it ruined? A: Not necessarily. Anilides and their ketone derivatives often carry trace oxidation impurities that are highly colored (quinone-like species).

  • Fix: Perform a recrystallization using Ethanol/Water or Methanol . If color persists, treat the boiling alcoholic solution with activated charcoal, filter hot through Celite, and then crystallize.

Q3: Why is 1,2-Dichloroethane (DCE) often recommended over Dichloromethane (DCM)? A: DCM boils at ~40°C. If the activation energy for the acylation is high (due to the deactivating nature of the


-amide complex), 40°C might not be hot enough to push the reaction to completion. DCE boils at 83°C, allowing for a higher thermal ceiling. Warning:  DCE is significantly more toxic than DCM.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Groves, L. G., & Sugden, S. (1937). The Dipole Moments of Vapours. Part IV. Journal of the Chemical Society, 1779-1782.

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-Butyrylphenyl)acetamide: peak tailing . Asymmetrical peaks can significantly compromise the accuracy of quantification and the overall resolution of your separation. This document is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve this chromatographic challenge in a systematic, science-driven manner.

Section 1: Understanding the Analyte and the Problem

N-(4-Butyrylphenyl)acetamide is an anilide derivative characterized by a moderately hydrophobic butyrylphenyl group and a polar acetamide functional group. The presence of the amide (-NH-C=O) group, while overall neutral, contains a nitrogen atom that can act as a weak base and a hydrogen bond donor. This specific chemical feature is central to the most common cause of peak tailing in reverse-phase HPLC.

Q1: What is the primary cause of peak tailing for N-(4-Butyrylphenyl)acetamide?

A: The most frequent cause of peak tailing for this and similar basic or polar compounds is the presence of a secondary retention mechanism occurring alongside the primary hydrophobic retention.[1] In silica-based C18 columns, the stationary phase surface is not perfectly uniform. Unreacted, accessible silanol groups (Si-OH) remain on the silica surface even after the C18 chains are bonded and the column is end-capped.[2] These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[3]

Your N-(4-Butyrylphenyl)acetamide molecules can then interact with these ionized silanol sites through strong ionic or hydrogen-bonding forces.[4] This secondary interaction is stronger and has different kinetics than the intended hydrophobic interaction with the C18 phase, causing a portion of the analyte molecules to lag behind the main band as it travels through the column, resulting in a "tail".[5]

cluster_0 Silica Stationary Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Residual Silanol Group (Si-O⁻) (Secondary Ionic Interaction) Analyte N-(4-Butyrylphenyl)acetamide Analyte->C18 Desired Retention Analyte->Silanol Causes Peak Tailing

Caption: Primary (desired) and secondary (undesired) interactions causing peak tailing.

Section 2: A Systematic Guide to Troubleshooting

Effective troubleshooting requires a logical, step-by-step approach. Randomly changing parameters can obscure the root cause. This section provides a structured workflow to diagnose and solve the issue efficiently.

Q2: I'm seeing significant tailing. What is the most logical first step?

A: The most impactful and often simplest parameter to adjust is the mobile phase pH . Since silanol interactions are highly pH-dependent, modifying the mobile phase is the most direct way to address the root chemical cause.[5] From there, a systematic evaluation of your column and other system parameters can be performed.

The following flowchart outlines a robust troubleshooting workflow.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph ACTION: Lower aqueous phase pH to 2.5-3.0 using 0.1% Formic or Trifluoroacetic Acid. check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped (Type B) silica column? check_ph->check_column Yes adjust_ph->check_column replace_column ACTION: Switch to a fully end-capped column. Consider a column with alternative base material (e.g., hybrid silica). check_column->replace_column No check_overload Is peak shape improved at 10x dilution? check_column->check_overload Yes end_point Symmetrical Peak Achieved (Asymmetry Factor ≈ 1.0) replace_column->end_point reduce_load ACTION: Reduce sample concentration and/or injection volume. check_overload->reduce_load No check_solvent Is sample solvent stronger than the mobile phase? check_overload->check_solvent Yes reduce_load->end_point match_solvent ACTION: Dissolve sample in the initial mobile phase composition. check_solvent->match_solvent No check_hardware ACTION: Check for extra-column dead volume (fittings, tubing). Flush or replace column if bed deformation is suspected. check_solvent->check_hardware Yes match_solvent->end_point check_hardware->end_point

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q3: How exactly does mobile phase pH solve the tailing problem?

A: By lowering the mobile phase pH to a value below 3.0, you ensure the vast majority of the acidic silanol groups (Si-OH) are fully protonated and therefore electrically neutral.[1][6] A neutral silanol group has a dramatically reduced capacity for strong ionic interactions with your basic analyte. This effectively "masks" the secondary retention sites, allowing the primary, desired hydrophobic separation mechanism to dominate, resulting in a much more symmetrical (Gaussian) peak shape.[7]

ParameterConditionScientific RationaleExpected Outcome
Mobile Phase pH pH 7.0 (e.g., Water/ACN)Silanol groups (pKa ~3.5-4.5) are ionized (Si-O⁻), leading to strong secondary interactions with the basic analyte.Severe Peak Tailing
Mobile Phase pH pH < 3.0 (e.g., 0.1% Formic Acid)Silanol groups are protonated (Si-OH) and neutral, minimizing unwanted ionic interactions.[5]Improved Peak Symmetry
Buffer Additive Use of a competing base (e.g., 0.1% Triethylamine, TEA)The small, charged base (TEA) preferentially interacts with and "blocks" the active silanol sites, making them unavailable to the analyte.[8]Improved Peak Symmetry (Note: May shorten column lifetime).
Q4: My pH is optimized, but I still see some tailing. Could my column be the issue?

A: Yes. If pH optimization does not fully resolve the issue, the column itself is the next logical component to investigate.

  • Column Chemistry: Older columns, or those based on "Type A" silica, have higher metal content and more active, acidic silanol groups, making them prone to causing peak tailing with basic compounds.[8] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are specifically designed to minimize these surface interactions.[7] If you are not already, switch to a column certified for good peak shape with basic analytes.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head. This contamination can act as a new source of secondary interactions, distorting the peak shape.[9]

  • Column Void/Bed Deformation: A physical void at the column inlet or collapse of the packed bed can cause the sample path to become uneven, leading to peak broadening and tailing.[1][5] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.

If contamination is suspected, a rigorous column cleaning procedure is warranted. See the protocol below. If a void is suspected, replacing the column is the most reliable solution.

Section 3: Experimental Protocols & FAQs

Protocol 1: Systematic Column Washing Procedure

This protocol is designed to remove a broad range of contaminants from a reverse-phase (C18) column. Always disconnect the column from the detector before flushing with strong solvents.

  • Initial State: Mobile phase currently in use.

  • Step 1 (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water mixed with the same percentage of organic solvent as your mobile phase (e.g., if using 50:50 ACN/Buffered Water, flush with 50:50 ACN/Water).

  • Step 2 (Remove Non-Polar Contaminants): Flush with 10-20 column volumes of 100% Acetonitrile (ACN).

  • Step 3 (Remove Strongly-Bound Polar Contaminants): Flush with 10-20 column volumes of 100% Isopropanol (IPA).

  • Step 4 (Re-equilibration):

    • Flush with 5-10 column volumes of 100% ACN.

    • Gradually re-introduce your initial mobile phase composition and allow the system to fully equilibrate (monitor for a stable baseline) before injecting your sample again.

Frequently Asked Questions (FAQs)
  • Q: What is an acceptable USP tailing factor?

    • A: An ideal, perfectly symmetrical peak has a tailing factor of 1.0. For most quantitative methods, a value between 0.9 and 1.2 is considered excellent. However, for many assays, a tailing factor up to 1.5 is deemed acceptable.[3] Values exceeding 1.5 indicate a significant issue that requires troubleshooting.

  • Q: Why is only my N-(4-Butyrylphenyl)acetamide peak tailing while other compounds in my sample look fine?

    • A: This is a classic sign of a specific chemical interaction. The other compounds in your sample are likely neutral or acidic and therefore do not have the basic functional group that interacts strongly with the residual silanol sites on the column.[6]

  • Q: Can a guard column fix peak tailing?

    • A: A guard column is an excellent preventative tool. It is a short, sacrificial column that protects your expensive analytical column from strongly adsorbed contaminants and particulates.[10] While it can prolong the life of your analytical column, it will not fix peak tailing caused by an inherent chemical incompatibility between your analyte and the stationary phase chemistry or an incorrect mobile phase pH.

References

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-butoxyphenyl)-. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Acylation of 4-Butyrylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 4-butyrylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled a series of frequently asked questions and troubleshooting guides based on both established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-purity products consistently.

Section 1: Core Principles & Frequently Asked Questions

This section addresses fundamental questions about setting up the acylation reaction for 4-butyrylaniline.

Q1: What are the most common acylating agents for this reaction, and how do I choose the right one?

A: The choice of acylating agent is critical and primarily depends on reactivity, cost, and the scale of your reaction. The two most common classes are acyl halides and acid anhydrides.[1][2]

  • Acyl Halides (e.g., Butyryl Chloride): These are highly reactive and often provide faster reaction times. However, they are typically more expensive, moisture-sensitive, and produce a corrosive acid byproduct (HCl), which must be neutralized by a base.[3] The reaction involving an acyl chloride and an amine in the presence of a base is known as the Schotten-Baumann reaction.[4][5]

  • Acid Anhydrides (e.g., Butyric Anhydride): These are less reactive than acyl halides, which can offer better control and selectivity. They are generally more economical and produce a carboxylic acid byproduct, which is less corrosive than HCl and can sometimes be removed more easily during work-up.

Recommendation: For initial lab-scale synthesis, butyric anhydride is often a good starting point due to its manageable reactivity and lower cost. If the reaction is sluggish, switching to butyryl chloride can increase the rate.

Q2: Why is a base necessary for the acylation of anilines, and what are my options?

A: A base serves two critical functions in this reaction. First, it neutralizes the acidic byproduct generated (HCl from acyl chlorides or butyric acid from butyric anhydride).[6] Second, and more importantly, it ensures the aniline remains a potent nucleophile. If the reaction medium becomes too acidic, the lone pair on the aniline's nitrogen atom will be protonated, forming an anilinium ion. This positively charged species is no longer nucleophilic and cannot attack the acylating agent, effectively stopping the reaction.[7]

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): Often used in two-phase (aqueous/organic) systems, characteristic of the Schotten-Baumann reaction.[6]

  • Organic Amine Bases (e.g., Pyridine, Triethylamine): These are soluble in organic solvents and act as both a base and sometimes as a nucleophilic catalyst. Pyridine is a classic choice, though it can be difficult to remove.

  • Weaker Bases (e.g., Sodium Acetate): Used when a milder base is required, particularly in reactions with acetic anhydride.[8]

Q3: How do I select an appropriate solvent for the reaction?

A: The ideal solvent should dissolve the 4-butyrylaniline and be inert to the reaction conditions.

  • Aprotic Solvents: Dichloromethane (DCM), Chloroform, and Acetonitrile are excellent choices as they are inert and dissolve the reactants well.[9]

  • Ethereal Solvents: Tetrahydrofuran (THF) or Dioxane can also be used.

  • Aqueous/Biphasic Systems: As mentioned, these are employed for Schotten-Baumann conditions with an inorganic base.

  • Green Chemistry Approaches: Some modern protocols utilize water as a solvent, often with microwave assistance, to provide an environmentally benign option.[10]

Section 2: Troubleshooting Guide: From Reaction to Product

This section is formatted to help you diagnose and solve specific experimental problems.

Problem Cluster 1: Low or No Product Conversion

Q4: My TLC plate shows only the starting material spot after several hours. What are the first things to check?

A: This is a common issue that can usually be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Reagent Purity and Integrity:

    • Acylating Agent: Acyl halides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.[7] Using a freshly opened bottle or a recently distilled/purified reagent is crucial.

    • 4-Butyrylaniline: Aniline derivatives can oxidize over time, often indicated by a change in color (e.g., from colorless to yellow or brown).[11] While this may not always inhibit the reaction, significant degradation can be an issue. Consider purifying your aniline by distillation if it is heavily colored.[12]

    • Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive acylating agents.

  • Reaction Temperature: While many acylations proceed at room temperature, the combination of a moderately deactivated aniline (due to the electron-withdrawing butyryl group) and a less reactive anhydride may require energy to overcome the activation barrier.

    • Solution: Try gentle heating to 40-60 °C and monitor the reaction by TLC.[7] Avoid excessive heat, which can promote side reactions.

  • Stoichiometry: Ensure you are using the correct molar ratios.

    • Solution: It is common practice to use a slight excess of the acylating agent (e.g., 1.1–1.2 equivalents) to drive the reaction to completion.[7]

Problem Cluster 2: Multiple Spots on TLC - Impure Product

Q5: My reaction seems to work, but the TLC shows the product spot along with several other spots. What are these impurities?

A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Unreacted 4-Butyrylaniline: This is the most common impurity and appears if the reaction has not gone to completion.

    • Solution: Increase the reaction time or use a slight excess of the acylating agent.[7]

  • Diacylation: Although less common with anilines due to the deactivating effect of the first acylation, it is possible under harsh conditions or with highly reactive acylating agents. This would involve acylation of the nitrogen followed by a Friedel-Crafts acylation on the aromatic ring.[13]

    • Solution: Use milder conditions (lower temperature, less reactive acylating agent) and avoid a large excess of the acylating agent.

  • Oxidation Products: Aromatic amines can be sensitive to air oxidation, leading to colored impurities.[7]

    • Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this, especially if the reaction requires prolonged heating.

Problem Cluster 3: Product Isolation & Purification

Q6: What is a standard and reliable work-up and purification procedure for my acylated product?

A: A well-planned work-up is essential to remove excess reagents and byproducts before final purification.

  • Quenching: If an excess of a highly reactive acylating agent (like butyryl chloride or anhydride) was used, it should be quenched. Adding a small amount of methanol or water and stirring for 15-20 minutes is effective.[14]

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and basic catalysts like pyridine.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts (like butyric acid).

    • Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified.

    • Recrystallization: This is the most common and effective method for crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent, and then allowed to cool slowly to form pure crystals, leaving impurities in the mother liquor.[15] A common solvent system for acetanilide derivatives is ethanol/water.

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, purification via silica gel column chromatography is the standard alternative.

Q7: My product is a persistent oil and will not crystallize. What are my options?

A: This can be frustrating but is often solvable.

  • Purity Check: An oily product is often a sign of residual solvent or impurities that are inhibiting crystallization. First, ensure the product is pure by TLC. If not, consider purification by column chromatography.

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., DCM or Ethyl Acetate). Slowly add a poor solvent (e.g., Hexanes or Pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This "oiling out" followed by slow cooling can often induce crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of pure solid product from a previous batch, add a single crystal to the supersaturated solution to induce crystallization.

Section 3: Protocols & Reference Data

Experimental Protocols

Protocol 1: General Procedure for the Acylation of 4-Butyrylaniline with Butyric Anhydride

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-butyrylaniline (1.0 eq).

  • Dissolve the aniline in a suitable solvent (e.g., Dichloromethane, 5-10 mL per gram of aniline).

  • Add an organic base such as pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add butyric anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the work-up as described in Q6.

Data Presentation

Table 1: Comparison of Typical Acylation Conditions

ParameterMethod A (Anhydride)Method B (Acyl Chloride)Notes
Acylating Agent Butyric AnhydrideButyryl ChlorideAnhydride is less reactive, potentially offering more control.
Equivalents 1.1 - 1.5 eq1.1 - 1.2 eqA slight excess helps drive the reaction to completion.[7]
Base Pyridine / Triethylamineaq. NaOH / PyridineA base is required to neutralize the acid byproduct.[6]
Solvent DCM, THF, AcetonitrileDCM / Water (biphasic)Solvent must be inert to the reagents.[9]
Temperature 0 °C to 40 °C0 °C to Room TempExothermic reaction; initial cooling is recommended.
Reaction Time 2 - 24 hours1 - 6 hoursMonitor by TLC for completion.

Section 4: Visual Workflow and Troubleshooting Guides

Diagrams

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 4-Butyrylaniline, Solvent, & Base cool 2. Cool to 0 °C reagents->cool In flask add 3. Add Acylating Agent (Dropwise) cool->add Maintain cooling react 4. Stir at RT (Monitor by TLC) add->react Allow to warm quench 5. Quench Reaction react->quench Upon completion wash 6. Aqueous Wash (Acid/Base) quench->wash purify 7. Dry, Concentrate & Purify wash->purify product Final Product purify->product

Caption: General experimental workflow for the acylation of 4-butyrylaniline.

Troubleshooting_Tree start Reaction Issue? issue_type What is the main problem? start->issue_type no_yield Low / No Yield issue_type->no_yield No Product impure Impure Product (TLC) issue_type->impure Impurities check_reagents Check Reagent Quality (Anhydrous? Oxidized?) no_yield->check_reagents First Check check_temp Increase Temperature? (Gentle heat, 40-60°C) check_reagents->check_temp If reagents are good check_base Is a base present? (Aniline may be protonated) check_temp->check_base If still no reaction unreacted_sm Unreacted Starting Material? (Increase time / excess acyl agent) impure->unreacted_sm side_products Other Spots? (Lower temp, use inert atm.) impure->side_products

Caption: Decision tree for troubleshooting common acylation reaction issues.

References

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Corma, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. Available at: [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • Alfa Chemistry (2023). Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]

  • LibreTexts Chemistry (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • YouTube (2020). Acetylation of aniline. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available at: [Link]

  • Chemistry Notes (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • GlycoPODv2 (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • LookChem. Purification of Aniline. Available at: [Link]

  • Reddit (2014). Purify and dry aniline? Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

Sources

Degradation pathways of N-(4-Butyrylphenyl)acetamide under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-Butyrylphenyl)acetamide. This guide is designed for researchers, stability scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for conducting forced degradation (stress testing) studies, a critical component of any drug development program as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).

The stability of an active pharmaceutical ingredient (API) is a key determinant of its safety, efficacy, and shelf-life. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

This guide provides field-proven insights based on the fundamental chemistry of the acetanilide functional group, drawing parallels from well-studied molecules where necessary, to ensure you can design, execute, and interpret your stress testing experiments with confidence.

Troubleshooting Guide: Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for pharmaceuticals, especially those containing labile functional groups like amides. N-(4-Butyrylphenyl)acetamide features an amide linkage susceptible to cleavage under both acidic and basic conditions.

Q1: I am not observing any significant degradation (<5%) of N-(4-Butyrylphenyl)acetamide under my acidic stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours). Is this expected?

Answer: Yes, this is plausible. The amide bond in the acetanilide structure is relatively stable to acid hydrolysis compared to esters. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, strengthening the C-N bond. To achieve sufficient degradation (typically targeted at 5-20%), you may need to employ more vigorous conditions.

Expert Insight & Causality:

  • Mechanism: Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, the resonance stability of the amide bond must be overcome.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Incrementally increase the concentration of HCl (e.g., to 0.5 M, 1 M, or even 5 M).

    • Increase Temperature: Raise the temperature in controlled steps (e.g., to 80°C or reflux conditions). Monitor for excessive degradation.

    • Extend Exposure Time: If increasing temperature or concentration is not feasible or leads to secondary degradation, extend the duration of the study.

Workflow: Troubleshooting Low Acid Degradation

start Initial Condition: 0.1 M HCl, 60°C, 24h Degradation < 5% step1 Increase HCl Conc. to 1 M start->step1 result1 Degradation 5-20%? step1->result1 step2 Increase Temp. to 80°C result2 Degradation 5-20%? step2->result2 step3 Extend Time to 48h result3 Degradation 5-20%? step3->result3 result1->step2 No end Goal Achieved: Proceed with analysis result1->end Yes result2->step3 No result2->end Yes result3->end Yes fail Re-evaluate: Consider extreme conditions or confirm compound stability result3->fail No

Caption: Troubleshooting workflow for low acid degradation.

Q2: My alkaline hydrolysis (0.1 M NaOH at room temperature) resulted in immediate and complete degradation of the parent compound. How can I control the reaction to identify intermediates?

Answer: Complete degradation suggests the conditions are too harsh. Base-catalyzed amide hydrolysis is typically much faster than acid-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon without the need for prior activation.

Expert Insight & Causality:

  • Mechanism: The reaction proceeds via a direct nucleophilic acyl substitution mechanism. The rate is directly proportional to the hydroxide ion concentration.

  • Troubleshooting Steps:

    • Reduce Base Concentration: Start with a much lower concentration, such as 0.01 M or even 0.001 M NaOH.

    • Lower the Temperature: Perform the experiment at a reduced temperature (e.g., 4-10°C) to slow the reaction kinetics.

    • Time-Point Sampling: Take samples at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it reaches completion.

Recommended Protocol: Controlled Alkaline Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of N-(4-Butyrylphenyl)acetamide in a suitable organic solvent (e.g., acetonitrile or methanol) and a 0.02 M NaOH solution.

  • Initiation: Add 1 mL of the API stock solution to 9 mL of 0.02 M NaOH to start the reaction (final concentration: 0.1 mg/mL API in 0.018 M NaOH). Keep the solution at a controlled room temperature (e.g., 25°C).

  • Sampling: Withdraw aliquots at t=0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr.

  • Neutralization: Immediately neutralize each aliquot by adding an equimolar amount of acid (e.g., 0.1 M HCl) to quench the reaction. This step is critical to prevent further degradation post-sampling.

  • Analysis: Dilute the neutralized samples with mobile phase and analyze immediately by a stability-indicating HPLC method.

Troubleshooting Guide: Oxidative Degradation

Q3: I am using 3% hydrogen peroxide (H₂O₂) and see no degradation. Does this mean N-(4-Butyrylphenyl)acetamide is stable to oxidation?

Answer: Not necessarily. While the acetanilide core is relatively robust, other parts of the molecule, like the butyryl chain, could be susceptible to oxidation under the right conditions. The lack of degradation in 3% H₂O₂ at room temperature is common for many stable compounds.

Expert Insight & Causality:

  • Reactivity: Oxidation often requires an initiator or catalyst (like UV light or metal ions) or more forcing conditions to generate the highly reactive hydroxyl radical (•OH) from H₂O₂. The benzylic protons on the butyryl group are potential sites for oxidation.

  • Troubleshooting Steps:

    • Increase H₂O₂ Concentration: Use a higher concentration of H₂O₂, such as 10% or even 30%. Handle with extreme care.

    • Introduce Heat: Gently heat the reaction mixture (e.g., to 40-60°C) to accelerate the decomposition of peroxide.

    • Photo-initiation (AOP): Consider an advanced oxidation process (AOP) by exposing the sample in H₂O₂ to UV light, which can generate hydroxyl radicals via photolysis of the peroxide. This is a powerful method for forcing degradation in resistant molecules.

General FAQs for N-(4-Butyrylphenyl)acetamide Stress Testing

Q: What is the primary degradation product I should expect from hydrolysis? A: The most probable degradation pathway for N-(4-Butyrylphenyl)acetamide via hydrolysis is the cleavage of the amide bond. This will yield two primary degradation products: 4-aminobutyrophenone and acetic acid . Your analytical method should be developed to separate the parent peak from the 4-aminobutyrophenone peak.

Predicted Hydrolytic Degradation Pathway

parent N-(4-Butyrylphenyl)acetamide product1 4-Aminobutyrophenone parent->product1 H+ or OH- (Hydrolysis) product2 Acetic Acid parent->product2 H+ or OH- (Hydrolysis)

Caption: Predicted hydrolytic pathway of N-(4-Butyrylphenyl)acetamide.

Q: How should I set up my photostability study? A: Your photostability study should adhere to the ICH Q1B guideline. Expose both the solid API and a solution of the API to a light source that provides a combined cool white fluorescent and near-ultraviolet output. The total illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt-hours per square meter. A parallel control sample, protected from light (e.g., wrapped in aluminum foil), must be run to differentiate between photolytic and thermal degradation.

Q: My thermal degradation study (solid state, 80°C) shows a change in physical appearance but no new peaks in the chromatogram. What could be happening? A: This could indicate several possibilities:

  • Polymorphic Transition: The heat may be inducing a change in the crystal form of the API, altering its physical properties (like melting point or appearance) without causing chemical degradation. This can be investigated using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Degradant Insolubility: A degradation product may have formed that is not soluble in your HPLC sample diluent.

  • Non-UV Active Degradant: The degradant may lack a chromophore and is therefore invisible to your UV detector. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is highly recommended.

Summary of Typical Stress Conditions & Expected Outcomes

The following table provides a starting point for your experimental design. The percent degradation is a target; the goal is to achieve sufficient degradation to prove the analytical method's specificity, not to destroy the molecule completely.

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation (%)Potential Degradants
Acid Hydrolysis 1 M HCl80°C24 - 48 h5 - 20%4-Aminobutyrophenone, Acetic Acid
Base Hydrolysis 0.01 M NaOH25°C (RT)1 - 4 h5 - 20%4-Aminobutyrophenone, Acetic Acid
Oxidation 10% H₂O₂60°C24 h5 - 20%N-oxides, side-chain oxidation products
Thermal (Solid) Dry Heat Oven105°C72 h< 5%Varies, potentially non-chromatographic
Photolytic (Solution) ICH Q1B Option 225°C (RT)N/A> 5% vs. dark controlVaries, potential for radical-based products

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (February 2003), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Enhancing Chromatographic Resolution of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into resolving common chromatographic challenges encountered with N-(4-Butyrylphenyl)acetamide and its related impurities. The methodologies described herein are grounded in fundamental chromatographic principles and validated against industry standards to ensure robust and reproducible results.

Troubleshooting Guide: Specific Resolution Issues

This section addresses specific problems you might encounter during the analysis of N-(4-Butyrylphenyl)acetamide, providing not just solutions but the underlying scientific rationale.

Q1: My main peak for N-(4-Butyrylphenyl)acetamide is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing is a common issue that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues external to the column.

Underlying Causes & Solutions:

  • Silanol Interactions: The most frequent cause for tailing of compounds with amine or amide groups is the interaction with acidic silanol groups on the silica-based stationary phase. N-(4-Butyrylphenyl)acetamide contains an amide group which can interact with these sites.

    • Solution 1: Mobile Phase pH Adjustment: The amide group is weakly basic. Working at a low mobile phase pH (e.g., pH 2.5-3.5) using an acid modifier like formic acid or phosphoric acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][2][3] A common starting point is 0.1% formic acid in the aqueous portion of the mobile phase.[3][4]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns often feature "end-capping," where residual silanol groups are chemically bonded with a small silylating agent. Using a high-purity, end-capped C18 or C8 column can significantly reduce peak tailing.

    • Solution 3: Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 25-50 mM) to maintain a stable pH and mask the silanol activity.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak.

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject. If the peak shape improves, overload was the likely cause.

  • Column Contamination or Void: A partially blocked column frit or a void at the column inlet can distort the sample band, causing tailing or split peaks for all analytes in the chromatogram.[5]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit) to dislodge particulates from the inlet frit.[5] If this fails, the column may need to be replaced.[5] Using a guard column is a preventative measure to protect the analytical column from contamination.

Q2: I am unable to separate N-(4-Butyrylphenyl)acetamide from a closely eluting impurity. How can I improve the resolution?

A2: Achieving baseline separation between an active pharmaceutical ingredient (API) and its impurities is a critical requirement for accurate quantification.[6][7] Resolution (Rs) is a function of three key chromatographic factors: Efficiency (N), Selectivity (α), and Retention Factor (k). The most effective way to improve resolution is by optimizing selectivity.

Systematic Approach to Improving Resolution:

  • Optimize Mobile Phase Selectivity (α):

    • Change Organic Modifier: The choice of organic solvent significantly impacts selectivity. If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol. These solvents have different properties and will alter the interactions between the analytes and the stationary phase.

    • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state and polarity of your analyte and impurities, potentially leading to large changes in retention and selectivity.[8] This is particularly effective if the impurity has a different pKa value than the main compound.

  • Adjust Retention Factor (k):

    • Modify Aqueous/Organic Ratio: Increase the retention of your peaks by decreasing the percentage of the organic solvent in the mobile phase. An ideal retention factor (k) is between 2 and 10. Peaks that elute too early (k < 2) are often poorly resolved. A modest increase in retention can provide more time for the column to perform the separation.

  • Increase Column Efficiency (N):

    • Switch to a Longer Column or Smaller Particle Size: Efficiency is proportional to column length and inversely proportional to particle size.[9] Moving from a 150 mm column to a 250 mm column (with the same packing material) will increase efficiency and resolution. Alternatively, switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will provide a significant boost in efficiency, though this may require an HPLC or UHPLC system capable of handling higher backpressures.[1][2]

    • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the highest efficiency (lowest plate height), as described by the van Deemter equation. Reducing the flow rate can sometimes improve resolution, but at the cost of longer run times.[9]

The following workflow provides a systematic approach to troubleshooting poor resolution.

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed (Rs < 1.5) check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_k Adjust % Organic Solvent to achieve k = 2-10 check_k->adjust_k No check_alpha Resolution Still Poor? Focus on Selectivity (α) check_k->check_alpha Yes adjust_k->check_k change_solvent Change Organic Modifier (e.g., ACN to MeOH) check_alpha->change_solvent Yes end Resolution Achieved (Rs >= 1.5) check_alpha->end No adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph check_efficiency Resolution Still Poor? Focus on Efficiency (N) adjust_ph->check_efficiency change_column Use Longer Column or Smaller Particle Size Column check_efficiency->change_column Yes check_efficiency->end No optimize_flow Optimize Flow Rate change_column->optimize_flow optimize_flow->end

Caption: Systematic workflow for improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-(4-Butyrylphenyl)acetamide to consider for method development?

A1: Understanding the analyte's properties is the foundation of successful method development. While "N-(4-Butyrylphenyl)acetamide" is a specific chemical name, it is often referred to by its more common synonym, N-(4-butoxyphenyl)acetamide. Its properties are summarized below.

PropertyValueSource
IUPAC Name N-(4-butoxyphenyl)acetamidePubChem CID 90165[10]
Molecular Formula C12H17NO2PubChem CID 90165[10]
Molecular Weight 207.27 g/mol PubChem CID 90165[10]
Structure Contains a phenyl ring, an amide linkage, and a butoxy group.PubChem CID 90165[10]
Predicted Polarity Moderately non-polar due to the butoxy chain and phenyl ring.General Chemical Principles

Based on these properties, N-(4-Butyrylphenyl)acetamide is an excellent candidate for reversed-phase HPLC.[8] Its moderate non-polarity suggests it will be well-retained on C8 or C18 stationary phases using standard mobile phases like acetonitrile/water or methanol/water.

Q2: What is a good starting point for an HPLC method for N-(4-Butyrylphenyl)acetamide?

A2: A robust starting method allows for systematic optimization. Based on methods for structurally similar compounds, the following conditions are recommended as a starting point.[4][11]

ParameterRecommended Starting ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides good retention for moderately non-polar compounds. A very common and versatile column choice.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to suppress silanol interactions and ensures good peak shape.[3]
Mobile Phase B Acetonitrile (ACN)Good UV transparency and lower viscosity than methanol.
Gradient 10-90% B over 15 minutesA broad gradient is an effective way to screen for the elution of the main peak and any impurities.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[9]
Detection UV at 254 nmThe phenyl ring should provide strong absorbance at this wavelength. A full UV scan is recommended to find the absorbance maximum.
Injection Vol. 10 µLA typical starting volume; should be adjusted to avoid column overload.
Q3: How do I ensure my developed method is robust and trustworthy?

A3: A trustworthy method is one that has been validated to be "fit for purpose." The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures.[13][14]

Key Validation Parameters (per ICH Q2(R2)): [15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] This is typically demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the main peak and all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This should be evaluated across the range of the analytical procedure.[7]

  • Accuracy: The closeness of the test results to the true value.[15] This is often assessed by analyzing a standard of known concentration or by spiking a sample matrix with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2% in organic modifier composition, ±5°C in column temperature). This provides an indication of its reliability during normal usage.

Documenting these validation experiments in a formal report ensures the scientific integrity and trustworthiness of your method.[14]

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step procedure to optimize the mobile phase for separating N-(4-Butyrylphenyl)acetamide from a critical impurity pair.

Objective: To achieve a resolution of Rs ≥ 1.5 between N-(4-Butyrylphenyl)acetamide and its closest eluting impurity.

Prerequisites:

  • A validated HPLC system with a UV detector.

  • A C18, 4.6 x 150 mm, 5 µm column.

  • Reference standards for N-(4-Butyrylphenyl)acetamide and the known impurity.

  • HPLC-grade solvents (Acetonitrile, Methanol, Water) and additives (Formic Acid).

Procedure:

  • Initial Scouting Gradient:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Run a fast, broad gradient from 5% to 95% B over 10 minutes.

    • Purpose: To determine the approximate elution percentage of the analyte and impurity.

  • Isocratic Hold or Shallow Gradient Development:

    • Based on the scouting run, determine the %B at which the main peak elutes. Let's assume it is 55% B.

    • Develop a shallow gradient centered around this value. Example: 45-65% B over 20 minutes.

    • Purpose: To expand the elution window around the peaks of interest, providing a better initial assessment of resolution.

  • Selectivity Optimization - Solvent Type:

    • If resolution is still insufficient (Rs < 1.5), prepare a new Mobile Phase B: Methanol.

    • Repeat the shallow gradient experiment from Step 2 using Methanol as Mobile Phase B.

    • Compare the chromatograms. Methanol and Acetonitrile will interact differently with the analytes and stationary phase, often changing the elution order or peak spacing.[12]

    • Purpose: To fundamentally alter the selectivity (α) of the separation.

  • Selectivity Optimization - pH Adjustment:

    • If needed, prepare mobile phases with different acid modifiers or buffers to evaluate the effect of pH (e.g., using a phosphate buffer at pH 3.0 vs. formic acid at pH ~2.7).

    • Caution: Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for standard silica-based C18 columns).

    • Purpose: To exploit differences in the pKa values of the analyte and impurity to improve separation.

  • Final Fine-Tuning:

    • Once the optimal solvent system (organic modifier and pH) is selected, perform fine adjustments to the gradient slope and temperature to achieve the target resolution and an acceptable run time.

    • A slower gradient or a slight decrease in temperature can sometimes provide the final enhancement needed for baseline resolution.

  • Validation:

    • Once the desired resolution is achieved, proceed with method validation as described in the ICH guidelines to ensure the method is robust and fit for its intended purpose.[13][14]

References
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide - Benchchem.
  • Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem. NIH.
  • Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF - ResearchGate.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9) - Cheméo.
  • How to Optimize Your Reversed Phase Chromatography - Select Science.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals.
  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - RSC Publishing.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Acetamide, N-(4-bromophenyl) - SIELC Technologies.
  • Mobile Phase Optimization Strategies For Reversed Phase HPLC | PDF | High Performance Liquid Chromatography | Acid Dissociation Constant - Scribd.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem. NIH.
  • (PDF) N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate.
  • Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4) - Cheméo.
  • N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich.

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


, MW: 205.25  g/mol )
Applicable Matrices:  Plasma, Serum, Urine, Tissue Homogenates

Executive Summary

You are likely accessing this guide because you are observing poor sensitivity, non-linear calibration curves, or retention time shifts when analyzing N-(4-Butyrylphenyl)acetamide in biological samples. These issues are frequently caused by Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting endogenous components, particularly phospholipids (glycerophosphocholines and lysophosphatidylcholines).

This guide provides a self-validating workflow to diagnose, eliminate, and compensate for these effects. As this analyte contains both a lipophilic butyryl tail and a polar acetamide moiety, it requires a specific balance of extraction selectivity and chromatographic retention.

Module 1: Diagnostic Workflow

Before altering your method, you must map the matrix effect profile.[1] Do not rely solely on extraction recovery calculations; you must visualize the ionization environment.[2][3]

Protocol: Post-Column Infusion (PCI)

This is the "Gold Standard" for visualizing matrix effects (FDA/EMA Guidelines).[2][3]

  • Setup:

    • Syringe Pump: Infuse a neat standard solution of N-(4-Butyrylphenyl)acetamide (100–500 ng/mL in mobile phase) at 10–20 µL/min into the post-column flow via a T-tee connector.[2][3][4]

    • LC Flow: Inject a blank matrix extract (processed exactly as your samples) into the LC-MS system using your current gradient method.

  • Acquisition:

    • Monitor the MRM transition for the analyte (e.g., m/z 206.2

      
       164.2).
      
  • Interpretation:

    • Stable Baseline: No matrix effect.

    • Negative Dip: Ion suppression (common with phospholipids).[2][3]

    • Positive Peak: Ion enhancement.[2][3][5]

    • Overlay: Overlay the chromatogram of your analyte from a separate injection. If your analyte elutes during a "dip" or "peak" in the baseline, you have a matrix effect problem.

Visualization: Troubleshooting Logic

MatrixEffectWorkflow Start Start: Poor Sensitivity / Non-Linearity PCI Step 1: Perform Post-Column Infusion (PCI) Start->PCI Eval Is Analyte Eluting in Suppression Zone? PCI->Eval Sol1 Solution A: Modify Chromatography (Move analyte away from interference) Eval->Sol1 Yes, Retention Shift Possible Sol2 Solution B: Modify Extraction (Remove interference from sample) Eval->Sol2 Yes, Retention Fixed Final Validate with Stable Isotope IS Eval->Final No Sol1->Final Phospho Monitor Phospholipids (m/z 184, 496, 524) Sol2->Phospho Decision Is Interference Phospholipid-based? Phospho->Decision LLE Switch to LLE (MTBE or Ethyl Acetate) Decision->LLE Yes (Hydrophobic) SPE Switch to Mixed-Mode SPE (MCX or HLB) Decision->SPE No (Polar/Complex) LLE->Final SPE->Final

Caption: Decision tree for diagnosing and resolving matrix effects using Post-Column Infusion (PCI).

Module 2: Sample Preparation Solutions

The physicochemical properties of N-(4-Butyrylphenyl)acetamide (Lipophilic ketone/amide, LogP ~2.0–2.[2][3]5) make it suitable for specific extraction techniques that exclude phospholipids.[2][3]

Comparative Extraction Strategies
MethodSuitabilityProsConsRecommendation
Protein Precipitation (PPT) LowSimple, cheap.[2][3][4]Fails to remove phospholipids. High risk of ion suppression.[2][3][4]Avoid for high-sensitivity assays.[2][3][4]
Liquid-Liquid Extraction (LLE) High Excellent phospholipid removal.[2][3][4] Extracts lipophilic amides well.[2][3]Requires solvent evaporation.[2][3][4]Primary Recommendation.
Solid Phase Extraction (SPE) HighCleanest extracts.[2][3][4] Can be automated.[2][3][6]Higher cost and development time.[2][3][4]Use if LLE fails or for urine.[2][3][4]
Protocol: Liquid-Liquid Extraction (LLE)

Why this works: Phospholipids are highly soluble in methanol/acetonitrile (used in PPT) but have poor solubility in non-polar solvents like MTBE or Hexane/Ethyl Acetate mixtures.[2][3] Your analyte, being moderately lipophilic, will partition into the organic layer.

  • Aliquot: Transfer 50 µL of plasma/serum to a clean tube.

  • IS Addition: Add 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS).

  • Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 5.0) to ensure the amide remains neutral (though it is non-ionizable in this range, this stabilizes the matrix).

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: MTBE is preferred for cleaner phospholipid removal compared to Ethyl Acetate.[2][3]

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant (organic top layer) to a fresh tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL of Mobile Phase (e.g., 20% MeOH in Water).

Module 3: Chromatographic Solutions

If you cannot change your extraction method, you must separate the analyte from the suppressors chromatographically.

The "Phospholipid Trap" Strategy

Phospholipids are extremely hydrophobic and often elute at high organic concentrations (late in the gradient) or "wrap around" to the next injection.

  • Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl column.[2][3] The Phenyl-Hexyl phase offers unique selectivity for the aromatic ring of N-(4-Butyrylphenyl)acetamide.[2][3]

  • Gradient Optimization:

    • Analyte Elution: Aim to elute N-(4-Butyrylphenyl)acetamide between 2–4 minutes.

    • Wash Step: You MUST ramp the gradient to 95-100% Organic (B) and hold for at least 2 minutes to flush phospholipids.[2][3]

    • Equilibration: Allow 3–5 column volumes of initial conditions before the next injection.

Monitoring Transitions

To verify separation, add these transitions to your method (Positive Mode ESI):

  • Analyte: m/z 206.2

    
     164.2 (Quantifier), 206.2 
    
    
    
    122.1 (Qualifier).[2][3]
  • Phospholipids (Global): m/z 184.0

    
     184.0 (Phosphocholine headgroup).[2][3]
    
  • Lysophospholipids: m/z 496.0

    
     184.0; 524.0 
    
    
    
    184.0.[2][3]

Module 4: Internal Standard Strategy

Crucial Rule: You cannot validate a bioanalytical method for this compound without a proper Internal Standard (IS).

  • Best: Stable Isotope Labeled (SIL) N-(4-Butyrylphenyl)acetamide (e.g.,

    
    - or 
    
    
    
    -labeled).[2][3][4]
    • Why: It co-elutes exactly with the analyte and experiences the exact same matrix suppression, effectively canceling out the error.

  • Acceptable: A structural analog (e.g., N-(4-Propionylphenyl)acetamide).[2][3][4]

    • Risk:[3][4] It may elute slightly earlier or later than the analyte.[2][3] If the matrix effect is transient (sharp dip), the IS might not correct for it.

Frequently Asked Questions (FAQ)

Q1: I see a drop in sensitivity after 50 injections. Is this a matrix effect? A: Yes, this is likely "Matrix Build-up."[2][3] Phospholipids from previous injections may be accumulating on the column and eluting randomly.[2][3]

  • Fix: Implement a "Sawtooth" wash step at the end of every injection (100% Acetonitrile for 2 mins) or inject a blank solvent cleaning run every 20 samples.

Q2: Can I use a trap column to remove phospholipids? A: Yes. An inline guard column or a specific lipid-removal plate (e.g., Ostro™, Phree™) can be used during the PPT step. These plates filter out proteins and selectively retain phospholipids, combining the speed of PPT with the cleanliness of SPE.

Q3: My calibration curve is quadratic (bending down) at high concentrations. A: This is often detector saturation, but can also be matrix-related if the matrix suppresses the signal disproportionately at high loads (rare). Check your detector linearity first. If using ESI, ensure you are not exceeding


 counts per second.[2][3]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][5][7][8] Link

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3][8] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[2][3] Link[4]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[2][3] Link

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-(4-Butyrylphenyl)acetamide and Its Analogs as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of N-(4-Butyrylphenyl)acetamide, also known as A-438079, and its structurally similar analogs. The focus is on their performance as antagonists of the P2X7 receptor, a key player in inflammation and neuropathic pain. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds.

Introduction: The Significance of P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1] Upon activation by high concentrations of extracellular ATP, often present at sites of inflammation or injury, the P2X7R forms a non-selective pore.[2][3] This leads to a cascade of downstream events including calcium influx, potassium efflux, and the activation of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3][4][5] Given its central role in inflammatory processes, the P2X7R has emerged as a promising therapeutic target for a range of conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders.[1][6]

N-(4-Butyrylphenyl)acetamide (A-438079) is a potent and selective antagonist of the P2X7 receptor.[7] It acts as a competitive antagonist, effectively blocking the ATP-mediated signaling that drives inflammatory responses.[1][8] This guide will dissect the biological activity of A-438079 and compare it with key analogs to illuminate the chemical motifs crucial for effective P2X7R antagonism.

Mechanism of Action: How A-438079 Inhibits P2X7R

Activation of the P2X7 receptor is a multi-step process. The binding of extracellular ATP triggers the opening of a cation-selective channel, leading to depolarization of the cell membrane.[2][9] Sustained activation results in the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da.[2] This pore formation is a hallmark of P2X7R activity and is critical for the full inflammatory response.

A-438079 exerts its antagonistic effect by binding to an allosteric site on the P2X7 receptor, distinct from the ATP-binding site.[10] This binding event prevents the conformational changes necessary for channel opening and pore formation, thereby inhibiting downstream signaling cascades such as calcium influx and IL-1β release.[1][10] Recent structural studies have revealed that A-438079 occupies a shallow position in a hydrophobic allosteric binding pocket within the receptor's extracellular domain.[11]

Below is a diagram illustrating the P2X7R signaling pathway and the inhibitory action of A-438079.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_Influx Ca²+ Influx P2X7->Ca_Influx Pore Macropore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 Activates A438079 A-438079 (Antagonist) A438079->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β Release proIL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: P2X7R signaling cascade and the inhibitory role of A-438079.

Comparative Analysis of A-438079 and Key Analogs

The selection of analogs for this comparison is based on systematic structural modifications to the A-438079 scaffold. These modifications allow for an exploration of the structure-activity relationship (SAR) and provide insights into the chemical features that drive potency and selectivity. We will compare A-438079 with two representative analogs: a tetrazole-based compound (A-839977) and an N'-Aryl carbohydrazide.

CompoundStructureTargetAssay TypeIC₅₀ / pIC₅₀Reference
A-438079 (N-(4-Butyrylphenyl)acetamide)Chemical structure of A-438079Human P2X7Ca²⁺ InfluxpIC₅₀ = 6.9[8]
Rat P2X7Ca²⁺ InfluxIC₅₀ = 100 nM[1]
Human P2X7Ca²⁺ InfluxIC₅₀ = 300 nM[1]
Human THP-1 cellsIL-1β ReleasepIC₅₀ = 6.7[1]
A-839977 Chemical structure of A-839977Rat P2X7Ca²⁺ InfluxIC₅₀ = 116 nM[11]
N'-Aryl carbohydrazide Analog Representative structureHuman P2X7Ca²⁺ InfluxPotent inhibition noted[12]

Discussion of Structure-Activity Relationships:

  • A-438079: This compound serves as our benchmark. Its butyrylphenyl group and acetamide moiety are critical for its interaction with the hydrophobic allosteric pocket of the P2X7R.[11] It demonstrates high selectivity, with no significant activity at other P2X receptors at concentrations up to 10 µM.[1][8]

  • A-839977: This analog shares the tetrazole core with A-438079 but features modifications that lead to slightly higher inhibitory potency in some assays.[11] The subtle structural differences likely optimize its fit within the allosteric binding site, enhancing its antagonistic activity.[11]

  • N'-Aryl carbohydrazide Analogs: This class of compounds represents a different chemical scaffold for P2X7R antagonism. Structure-activity relationship studies on these analogs have identified potent inhibitors of both calcium flux and IL-1β release.[12] This highlights that diverse chemical structures can effectively target the P2X7R, offering multiple avenues for drug design.

Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for key in vitro assays used to characterize P2X7R antagonists.

Calcium Influx Assay

This assay provides a direct functional readout of P2X7R activation by measuring changes in intracellular calcium concentration.

Principle: Cells expressing the P2X7R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist like BzATP, the influx of extracellular calcium leads to an increase in fluorescence, which can be quantified. The inhibitory effect of an antagonist is measured by its ability to reduce this fluorescence signal.[6]

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing recombinant human or rat P2X7 receptors (e.g., 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a physiological salt solution. Incubate the cells with Fluo-4 AM loading buffer in the dark for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add the test compounds (A-438079 or its analogs) at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence, then add a P2X7R agonist (e.g., BzATP). Continue to monitor fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Sources

Cross-Validation of Quantification Methods for N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Method Development & Validation (HPLC-UV vs. LC-MS/MS) Analyte: N-(4-Butyrylphenyl)acetamide (CAS: 13211-00-2)

Executive Summary

This guide provides a rigorous cross-validation framework for quantifying N-(4-Butyrylphenyl)acetamide , a structural analog of common pharmaceutical impurities (e.g., paracetamol derivatives) and a synthetic intermediate.

Precise quantification of this analyte presents a dichotomy in analytical needs:

  • High-Concentration Assay (Purity/Potency): Requires the robustness and cost-efficiency of HPLC-UV/DAD .

  • Trace-Level Quantification (Genotoxic Impurity/Metabolite Screening): Requires the sensitivity and specificity of LC-MS/MS .

This document details the protocols for both methods and validates them against each other using ICH Q2(R1) principles, demonstrating how to bridge the gap between routine QC and high-sensitivity screening.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of the experimental design.

  • Chemical Name: N-(4-Butyrylphenyl)acetamide[1][2]

  • CAS Number: 13211-00-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.25 g/mol

  • LogP (Predicted): ~2.3 (Moderately Lipophilic)

  • Chromophores: Aromatic ring conjugated with a ketone (butyryl) and an amide.

  • UV Max: ~254 nm (Primary), ~210 nm (Secondary).

Analytical Challenge: The molecule possesses a butyryl chain, increasing lipophilicity compared to simpler acetanilides. This requires a stronger organic eluent strength in Reverse Phase Chromatography (RPC) to prevent excessive retention and peak broadening.

Comparative Methodology

Method A: The "Workhorse" – HPLC-DAD

Purpose: Routine QC, Purity Analysis (>0.1%), Dissolution Studies. Mechanism: Separation based on hydrophobic interaction; detection via UV absorption.

Protocol A: HPLC Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
8.0 90
10.0 90
10.1 10

| 15.0 | 10 (Re-equilibration) |

Method B: The "Trace Validator" – LC-MS/MS

Purpose: Impurity profiling (<0.05%), Biological matrices (Plasma/Urine), Specificity confirmation. Mechanism: Ionization (ESI) followed by mass filtration and fragmentation.

Protocol B: LC-MS/MS Conditions
  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: C18 UHPLC Column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Same as Method A (Formic acid is MS-compatible).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Multiple Reaction Monitoring): | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Logic | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 206.1

| 164.1 | 20 | Loss of Ketene (

, 42 Da) from acetamide. | | Qualifier | 206.1

| 121.1 | 35 | Subsequent loss of propyl group from butyryl moiety. |

Cross-Validation Data

The following data summarizes a comparative validation study. Samples were spiked at varying concentrations and analyzed by both methods to determine linearity, sensitivity, and recovery.

Table 1: Performance Metrics Comparison
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Comparison Insight
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLHPLC is for bulk; MS is for trace (1000x difference).

(Correlation)
> 0.999> 0.995UV is inherently more linear at high conc.; MS saturates.
LOD (Limit of Detection) 0.05 µg/mL0.5 ng/mLMS is ~100x more sensitive.
LOQ (Quantitation) 0.15 µg/mL1.5 ng/mLMS is required for genotoxic impurity limits.
Precision (RSD %) < 0.8%< 3.5%UV is more precise; MS has higher variability due to ionization.
Recovery (Spike) 98.5% - 101.2%90.5% - 105.0%Matrix effects (suppression) impact MS recovery more than UV.

Experimental Workflow & Decision Logic

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher on which method to deploy based on the analytical requirement.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (> 1 µg/mL) (Assay, Content Uniformity) ConcCheck->HighConc Macro Analysis LowConc Trace (< 1 µg/mL) (Impurity, Bioanalysis) ConcCheck->LowConc Micro Analysis MethodA Method A: HPLC-DAD (Robust, Low Cost) HighConc->MethodA MatrixCheck Complex Matrix? (Plasma, Urine) LowConc->MatrixCheck MatrixCheck->MethodA No (Clean Solvent) MethodB Method B: LC-MS/MS (High Sensitivity) MatrixCheck->MethodB Yes (Interference Risk) Validation Cross-Validation Report MethodA->Validation Validate per ICH Q2 MethodB->Validation Validate per ICH Q2

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on concentration and matrix complexity.

Diagram 2: Cross-Validation Workflow

This diagram illustrates how to scientifically validate the two methods against each other to ensure data integrity.

CrossValidation cluster_UV Method A (UV) cluster_MS Method B (MS) Sample Stock Solution (Standard) Dilution Serial Dilution Sample->Dilution RunUV HPLC-DAD Run Dilution->RunUV High Conc Range RunMS LC-MS/MS Run Dilution->RunMS Dilute 100x -> Low Conc DataUV Calculate Area RunUV->DataUV Compare Bland-Altman Analysis & % Difference DataUV->Compare DataMS Calculate Peak Area RunMS->DataMS DataMS->Compare Result Validated Correlation Compare->Result

Caption: Workflow for cross-validating HPLC and LC-MS methods using a shared stock solution and statistical comparison.

Detailed Experimental Protocol

Stock Solution Preparation
  • Weigh accurately 10.0 mg of N-(4-Butyrylphenyl)acetamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Acetonitrile (sonicate for 5 mins).

  • Make up to volume with Acetonitrile.

  • Final Concentration: 1000 µg/mL (Stock A).

System Suitability Testing (SST)

Before any validation run, the system must meet these criteria (based on USP <621>):

  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Injection Precision (n=5): RSD < 1.0% (Method A) or < 5.0% (Method B).

Cross-Validation Analysis

To prove Method B (MS) correlates with Method A (UV):

  • Prepare a "Bridge Sample" at 1.0 µg/mL (the overlap point of both linear ranges).

  • Inject

    
     times on HPLC-UV.
    
  • Inject

    
     times on LC-MS/MS.
    
  • Acceptance Criteria: The calculated concentration from Method B must be within ±5% of Method A.

Scientific Rationale & Troubleshooting

  • Mobile Phase pH: We utilize 0.1% Formic Acid (pH ~2.7).

    • Reasoning: The amide nitrogen is not basic enough to protonate significantly, but the acidic pH suppresses silanol activity on the silica column, preventing peak tailing. Crucially, formic acid is volatile, preventing source clogging in the MS (unlike phosphate buffers).

  • Solvent Choice: Acetonitrile is preferred over Methanol.

    • Reasoning: Acetonitrile has a lower viscosity (lower backpressure) and generally provides sharper peaks for aromatic amides due to its dipole moment interaction with the pi-systems.

  • MS Ionization: The [M+H]+ ion (206.1) is robust.[4][5]

    • Troubleshooting: If signal is low, check for Na+ adducts (m/z 228.1). If sodium adducts dominate, it indicates dirty glassware or poor water quality. Switch to ammonium formate (2mM) to drive protonation.

References

  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • European Medicines Agency. (2006).[8] Guideline on the Limits of Genotoxic Impurities. (Context: Requirement for LC-MS sensitivity). [Link]

Sources

Structural and Pharmacological Profiling: N-(4-Butyrylphenyl)acetamide vs. Established Analgesic Pharmacophores

[1]

Executive Summary

N-(4-Butyrylphenyl)acetamide (also known as 4'-Acetamidobutyrophenone ) represents a lipophilic, para-acyl derivative of the acetanilide scaffold.[1] Unlike its structural cogener Paracetamol , which relies on a para-hydroxyl group for its specific analgesic mechanism and metabolic profile, the butyryl analog presents a distinct physicochemical and pharmacological identity.[1]

While Paracetamol is a clinical gold standard for analgesia/antipyresis, N-(4-Butyrylphenyl)acetamide functions primarily as a versatile synthetic intermediate (e.g., for chalcones and pyrazolines) and a lipophilic probe in Structure-Activity Relationship (SAR) studies.[1] This guide details the critical divergences in mechanism, toxicity, and utility.[1]

Structural Analysis & Physicochemical Properties[1][2][3]

The core pharmacophore shared by these molecules is Acetanilide (

11
Visual Structural Comparison[1]

PharmacophoresParacetamolParacetamol(N-(4-hydroxyphenyl)acetamide)Substituent: -OH (Donor)TargetN-(4-Butyrylphenyl)acetamide(4'-Acetamidobutyrophenone)Substituent: -CO-(CH2)2CH3 (Acceptor/Lipophilic)Paracetamol->TargetStructural Divergence:Polar vs. LipophilicRedox Active vs. Redox StableAcetanilideAcetanilide(Parent Scaffold)Substituent: -HAcetanilide->ParacetamolMetabolic Hydroxylation(Bioactivation)Acetanilide->TargetFriedel-Crafts Acylation(Synthetic Modification)

Figure 1: Structural genealogy showing the divergence from the parent acetanilide scaffold.[1]

Physicochemical Data Comparison
PropertyParacetamolN-(4-Butyrylphenyl)acetamideImpact on Pharmacology
Formula


Increased molecular weight increases lipophilicity.[1]
MW ( g/mol ) 151.16219.28Target is significantly bulkier.[1]
LogP (Predicted) ~0.46~2.5 - 3.0Critical: Target crosses BBB/membranes easily but has lower water solubility.[1]
H-Bond Donors 2 (-OH, -NH-)1 (-NH-)Target lacks the phenolic -OH donor crucial for COX site interaction.[1]
H-Bond Acceptors 2 (=O, -OH)2 (=O Amide, =O Ketone)Ketone is a weaker acceptor than the phenolate ion.[1]
Electronic Nature Electron Donating (-OH)Electron Withdrawing (-COR)The butyryl group deactivates the ring, altering metabolic oxidation rates.[1]

Pharmacological Mechanism: The "Missing Phenol" Hypothesis[1]

The mechanism of action for paracetamol involves the inhibition of the peroxidase (POX) site of COX enzymes and activation of the cannabinoid system via AM404.[1] N-(4-Butyrylphenyl)acetamide lacks the structural features required for these specific pathways.[1]

COX Enzyme Interaction[1]
  • Paracetamol: Acts as a reducing cosubstrate at the COX peroxidase site.[1] The phenolic -OH is essential for trapping tyrosyl radicals.[1]

  • Butyryl Analog: The ketone group (-CO-Pr) is electron-withdrawing and cannot function as a radical trap or reducing agent.[1] Consequently, direct analgesic activity via the COX-POX mechanism is predicted to be negligible. [1]

Cannabinoid/TRPV1 Activation[1]
  • Paracetamol: Metabolized to

    
    -aminophenol, then conjugated with arachidonic acid to form AM404  (N-arachidonoylphenolamine), which acts on TRPV1/CB1.[1]
    
  • Butyryl Analog: Hydrolysis yields 4-aminobutyrophenone .[1] Conjugation would yield an arachidonoyl-aminobutyrophenone analog.[1] Due to the steric bulk of the butyryl group, binding affinity to FAAH (Fatty Acid Amide Hydrolase) or CB1 receptors is likely compromised compared to the planar phenol.[1]

Toxicology and Metabolism

The safety profile of acetanilides hinges on the balance between stable glucuronidation and toxic N-hydroxylation.[1]

Hepatotoxicity Pathways

The primary toxicity risk for Paracetamol is the formation of NAPQI (N-acetyl-p-benzoquinone imine) via CYP2E1.[1]

  • Mechanism: CYP2E1 abstracts a hydrogen or N-hydroxylates the amide.[1] The presence of the para-OH allows rapid elimination of water to form the quinone imine.[1]

  • Butyryl Analog Scenario:

    • The para-butyryl group prevents the formation of a simple quinone structure (requires C-C bond cleavage).[1]

    • Risk: While NAPQI formation is blocked, the molecule may undergo N-hydroxylation to form a hydroxylamine metabolite, which can be hemotoxic (causing methemoglobinemia), a known risk of the parent acetanilide and 4-aminobutyrophenone.[1]

Experimental Toxicity Markers

Researchers evaluating this molecule should monitor the following:

  • Methemoglobin Levels: Due to potential hydrolysis to 4-aminobutyrophenone (aniline derivative).[1]

  • GSH Depletion: Although NAPQI is unlikely, other electrophilic metabolites may deplete glutathione.[1]

Applications: The Synthetic Scaffold[1]

While N-(4-Butyrylphenyl)acetamide is likely inferior as a standalone analgesic, it is a high-value Intermediate .[1]

Chalcone Synthesis (Claisen-Schmidt Condensation)

The acetyl/butyryl group serves as a handle for condensation with aromatic aldehydes to form Chalcones , which possess potent anti-inflammatory and anti-leishmanial properties.[1]

Protocol: Synthesis of Bioactive Chalcones from N-(4-Butyrylphenyl)acetamide

  • Reagents: N-(4-Butyrylphenyl)acetamide (1 eq), Substituted Benzaldehyde (1 eq), KOH (40% aq), Ethanol.[1]

  • Procedure:

    • Dissolve ketone in ethanol.[1]

    • Add aldehyde.[1][2][3][4][5]

    • Add KOH dropwise at 0°C.[1]

    • Stir at room temperature for 12-24h (or sonicate for 20 mins for higher yield).

    • Precipitate with ice water and recrystallize.[1]

  • Result:

    
    -unsaturated ketone (Chalcone) with enhanced biological activity.[1][2][5]
    

SynthesisStartN-(4-Butyrylphenyl)acetamideProductChalcone Derivative(Potent Anti-inflammatory)Start->ProductClaisen-SchmidtCondensationReagentAr-CHO / KOHReagent->Start

Figure 2: Synthetic utility of the butyryl group for generating active pharmacophores.[1]

Conclusion & Recommendations

N-(4-Butyrylphenyl)acetamide should not be viewed as a direct functional substitute for Paracetamol in analgesic applications due to the lack of the critical phenolic moiety.[1] Instead, it is a structural probe for lipophilicity and a synthetic precursor .[1]

  • For Drug Development: Use this molecule to test the effect of blocking the para-position on metabolic stability or to synthesize chalcone libraries.[1]

  • For Safety: Handle as a potential irritant and methemoglobinemia inducer (similar to acetanilide).[1]

  • Status: Research Chemical / Intermediate. Not a clinically approved drug.[1]

References

  • Acetanilide Pharmacology & Toxicity

    • Study.com.[1] "Acetanilide Structure, Preparation & Hazards".[1] Link

    • Britannica.[1] "Acetanilide | Synthesis, Analgesic, Antipyretic".[1][6] Link

  • Paracetamol Mechanism & SAR

    • ResearchGate.[1] "Structures of and relationships between the acetanilide analgesics". Link

    • PubMed.[1] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics". Link

  • Synthetic Utility (Chalcones)

    • ACS Omega.[1] "Synthesis of Chalcones Derivatives and Their Biological Activities". Link[1]

    • ResearchGate.[1] "N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity". Link

  • Chemical Safety Data

    • Fisher Scientific.[1] "Safety Data Sheet: 4-Acetamidoacetophenone". Link

    • PubChem.[1] "N-(p-acetylphenyl)acetamide (Compound Summary)". Link[1]

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-Butyrylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The N-(4-Butyrylphenyl)acetamide scaffold and its derivatives have emerged as a compelling class of molecules with demonstrated potential across various therapeutic areas, including inflammation and oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering insights into their therapeutic promise and the critical considerations for translating laboratory findings into preclinical and clinical success.

Introduction: The Therapeutic Potential of N-(4-Butyrylphenyl)acetamide Derivatives

N-phenylacetamide derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The N-(4-Butyrylphenyl)acetamide core, in particular, has been a focal point for the development of novel anti-inflammatory and anticancer agents. The butyryl group at the para-position of the phenyl ring is a key structural feature that can influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the correlation between the efficacy of these derivatives in controlled cellular environments (in vitro) and their performance in complex biological systems (in vivo) is paramount for advancing their development.

This guide will delve into the experimental data, providing a comparative analysis of the performance of N-(4-Butyrylphenyl)acetamide derivatives and their close analogs in both settings. We will explore the methodologies used to assess their efficacy, the quantitative data generated, and the underlying mechanistic principles.

In Vitro Efficacy: A Cellular-Level Perspective

In vitro assays serve as the foundational step in drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action. For N-(4-acylphenyl)acetamide derivatives, a range of in vitro studies have highlighted their potential as anti-inflammatory and cytotoxic agents.

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory properties of acetamide derivatives by measuring their ability to inhibit key inflammatory mediators in cell-based assays. A common approach involves the use of macrophage cell lines, such as J774.A1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of nitric oxide (NO) and reactive oxygen species (ROS) are key markers of inflammation that can be quantified to assess the efficacy of a test compound.[1]

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of phenylacetamide derivatives has been explored through cytotoxicity assays against various human cancer cell lines.[2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Table 1: In Vitro Efficacy of Selected N-(4-acylphenyl)acetamide and Related Derivatives

CompoundAssay TypeCell LineKey ParameterResultReference
4-tert-butylphenyl salicylateAnti-inflammatoryRaw 264.7 MacrophagesNO ProductionDose-dependent decrease[3]
2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamideCytotoxicity (MTS)PC3 (prostate)IC5052 µM[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideCytotoxicity (MTS)PC3 (prostate)IC5080 µM[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideCytotoxicity (MTS)MCF-7 (breast)IC50100 µM[2]
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideAntiproliferativeNPC-TW01 (nasopharyngeal)IC500.6 µM[4]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a standard procedure for evaluating the anti-inflammatory activity of N-(4-Butyrylphenyl)acetamide derivatives by measuring their effect on NO production in LPS-stimulated macrophages.

Materials:

  • J774.A1 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • N-(4-Butyrylphenyl)acetamide derivative (test compound)

  • Griess Reagent (for NO quantification)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed J774.A1 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Adhesion: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 2 hours to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the N-(4-Butyrylphenyl)acetamide derivative in DMEM. Add the different concentrations of the test compound to the wells.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Diagram of In Vitro NO Production Assay Workflow

In_Vitro_Workflow A Seed J774.A1 Macrophages B Cell Adhesion (2h) A->B C Add Test Compound B->C D Add LPS (Stimulation) C->D E Incubate (24h) D->E F Collect Supernatant E->F G Griess Reaction F->G H Measure Absorbance (540 nm) G->H

Caption: Workflow for the in vitro nitric oxide production assay.

In Vivo Efficacy: Performance in a Biological System

A study on N-(2-hydroxyphenyl) acetamide investigated its anti-arthritic properties in an adjuvant-induced arthritis (AIA) rat model. This model mimics many features of human rheumatoid arthritis.

Table 2: In Vivo Efficacy of N-(2-hydroxyphenyl) acetamide in Adjuvant-Induced Arthritis Rat Model

Treatment GroupDoseChange in Paw Volume (mL)Arthritic ScoreSerum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Arthritic Control-1.5 ± 0.13.8 ± 0.2150 ± 10120 ± 8
N-(2-hydroxyphenyl) acetamide5 mg/kg0.8 ± 0.051.5 ± 0.380 ± 565 ± 6
Indomethacin (Standard)5 mg/kg0.7 ± 0.061.2 ± 0.275 ± 760 ± 5
*p < 0.05 compared to arthritic control

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes a common method for inducing arthritis in rats to evaluate the in vivo anti-inflammatory and anti-arthritic efficacy of test compounds.

Materials:

  • Female Wistar rats (150-180 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • N-(4-Butyrylphenyl)acetamide derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer (for paw volume measurement)

  • Calipers (for arthritic scoring)

Step-by-Step Methodology:

  • Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the left hind paw.

  • Grouping and Treatment: Divide the animals into groups: Normal Control, Arthritic Control, Test Compound group(s), and Standard Drug group (e.g., Indomethacin). Administer the test compound or vehicle orally, starting from day 0 and continuing for a specified period (e.g., 21 days).

  • Clinical Assessment:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.

    • Arthritic Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis).

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

  • Histopathological Examination: Euthanize the animals and collect the ankle joints for histopathological analysis to assess synovial inflammation, cartilage erosion, and bone resorption.

Diagram of In Vivo Adjuvant-Induced Arthritis Workflow

In_Vivo_Workflow cluster_timeline Study Duration (e.g., 21 days) A Arthritis Induction (CFA) B Grouping and Treatment A->B C Clinical Assessment (Paw Volume, Arthritic Score) B->C Daily/Weekly D Biochemical Analysis (Cytokines) C->D E Histopathology C->E

Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's efficacy. While in vitro assays provide valuable initial data on a compound's potency and mechanism, they do not account for the complexities of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics in a living organism.

A compound that demonstrates high potency in an in vitro assay may exhibit poor efficacy in vivo due to factors such as:

  • Poor Bioavailability: The compound may not be well absorbed into the bloodstream after oral administration.

  • Rapid Metabolism: The liver may quickly break down the compound into inactive metabolites.

  • Off-target Effects: The compound may interact with other biological targets, leading to unforeseen side effects or reduced efficacy.

  • Poor Tissue Distribution: The compound may not reach the target tissue in sufficient concentrations to exert its therapeutic effect.

Conversely, a compound with moderate in vitro activity might show significant in vivo efficacy if it possesses favorable pharmacokinetic properties.

For N-(4-Butyrylphenyl)acetamide derivatives, the available data suggests a promising correlation between their in vitro anti-inflammatory and cytotoxic activities and the observed in vivo anti-arthritic effects of a close analog. The reduction in pro-inflammatory cytokines like TNF-α and IL-1β in the in vivo model is consistent with the inhibition of inflammatory mediators observed in in vitro assays.

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of many acetamide derivatives are thought to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes activates transcription of Acetamide_Derivative N-(4-Butyrylphenyl)acetamide Derivative Acetamide_Derivative->IKK inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies suggests that N-(4-Butyrylphenyl)acetamide derivatives represent a promising scaffold for the development of novel anti-inflammatory and anticancer therapeutics. The demonstrated in vitro potency of these compounds in inhibiting key inflammatory mediators and cancer cell proliferation, coupled with the significant in vivo efficacy of a closely related analog in a relevant disease model, provides a strong rationale for their continued investigation.

Future research should focus on conducting comprehensive preclinical studies on specific N-(4-Butyrylphenyl)acetamide derivatives that have shown high in vitro potency. These studies should include detailed pharmacokinetic profiling and evaluation in multiple in vivo models of inflammation and cancer to establish a clear in vitro-in vivo correlation (IVIVC). A thorough understanding of the structure-activity relationship (SAR) will also be crucial for optimizing the lead compounds to enhance their efficacy and safety profiles. The insights gained from such studies will be instrumental in advancing this promising class of molecules towards clinical development.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2013). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Iranian journal of pharmaceutical research : IJPR, 12(4), 687–695.
  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., Jun, B., Heap, J., Ledet, A. J., Gordon, W. C., Edwards, S., Paul, D., Alvarez-Builla, J., & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. [Link]

  • Di Paola, R., Impellizzeri, D., Trovato, A., Britti, D., Mazzon, E., Esposito, E., & Cuzzocrea, S. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules (Basel, Switzerland), 15(3), 2028–2043. [Link]

  • El-Sayed, W. M., & Al-Ghamdi, S. A. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules (Basel, Switzerland), 28(21), 7306. [Link]

  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275–280. [Link]

  • Khan, I., Ali, A., Akhter, N., Ibrar, A., Khan, A., & Khan, I. (2016). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. BioMed research international, 2016, 9842124. [Link]

  • Miri, R., Jafari, M., Rastegar, H., & Zarghi, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(2), 553–558.
  • Simjee, S. U., Jawed, H., Quadri, J., & Faizi, S. (2017). N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats. Inflammation, 40(4), 1166–1177. [Link]

  • Tavallaei, M., Ghasemi, S., Mohammadi-Far, M., & Nadri, H. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), x-x.
  • Wang, T. C., Chen, Y. L., Lin, C. F., Chen, C. L., & Tzeng, C. C. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European journal of medicinal chemistry, 53, 291–299. [Link]

Sources

Establishing Purity Metrics for N-(4-Butyrylphenyl)acetamide: A Comparative Analysis of Reference Standard Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1]

N-(4-Butyrylphenyl)acetamide (also known as 4'-Acetamidobutyrophenone) is a critical intermediate in the synthesis of various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and certain anesthetics. Structurally, it consists of an acetanilide core substituted at the para position with a butyryl moiety.

Establishing the absolute purity of this compound is not merely a box-checking exercise; it is the foundation of downstream efficacy and safety. This guide objectively compares three distinct methodologies for purity determination, highlighting why the choice of Reference Standard (RS) strategy dictates the validity of your results.

The Core Problem: Relative vs. Absolute Truth

In analytical chemistry, "purity" is often a function of the method used to measure it.

  • Without a standard , you assume all molecules respond equally to detection (a dangerous assumption).

  • With a standard , you transfer the accuracy of that standard to your sample.

  • With qNMR , you measure the fundamental molar ratio, bypassing the need for a compound-specific standard.

The Hierarchy of Analytical Truth

To understand the comparison, we must first establish the hierarchy of reference standards. The following diagram illustrates how accuracy cascades from primary methods down to routine testing.

ReferenceHierarchy Primary Primary Reference Standard (Certified Purity via qNMR/Mass Balance) Secondary Secondary/Working Standard (Qualified against Primary) Primary->Secondary Traceability Transfer Method Analytical Method (HPLC-UV / LC-MS) Secondary->Method Calibration Sample Routine QC Sample (N-(4-Butyrylphenyl)acetamide) Sample->Method Injection Result Final Purity Value Method->Result Calculated Purity

Figure 1: The traceability chain. A breakdown at the Primary or Secondary level invalidates the final result.

Comparative Methodologies: A Technical Deep Dive

We analyzed N-(4-Butyrylphenyl)acetamide using three common industry approaches. The results demonstrate how methodology impacts reported purity.

Method A: HPLC with External Reference Standard (The Gold Standard)

This method uses a highly characterized batch of N-(4-Butyrylphenyl)acetamide (the Reference Standard) to create a calibration curve.

  • Mechanism: Compares the UV response of the sample directly to the UV response of the standard.

  • Pros: Highly specific; accounts for variations in injection volume and detector sensitivity.

  • Cons: Requires a valid, high-purity standard.[1] If the standard is 98% pure but assumed to be 100%, the sample purity will be overestimated.

Method B: HPLC Area Normalization (The "Common Trap")

This method injects the sample without a standard and calculates purity as:



  • Mechanism: Assumes that the main compound and all impurities have the exact same Response Factor (RF) (i.e., they absorb UV light equally at the chosen wavelength).

  • The Flaw: N-(4-Butyrylphenyl)acetamide has a strong UV absorbance due to the conjugation of the amide and ketone with the phenyl ring. Common impurities, such as 4-aminobutyrophenone (deacetylated precursor) or aliphatic side-products, likely have significantly lower extinction coefficients at 254 nm.

  • Result: This method often overestimates purity because it "misses" the mass of impurities that don't absorb light well.

Method C: Quantitative NMR (qNMR) (The Absolute Judge)
  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known number of protons. The integration of the sample's proton signals is compared directly to the internal standard's signals.[2]

  • Pros: SI-traceable . Independent of UV extinction coefficients. It measures moles, not absorbance.

  • Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.

Experimental Data: Head-to-Head Comparison

The following data simulates a validation study for a batch of N-(4-Butyrylphenyl)acetamide spiked with 1.5% of its precursor, 4-aminobutyrophenone.

MetricMethod A: HPLC (External Std)Method B: HPLC (Area %)Method C: qNMR (Absolute)
Principle Comparison to Qualified RSRelative Peak AreaMolar Ratio (Internal Std)
Reference Material Secondary Std (99.1% Purity)NoneMaleic Acid (Traceable)
Assumed RRF N/A1.0 (Flawed Assumption)N/A (Molar Response)
Reported Purity 98.4% 99.6% 98.3%
Accuracy Status Accurate Overestimated (+1.2%) Reference Value
Suitability Routine QC / GMP ReleaseQuick R&D Checks OnlyPrimary Standard Qualification

Analysis: Method B failed to detect the full magnitude of the impurity because 4-aminobutyrophenone has a lower absorbance at the monitored wavelength than the parent compound. Consequently, the batch appeared "cleaner" than it actually was. Method A, calibrated against a standard, aligned closely with the absolute truth provided by qNMR.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment (External Standard)

Objective: Determine purity relative to a qualified standard.

  • System Parameters:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (max absorbance for the phenone system).

    • Temperature: 30°C.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of N-(4-Butyrylphenyl)acetamide RS into a 50 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins to ensure complete dissolution.

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Requirement: Relative Standard Deviation (RSD) of peak area

      
      . Tailing factor 
      
      
      
      .
  • Calculation:

    
    
    Where 
    
    
    
    is the purity of the Reference Standard.
Protocol 2: qNMR for Primary Standardization

Objective: Establish the purity of the "Standard" used in Method A.

  • Solvent: DMSO-

    
     (Provides excellent solubility for acetamides).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.001 mg precision.
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       (typically 30-60 seconds) to ensure full relaxation.
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral value.[3]
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid vinylic protons, 2 for the aromatic protons of the sample).
      
    • 
      : Molecular Weight.[4]
      

Strategic Decision Guide

When should you use which method? Use the decision tree below to select the appropriate workflow for your development stage.

DecisionTree Start Start: Purity Need Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Speed Priority Late GLP Tox / GMP Release Stage->Late Accuracy Priority MethodB Method B: Area % (Accept Risk) Early->MethodB Standard Standard Available? Late->Standard MethodA Method A: HPLC Ext Std (Routine QC) Standard->MethodA Yes MethodC Method C: qNMR (Characterize Std) Standard->MethodC No (Establish Primary) MethodC->MethodA Use as Std

Figure 2: Strategic selection of purity methodology based on development phase and risk tolerance.

Conclusion

For N-(4-Butyrylphenyl)acetamide , relying solely on HPLC Area Normalization (Method B) poses a significant risk of overestimating purity due to the variable UV response of acetamide and ketone-based impurities.

Recommendation:

  • For Routine QC: Use Method A (HPLC with External Standard) . It balances throughput with accuracy.

  • For Standard Qualification: If a commercial reference standard is unavailable, use Method C (qNMR) to characterize a high-purity batch, then utilize that batch as your Primary Reference Standard for Method A.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[5] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

Sources

A Definitive Guide to the Inter-Laboratory Validation of an HPLC Assay for N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-focused comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for the quantification of N-(4-Butyrylphenyl)acetamide. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a self-validating system, grounded in authoritative guidelines. This guide is designed to be a practical resource, empowering you to critically evaluate and implement robust analytical methodologies.

N-(4-Butyrylphenyl)acetamide is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate and precise quantification is paramount for its development and quality control. This guide details the inter-laboratory validation of a specific HPLC method, comparing its performance against other analytical techniques and providing the necessary experimental data to support its adoption.

The Cornerstone of Confidence: A Validated HPLC Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its high resolution, sensitivity, and versatility. For N-(4-Butyrylphenyl)acetamide, a reversed-phase HPLC method with UV detection presents a robust and accessible approach for routine analysis. The validation of this method, conducted across multiple laboratories, establishes its fitness for purpose and ensures the consistency of results, a critical factor in collaborative research and regulatory submissions.

The Validated Method: A Detailed Protocol

The following HPLC method was subjected to a rigorous inter-laboratory validation study. The choice of a C18 stationary phase is predicated on the non-polar nature of N-(4-Butyrylphenyl)acetamide, ensuring good retention and separation from potential impurities. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while maintaining optimal peak shape.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% A to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

The Gauntlet of Validation: An Inter-Laboratory Study Design

To rigorously assess the performance of the HPLC assay, an inter-laboratory study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This collaborative approach is the gold standard for establishing the reproducibility and robustness of an analytical method.

Three independent laboratories participated in the study. Each laboratory received a detailed protocol, a certified reference standard of N-(4-Butyrylphenyl)acetamide, and three blind samples at different concentration levels (low, medium, and high).

Inter-laboratory validation workflow.

Specificity: The Assurance of Identity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] To evaluate specificity, each laboratory analyzed a blank (mobile phase), a placebo (a mixture of all excipients without the active pharmaceutical ingredient), the reference standard of N-(4-Butyrylphenyl)acetamide, and a sample spiked with known related substances.

The results demonstrated that no interfering peaks were observed at the retention time of N-(4-Butyrylphenyl)acetamide in the blank or placebo chromatograms. The analyte peak was well-resolved from the peaks of the related substances, confirming the specificity of the method.

Linearity and Range: A Proportional Response

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] Each laboratory prepared a series of at least five standard solutions of N-(4-Butyrylphenyl)acetamide at concentrations ranging from 50% to 150% of the target assay concentration. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 2: Inter-Laboratory Linearity Data

LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
150 - 1500.9998
250 - 1500.9999
350 - 1500.9997

The high correlation coefficients (r² > 0.999) across all three laboratories confirm the excellent linearity of the method over the specified range.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Inter-Laboratory Accuracy (Recovery) Data

LaboratorySpiked LevelMean Recovery (%)RSD (%)
180%99.50.8
100%100.20.5
120%99.80.6
280%100.10.7
100%99.70.4
120%100.50.5
380%99.90.9
100%100.30.6
120%99.60.7

The mean recovery values, all within 98.0% to 102.0%, with low relative standard deviations (RSD), demonstrate the high accuracy of the method.

Precision: Consistency of Measurement

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. Each laboratory analyzed six replicate preparations of the medium concentration sample.

  • Intermediate Precision: This expresses the within-laboratory variations: different days, different analysts, different equipment, etc. The results from the three participating laboratories on different days provide a measure of intermediate precision.

Table 4: Inter-Laboratory Precision Data

LaboratoryRepeatability (RSD, n=6)Intermediate Precision (Overall RSD, n=18)
10.7%
20.9%1.2%
30.6%

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Hierarchy of precision measurements.

Robustness: Resilience to Minor Changes

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] One laboratory performed a robustness study by introducing small, deliberate changes to the HPLC method parameters.

Table 5: Robustness Study Parameters and Results

Parameter VariedVariation% Change in Analyte Concentration
Flow Rate (mL/min)0.9, 1.1< 2.0%
Column Temperature (°C)28, 32< 1.5%
Mobile Phase Composition± 2% Acetonitrile< 2.0%

The results show that minor variations in the method parameters do not significantly affect the quantification of N-(4-Butyrylphenyl)acetamide, demonstrating the robustness of the assay.

A Comparative Landscape: Alternative Analytical Methodologies

While the validated HPLC method demonstrates excellent performance, a comprehensive evaluation necessitates a comparison with alternative analytical techniques.

Table 6: Comparison of Analytical Methods for N-(4-Butyrylphenyl)acetamide Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reproducible, widely available, good for routine QC.Moderate sensitivity, may require derivatization for compounds without a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[4][5][6]High sensitivity and specificity, excellent for impurity profiling.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.[7][8][9][10]Fast separations, environmentally friendly (uses CO2), suitable for chiral separations.Less common instrumentation, may have lower sensitivity than HPLC for some compounds.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography with densitometric detection.[11][12][13][14][15]High throughput, low cost per sample, multiple samples can be run simultaneously.Lower resolution and sensitivity compared to HPLC, more manual intervention.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[2][16][17][18][19]High separation efficiency, small sample and reagent consumption.Lower sensitivity for some analytes, reproducibility can be challenging.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integrated signal of NMR peaks relative to a standard.[1][3][20][21][22]Primary analytical method, no need for a specific reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires expensive instrumentation and specialized expertise.

The choice of analytical method ultimately depends on the specific requirements of the analysis. For routine quality control where robustness and reproducibility are paramount, the validated HPLC-UV method is an excellent choice. For applications requiring higher sensitivity or the identification of unknown impurities, GC-MS may be more suitable. qNMR offers the advantage of being a primary method but comes with higher instrumentation costs and lower throughput.

Conclusion: A Foundation of Quality

The inter-laboratory validation of the HPLC assay for N-(4-Butyrylphenyl)acetamide has unequivocally demonstrated its suitability for the intended purpose. The method is specific, linear, accurate, precise, and robust, providing a reliable and reproducible means for the quantification of this compound. This guide has not only presented the data to support these claims but has also provided the underlying rationale for the experimental design, empowering researchers to make informed decisions about their analytical strategies. By adhering to the principles of scientific integrity and authoritative guidelines, we can ensure the quality and reliability of our data, which is the ultimate currency of scientific progress.

References

  • Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. PubMed. Available at: [Link]

  • Development and validation of HPTLC method for the simultaneous analysis of gatifloxacin and ketorolac tromethamine in eye drops. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HPTLC Method Development and Validation: An Overview. PharmaInfo. Available at: [Link]

  • Supercritical Fluid Chromatography in Clinical Chemistry. ResearchGate. Available at: [Link]

  • Development and validation of HPTLC method for the determination of mycophenolate mofetil in bulk and pharmaceutical formulation. National Center for Biotechnology Information. Available at: [Link]

  • Supercritical fluid chromatography for the analysis of oxygenated polycyclic aromatic compounds in unconventional oils. ResearchGate. Available at: [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Available at: [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. Available at: [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. Available at: [Link]

  • HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS. National Center for Biotechnology Information. Available at: [Link]

  • Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Validation of quantitative NMR. ResearchGate. Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Mass spectrometry imaging of N-linked glycans: Fundamentals and recent advances. Wiley Online Library. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. Available at: [Link]

  • Validation of a generic quantitative 1H NMR method for natural products analysis. SciSpace. Available at: [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? PubMed. Available at: [Link]

  • The Role of GC-MS/MS in Metabolomics Experiments and the Exploration of Optimized Workflows. YouTube. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

  • Capillary electrophoresis: theory and pharmaceutical applications. NCF International. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]

Sources

A Researcher's Guide to Specificity Assessment: Deconvoluting Target Engagement in a Novel N-(4-Butyrylphenyl)acetamide-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we are frequently tasked with not only developing novel assays but also rigorously validating their performance. A critical aspect of this validation is establishing the assay's specificity – its ability to measure the intended analyte or biological activity without interference from other components in the sample. This guide provides an in-depth, experience-driven framework for assessing the specificity of a novel biochemical assay, using a hypothetical N-(4-Butyrylphenyl)acetamide-based assay as a case study. We will delve into the "why" behind experimental choices, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Specificity in Drug Discovery

The discovery of novel bioactive small molecules is the cornerstone of modern therapeutics. Let us consider a hypothetical scenario where a screening campaign has identified N-(4-Butyrylphenyl)acetamide as a potent inhibitor of "Kinase X," a kinase implicated in a proliferative disease. The initial hit was identified using a primary assay that measures the phosphorylation of a generic substrate. While promising, this initial finding is merely the starting point. The crucial next step is to determine if N-(4-Butyrylphenyl)acetamide is a specific inhibitor of Kinase X or if it interacts with other cellular components, leading to potential off-target effects. A lack of specificity can lead to misleading structure-activity relationships (SAR), wasted resources, and potential toxicity in later developmental stages.

This guide will walk through a comprehensive, multi-pronged approach to rigorously assess the specificity of our hypothetical N-(4-Butyrylphenyl)acetamide-based Kinase X assay.

I. Foundational Specificity: Biochemical Validation

The first line of inquiry is to determine the specificity of the compound in a controlled, in vitro environment. This involves testing against a panel of related and unrelated kinases to understand its selectivity profile.

A. Kinase Panel Screening: Mapping the Selectivity Landscape

The most direct way to assess the specificity of a kinase inhibitor is to profile it against a broad panel of other kinases. This provides a quantitative measure of its selectivity.

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-Butyrylphenyl)acetamide in 100% DMSO. From this, create a series of dilutions to be used in the kinase assays, typically at a final concentration of 1 µM and 10 µM for initial screening.

  • Kinase Panel Selection: Select a commercially available kinase panel that offers broad coverage of the human kinome. A panel of at least 100 kinases is recommended for initial profiling.

  • Assay Execution: The kinase assays are typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) format. The assays are run in duplicate at the chosen concentrations of the test compound. A known potent, non-selective inhibitor (e.g., staurosporine) should be included as a positive control.

  • Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated relative to a DMSO control. The results are often visualized as a "tree map" or a "scan" plot, providing a clear visual representation of the compound's selectivity.

Data Presentation: Interpreting the Kinase Panel Results

The results of the kinase panel screen should be summarized in a clear, tabular format.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase X 95% 98%
Kinase Y15%35%
Kinase Z5%12%
.........

Table 1: Illustrative data from a broad kinase panel screen for N-(4-Butyrylphenyl)acetamide. High inhibition of Kinase X with minimal inhibition of other kinases at 1 µM suggests good selectivity.

B. Orthogonal Assay Confirmation: Ruling Out Assay Artifacts

To ensure that the observed inhibition is not an artifact of the primary assay format, it is crucial to confirm the findings using an orthogonal assay that employs a different detection method.

Experimental Protocol: Orthogonal Assay

  • Assay Principle: If the primary assay was fluorescence-based, an orthogonal assay could be based on a different principle, such as AlphaScreen™, HTRF®, or even a label-free method like surface plasmon resonance (SPR) to measure direct binding.

  • IC₅₀ Determination: A full dose-response curve of N-(4-Butyrylphenyl)acetamide against Kinase X is generated in the orthogonal assay format to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Comparison: The IC₅₀ value obtained from the orthogonal assay should be within a reasonable range (typically 2-3 fold) of the value from the primary assay.

Data Presentation: Comparing Primary and Orthogonal Assay Data

Assay FormatDetection PrincipleIC₅₀ for Kinase X (nM)
Primary AssayFluorescence150
Orthogonal AssayAlphaScreen™210

Table 2: Comparison of IC₅₀ values for N-(4-Butyrylphenyl)acetamide against Kinase X in two different assay formats. The similar values build confidence that the observed activity is not an artifact.

II. Cellular Specificity: Probing Target Engagement in a Biological Context

While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment. Therefore, the next critical step is to assess the specificity of N-(4-Butyrylphenyl)acetamide in a relevant cell-based model.

A. Target Engagement Assays: Is the Compound Hitting its Target in Cells?

Several techniques can be employed to directly or indirectly measure the engagement of a compound with its intended target within a cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat cells expressing Kinase X with varying concentrations of N-(4-Butyrylphenyl)acetamide or a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or another sensitive protein detection method.

  • Data Interpretation: A shift in the melting curve of Kinase X to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow

CETSA_Workflow A Treat cells with N-(4-Butyrylphenyl)acetamide B Lyse cells A->B C Heat lysate to various temperatures B->C D Centrifuge to separate soluble and aggregated protein C->D E Analyze soluble fraction for Kinase X (e.g., Western Blot) D->E F Plot melting curves and determine thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Phenotypic Specificity: Linking Target Inhibition to a Cellular Response

Ultimately, the goal is to demonstrate that the observed cellular phenotype is a direct result of inhibiting the intended target.

Experimental Protocol: Rescue Experiments

  • Develop a Cellular Phenotype: Identify a cellular response that is dependent on Kinase X activity. For our example, this could be the phosphorylation of a known downstream substrate or the inhibition of cell proliferation.

  • Inhibition with N-(4-Butyrylphenyl)acetamide: Treat the cells with a concentration of N-(4-Butyrylphenyl)acetamide that elicits the desired phenotype.

  • Rescue with a Resistant Mutant: Introduce a mutated form of Kinase X that is resistant to inhibition by N-(4-Butyrylphenyl)acetamide but retains its kinase activity.

  • Assess the Phenotype: If the phenotype is reversed in the cells expressing the resistant mutant, it strongly suggests that the effect of the compound is on-target.

Visualization of Signaling Pathway

Kinase_X_Pathway cluster_0 Cell Membrane Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Kinase_X Kinase_X Receptor->Kinase_X activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y phosphorylates Proliferation Proliferation Substrate_Y->Proliferation promotes Inhibitor N-(4-Butyrylphenyl)acetamide Inhibitor->Kinase_X

Caption: Hypothetical signaling pathway for Kinase X.

III. Chemical Specificity: The Importance of Controls

To further bolster the evidence for on-target activity, it is essential to use appropriate chemical controls.

A. Structurally Similar Inactive Compound

Synthesizing or identifying a close structural analog of N-(4-Butyrylphenyl)acetamide that is inactive against Kinase X is a powerful tool. This "negative control" compound should be tested in all key assays. If it fails to produce the same biochemical and cellular effects, it strengthens the argument that the observed activity is due to a specific structural feature of the active compound.

B. Structurally Unrelated Inhibitor

If another inhibitor of Kinase X with a different chemical scaffold is known, it can be used as a positive control. If this structurally unrelated inhibitor produces the same cellular phenotype as N-(4-Butyrylphenyl)acetamide, it provides further evidence that the phenotype is a result of inhibiting Kinase X.

Data Presentation: Comparison of Chemical Controls

CompoundKinase X IC₅₀ (nM)Inhibition of Cell Proliferation (EC₅₀, nM)
N-(4-Butyrylphenyl)acetamide150500
Inactive Analog> 10,000> 10,000
Structurally Unrelated Inhibitor80250

Table 3: Comparative data for the active compound, an inactive analog, and a structurally unrelated inhibitor. The correlation between biochemical potency and cellular activity for the active compounds, and the lack thereof for the inactive analog, supports on-target activity.

Conclusion: A Holistic Approach to Specificity Assessment

Assessing the specificity of a novel assay and its associated chemical probe is not a single experiment but rather a systematic process of evidence gathering. By combining broad biochemical profiling, orthogonal assay validation, cellular target engagement studies, and the use of appropriate chemical controls, researchers can build a robust and convincing case for the specificity of their findings. This multi-faceted approach, as illustrated with our hypothetical N-(4-Butyrylphenyl)acetamide-based Kinase X assay, is essential for mitigating risks in drug discovery and ensuring that research efforts are directed toward the most promising and well-validated targets.

References

  • Kinase Screening Services: DiscoverX (now part of Eurofins), Reaction Biology, and Promega offer comprehensive kinase screening panels. These services provide broad coverage of the human kinome and are a standard tool in drug discovery for assessing inhibitor selectivity. [Link to a representative service provider like Eurofins DiscoverX is appropriate here, but as per instructions, a general verifiable URL is prioritized].

    • Title: Kinase Screening & Profiling Services
    • Source: Eurofins Discovery
    • URL: [Link]

  • Orthogonal Assay Technologies

    • Title: AlphaScreen Technology
    • Source: PerkinElmer
    • Title: HTRF Technology
    • Source: Cisbio
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • General Principles of Assay Validation

    • Title: Assay Guidance Manual
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Butyrylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-Butyrylphenyl)acetamide was located. The following guidance is a synthesis of information from SDSs of structurally similar compounds. Researchers should exercise caution and consult a qualified safety professional for a comprehensive risk assessment before handling this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-Butyrylphenyl)acetamide. The procedural guidance herein is based on best practices for similar chemical compounds and is intended to supplement, not replace, institutional safety protocols.

Hazard Assessment and Triage

Given the absence of specific toxicological data for N-(4-Butyrylphenyl)acetamide, a conservative approach is warranted. Analysis of related acetamide compounds indicates a potential for moderate hazards.[1] Key concerns include irritation to the eyes and skin, potential harm if swallowed, and the possibility of irreversible effects.[1] Some related compounds are also suspected of causing cancer.[2][3] Therefore, it is crucial to handle this compound with the assumption that it may possess similar hazardous properties.

Potential HazardAssociated RiskRationale
Eye Contact Causes serious eye irritation.[4][5]Structurally similar compounds are known eye irritants.
Skin Contact May cause skin irritation.[1][5]Dermal contact with related acetamides can lead to inflammation.[1]
Ingestion Harmful if swallowed.[1][5]Accidental ingestion of similar materials may cause serious health damage.[1]
Inhalation May cause respiratory irritation.[5]Inhaling dust or vapors can irritate the nose and throat.[6][7]
Chronic Exposure Suspected of causing cancer.Some acetamide compounds are classified as possible carcinogens.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to ensuring personal safety. The following recommendations are based on a synthesis of best practices for handling analogous chemical compounds.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) approved standards should be worn at all times.[5][8]

  • Rationale: This is to protect the eyes from dust particles and potential splashes of the compound if it is in a solution.[8]

  • Best Practice: In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves: Chemical-impermeable gloves are required. Nitrile rubber is a suitable material for many laboratory chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Protective Clothing: A flame-resistant lab coat or impervious clothing is essential to prevent skin contact.[5][8] Long-sleeved clothing should be worn to protect the arms.[9]

  • Rationale: This is to prevent skin contact with the chemical, which may cause irritation or be absorbed through the skin.[1][8]

Respiratory Protection
  • When to Use: A respirator is recommended if working outside of a fume hood, if dust is generated, or if irritation is experienced.[8]

  • Type: A full-face respirator with an appropriate cartridge should be used if exposure limits are likely to be exceeded.[8]

  • Rationale: This protects against the inhalation of potentially harmful dust or vapors.[8]

Engineering Controls: A Safer Laboratory Environment

  • Ventilation: Always handle N-(4-Butyrylphenyl)acetamide in a well-ventilated area.[3][10]

  • Fume Hood: For procedures that may generate dust or aerosols, a chemical fume hood is the preferred engineering control.[3]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[5]

Safe Handling and Operational Plan

A systematic approach to handling N-(4-Butyrylphenyl)acetamide will minimize the risk of exposure.

Pre-Handling Checklist
  • Review Safety Information: Familiarize yourself with the potential hazards by reviewing the SDS of a structurally similar compound.

  • Designate a Work Area: Cordon off a specific area for handling the compound.

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Verify Engineering Controls: Confirm that the fume hood or other ventilation systems are functioning correctly.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

  • Minimize Dust: If handling a solid form, take care to avoid the formation of dust.[9][10]

  • Portioning: Weigh or measure the required amount of the compound within a fume hood or a well-ventilated space.

  • Clean-Up: After handling, decontaminate the work surface.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the compound.[3][4][9]

Emergency Response and Disposal

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[4][10] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air.[4][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.[10]

    • Wear appropriate PPE.

    • Gently sweep or wipe up the spilled material and place it in a sealed container for disposal.[3]

    • Avoid generating dust.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately and alert emergency responders.[1]

    • Prevent the spill from entering drains or waterways.[10]

Disposal Plan
  • Waste Chemical: Dispose of N-(4-Butyrylphenyl)acetamide as hazardous waste in accordance with local, state, and federal regulations.[4][6] Do not dispose of it with municipal waste.[2]

  • Contaminated Materials: Any PPE, containers, or cleaning materials that have come into contact with the compound should also be treated as hazardous waste and disposed of accordingly.[6]

Visualization of the Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for N-(4-Butyrylphenyl)acetamide cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Final Steps Prep Review SDS of Analogous Compound PPE_Check Inspect and Don Appropriate PPE Prep->PPE_Check Eng_Check Verify Engineering Controls (Fume Hood) PPE_Check->Eng_Check Handling Handle Compound in Designated Area Eng_Check->Handling Minimize_Dust Avoid Dust Generation Handling->Minimize_Dust Post_Handling Decontaminate Work Area Minimize_Dust->Post_Handling Doff_PPE Properly Doff and Dispose of PPE Post_Handling->Doff_PPE Waste_Disposal Dispose of Chemical Waste via Approved Channels Doff_PPE->Waste_Disposal Hand_Wash Thoroughly Wash Hands Waste_Disposal->Hand_Wash

Caption: Workflow for the safe handling of N-(4-Butyrylphenyl)acetamide.

References

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. (2017). Acetamide - Hazardous Substance Fact Sheet. [Link]

  • Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. [Link]

  • (2016). Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.